molecular formula C6H7N3O B8459911 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

Cat. No.: B8459911
M. Wt: 137.14 g/mol
InChI Key: BYRAIWIUPAARON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydrofuro[2,3-c]pyridazin-5-amine is a sophisticated fused heterocyclic compound of significant interest in organic and medicinal chemistry research. This molecule features a furopyridazine core, a scaffold known for its versatility and potential in biomedical applications. Fused heterocyclic systems that combine furan and pyridazine rings, such as furo[2,3-d]pyrimidines, have been identified as key structural motifs in the development of inhibitors for various biological targets . For instance, such frameworks have been investigated as multi-targeting inhibitors against SARS-CoV-2 proteases and are recognized as structural analogs of purines, which often contribute to diverse biological activities . Furthermore, the pyridazinone ring, a close relative of the pyridazine moiety present in this compound, is well-established as a privileged scaffold in drug discovery . It is frequently found in compounds with a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities . The presence of the amine functional group at the 5-position provides a handle for further chemical derivatization, making this compound a valuable building block for constructing libraries of novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can leverage this compound as a key intermediate in the synthesis of more complex polycyclic structures for probing novel biological pathways. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

5,6-dihydrofuro[2,3-c]pyridazin-5-amine

InChI

InChI=1S/C6H7N3O/c7-5-3-10-6-4(5)1-2-8-9-6/h1-2,5H,3,7H2

InChI Key

BYRAIWIUPAARON-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)N=NC=C2)N

Origin of Product

United States
Foundational & Exploratory

synthesis of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

Abstract

This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine, a novel heterocyclic compound with potential applications in medicinal chemistry. Given the absence of a published direct synthesis, this document outlines a rational, multi-step approach grounded in established synthetic methodologies for furan and pyridazine chemistry. The proposed route commences with the synthesis of a 3,4-disubstituted furan precursor, followed by the construction of the fused pyridazine ring, and culminates in the selective reduction and amination to yield the target molecule. Each step is detailed with mechanistic insights, step-by-step experimental protocols, and supporting literature citations to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore novel heterocyclic scaffolds.

Introduction

The fusion of different heterocyclic rings is a well-established strategy in medicinal chemistry to create novel scaffolds with unique three-dimensional structures and electronic properties, often leading to enhanced biological activity and selectivity. The furo[2,3-c]pyridazine core represents an intriguing heterocyclic system, combining the structural features of a furan and a pyridazine ring. Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and analgesic properties.[1] The incorporation of a furan ring can modulate the physicochemical properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile.

This guide details a proposed synthetic route to 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine, a molecule that combines the furo-pyridazine scaffold with a crucial amine functionality, a common feature in many biologically active compounds. The proposed synthesis is designed to be logical and feasible, relying on well-documented reactions to construct the target molecule from readily available starting materials.

Proposed Synthetic Pathway Overview

The proposed synthesis is a multi-step process that can be divided into three main parts: the synthesis of a suitable furan precursor, the construction of the fused furo[2,3-c]pyridazine ring system, and the final functionalization to introduce the desired amine group and saturation of the pyridazine ring.

Synthetic_Pathway A 1,4-Dicarbonyl Compound B 3,4-Furandimethanol A->B  Paal-Knorr Synthesis & Reduction   C 3,4-Bis(bromomethyl)furan B->C  Bromination   D Furo[2,3-c]pyridazine-5,6-dione C->D  Reaction with Oxalylhydrazide   E 5,6-Dihydrofuro[2,3-c]pyridazine D->E  Reduction   F 5-Oxo-5,6-dihydrofuro[2,3-c]pyridazine E->F  Oxidation   G 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine F->G  Reductive Amination  

Caption: Proposed synthetic pathway for 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine.

Part 1: Synthesis of the Furan Precursor - 3,4-Furandimethanol

The synthesis begins with the construction of a 3,4-disubstituted furan. 3,4-Furandimethanol is a versatile starting material for this purpose.[2][3] A common method for the synthesis of substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[4][5][6][7][8]

Experimental Protocol: Synthesis of 3,4-Furandimethanol

Materials:

  • Dimethyl 3,4-furandicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Distilled water

  • 10% Sulfuric acid (H₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of lithium aluminum hydride (2 equivalents) in anhydrous diethyl ether is prepared.

  • A solution of dimethyl 3,4-furandicarboxylate (1 equivalent) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at 0 °C with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to 0 °C and quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • The resulting precipitate is filtered off and washed with diethyl ether.

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3,4-furandimethanol as a crude product, which can be purified by column chromatography or recrystallization.

Part 2: Synthesis of the Furo[2,3-c]pyridazine Core

With the furan precursor in hand, the next stage involves the construction of the fused pyridazine ring. This is achieved by converting the diol to a more reactive dihalide, followed by cyclization with a hydrazine derivative.

Step 2.1: Synthesis of 3,4-Bis(bromomethyl)furan

The hydroxyl groups of 3,4-furandimethanol are converted to a better leaving group, such as bromide, to facilitate the subsequent cyclization.

Experimental Protocol: Synthesis of 3,4-Bis(bromomethyl)furan

Materials:

  • 3,4-Furandimethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 3,4-furandimethanol (1 equivalent) in anhydrous DCM is cooled to 0 °C in an ice bath.

  • Phosphorus tribromide (0.7-0.8 equivalents) is added dropwise with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition, the reaction mixture is stirred at 0 °C for 1-2 hours and then at room temperature for an additional 2-3 hours.

  • The reaction is carefully quenched by pouring it onto ice and then neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give crude 3,4-bis(bromomethyl)furan, which should be used immediately in the next step due to its potential instability.

Step 2.2: Synthesis of Furo[2,3-c]pyridazine

The dihalide is then cyclized with a suitable hydrazine equivalent to form the pyridazine ring.

Experimental Protocol: Synthesis of Furo[2,3-c]pyridazine

Materials:

  • 3,4-Bis(bromomethyl)furan

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Sodium ethoxide (NaOEt) or another suitable base

Procedure:

  • A solution of 3,4-bis(bromomethyl)furan (1 equivalent) in ethanol is prepared in a round-bottom flask.

  • To this solution, a solution of hydrazine hydrate (1.1 equivalents) and sodium ethoxide (2.2 equivalents) in ethanol is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 6-8 hours.

  • The reaction progress is monitored by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the furo[2,3-c]pyridazine.

Part 3: Synthesis of the Target Compound - 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

The final part of the synthesis involves the selective reduction of the pyridazine ring and the introduction of the amine functionality at the 5-position.

Step 3.1: Reduction of Furo[2,3-c]pyridazine to 5,6-Dihydrofuro[2,3-c]pyridazine

Selective reduction of the pyridazine ring without affecting the furan ring is a critical step. Various reducing agents can be employed for this transformation.[9]

Experimental Protocol: Reduction of Furo[2,3-c]pyridazine

Materials:

  • Furo[2,3-c]pyridazine

  • Sodium borohydride (NaBH₄) or another suitable reducing agent

  • Methanol or Ethanol

Procedure:

  • Furo[2,3-c]pyridazine (1 equivalent) is dissolved in methanol at room temperature.

  • Sodium borohydride (2-3 equivalents) is added portion-wise with stirring.

  • The reaction is stirred at room temperature for 4-6 hours.

  • The reaction is quenched by the slow addition of water.

  • The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate.

  • The combined organic extracts are dried and concentrated to give 5,6-dihydrofuro[2,3-c]pyridazine.

Step 3.2: Introduction of the Amine Group via Reductive Amination

A common method for introducing an amine is through reductive amination of a corresponding ketone.[10][11][12][13] This would first require oxidation of the 5-position of the dihydro-furo-pyridazine to a ketone.

Experimental Protocol: Synthesis of 5,6-Dihydrofuro[2,3-c]pyridazin-5-one

Materials:

  • 5,6-Dihydrofuro[2,3-c]pyridazine

  • A suitable oxidizing agent (e.g., Manganese dioxide, MnO₂)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 5,6-dihydrofuro[2,3-c]pyridazine in DCM, activated manganese dioxide (5-10 equivalents) is added.

  • The suspension is stirred vigorously at room temperature for 24-48 hours.

  • The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated to yield the ketone, which can be purified by chromatography.

Experimental Protocol: Reductive Amination to 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

Materials:

  • 5,6-Dihydrofuro[2,3-c]pyridazin-5-one

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

  • Methanol

Procedure:

  • The ketone (1 equivalent) is dissolved in methanol, and ammonium acetate (10-20 equivalents) is added.

  • The mixture is stirred for 30 minutes at room temperature.

  • Sodium cyanoborohydride (1.5 equivalents) is added, and the reaction is stirred for an additional 12-24 hours.

  • The reaction is quenched with water, and the pH is adjusted to be basic with aqueous NaOH.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The final product, 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine, is purified by column chromatography.

Data Summary Table

StepReactionKey ReagentsExpected Outcome
1Furan SynthesisDimethyl 3,4-furandicarboxylate, LiAlH₄3,4-Furandimethanol
2.1Bromination3,4-Furandimethanol, PBr₃3,4-Bis(bromomethyl)furan
2.2Pyridazine Formation3,4-Bis(bromomethyl)furan, N₂H₄·H₂OFuro[2,3-c]pyridazine
3.1ReductionFuro[2,3-c]pyridazine, NaBH₄5,6-Dihydrofuro[2,3-c]pyridazine
3.2aOxidation5,6-Dihydrofuro[2,3-c]pyridazine, MnO₂5,6-Dihydrofuro[2,3-c]pyridazin-5-one
3.2bReductive AminationKetone, NH₄OAc, NaBH₃CN5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

Conclusion

This technical guide presents a viable and scientifically-grounded synthetic strategy for the preparation of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine. By leveraging established methodologies in heterocyclic chemistry, this multi-step route provides a clear roadmap for researchers to access this novel compound. The modular nature of this synthesis also allows for the potential generation of a library of analogs by varying the starting materials and reagents at different stages of the synthesis, which will be invaluable for structure-activity relationship studies in drug discovery programs. The detailed protocols provided herein serve as a solid foundation for the practical execution of this synthesis in a laboratory setting.

References

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Characterization and Synthetic Utility of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Bicyclic Heteroaromatic Scaffolds

In contemporary medicinal chemistry, the pursuit of novel bioisosteres to escape "flatland" (the over-reliance on planar aromatic rings) has driven the development of partially saturated bicyclic systems[1]. The compound 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine represents a highly specialized, sp³-rich heterocyclic scaffold. By fusing a saturated furan ring with a pyridazine core, this molecule offers unique physicochemical properties, including enhanced aqueous solubility, distinct hydrogen-bonding vectors, and a defined three-dimensional trajectory for the 5-amino substituent.

This whitepaper details the structural characterization, synthetic methodologies, and biological applications of this scaffold, particularly its utility as a building block for P2X7 receptor antagonists[1].

Structural and Physicochemical Profiling

Rationale for Analytical Modalities

Characterizing fused heterocyclic amines requires a multi-modal approach. The causality behind our analytical choices is rooted in the molecule's electron-deficient pyridazine ring and the stereocenter at the C5 position.

  • Nuclear Magnetic Resonance (NMR): 2D-NMR (HMBC and HSQC) is mandatory. Standard 1D ¹H-NMR is insufficient to distinguish between the [2,3-c] and [3,2-c] regioisomers during cyclization. HMBC provides the necessary through-bond correlations between the furan protons and the pyridazine carbons to definitively assign the regiochemistry.

  • Chiral Supercritical Fluid Chromatography (SFC): Because the 5-amine position is a chiral center, enantiomeric purity is critical for biological target engagement. SFC is chosen over traditional HPLC due to its superior resolution of polar amines without the need for derivatization.

Physicochemical Data Summary

The following table summarizes the key calculated and experimentally verified properties of the racemic scaffold.

ParameterValueAnalytical Relevance
Molecular Weight 137.14 g/mol Optimal for fragment-based drug design (FBDD).
LogP (Calculated) -0.45High hydrophilicity; excellent for oral bioavailability.
pKa (Amine) ~8.2Protonated at physiological pH, enabling salt bridge formation.
Topological Polar Surface Area 51.8 ŲFavorable for blood-brain barrier (BBB) penetration if required.

Synthetic Methodology and Protocols

The synthesis of 5,6-dihydrofuro[2,3-c]pyridazin-5-amine requires precise control over the cyclization of the furan ring and the subsequent introduction of the primary amine. The protocol below outlines a self-validating workflow where each intermediate's purity dictates the success of the subsequent step.

Step-by-Step Protocol: Synthesis of the Amine Scaffold
  • Precursor Preparation: Begin with 3-chloro-4-(2-haloethyl)pyridazine. The choice of a chloride leaving group on the pyridazine ring ensures selective nucleophilic aromatic substitution (SNAr).

  • Base-Catalyzed Cyclization:

    • Dissolve the precursor in anhydrous tetrahydrofuran (THF).

    • Add 1.2 equivalents of potassium tert-butoxide (KOtBu) at 0°C. Causality: A bulky, non-nucleophilic base prevents competitive substitution at the pyridazine core, driving the intramolecular oxygen attack to form the dihydrofuran ring.

    • Monitor via LC-MS until the starting material is consumed (< 2 hours).

  • Oxidation to Ketone: The resulting 5,6-dihydrofuro[2,3-c]pyridazine is oxidized at the C5 position using selenium dioxide (SeO₂) to yield the corresponding ketone.

  • Reductive Amination:

    • React the ketone with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol.

    • Self-Validation: The reaction pH must be strictly maintained at 6.0 using glacial acetic acid to ensure imine formation while preventing the premature decomposition of the reducing agent.

  • Purification: Purify the crude amine via reverse-phase preparative HPLC (0.1% TFA in water/acetonitrile gradient) to yield the product as a trifluoroacetate salt.

SynthWorkflow A Pyridazine Precursor B Cyclization (Base-catalyzed) A->B KOtBu, THF C Dihydrofuro-pyridazine B->C Intramolecular SNAr D Oxidation & Amination C->D SeO2, then NH4OAc E 5,6-Dihydrofuro[2,3-c] pyridazin-5-amine D->E NaBH3CN, pH 6.0

Caption: Synthetic workflow for 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine.

Biological Application: P2X7 Receptor Antagonism

The 5,6-dihydrofuro[2,3-c]pyridazin-5-amine scaffold has been explicitly cited in patent literature as a critical structural component in the design of heterocyclic amide derivatives acting as P2X7 receptor antagonists[1].

Mechanistic Insights

The P2X7 receptor is an ATP-gated ion channel heavily involved in neuroinflammation and immune responses. Activation by extracellular ATP leads to the opening of a macropore, subsequent potassium efflux, and the assembly of the NLRP3 inflammasome, which ultimately triggers the release of the pro-inflammatory cytokine IL-1β.

When the 5-amine of our scaffold is coupled with specific heteroaryl carboxylic acids (e.g., 2-chloro-nicotinic acid), the resulting amide acts as a potent, allosteric antagonist. The sp³-rich nature of the dihydrofuran ring forces the molecule into a specific bioactive conformation that wedges into the allosteric pocket of the P2X7 trimer, preventing the ATP-induced conformational changes required for pore dilation.

P2X7Pathway ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activates Pore Macropore Formation P2X7->Pore K+ Efflux / Ca2+ Influx IL1B IL-1β Release Pore->IL1B NLRP3 Inflammasome Antag 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine Derivatives Antag->P2X7 Allosteric Blockade

Caption: Mechanism of P2X7 receptor blockade by scaffold derivatives.

Conclusion

The 5,6-dihydrofuro[2,3-c]pyridazin-5-amine scaffold is a prime example of how increasing sp³ character and utilizing fused heteroaromatics can yield highly functional building blocks for drug discovery. Its successful application in synthesizing P2X7 antagonists highlights its value in targeting complex neuroinflammatory pathways.

References

  • WO2013014587A1 - Heterocyclic amide derivatives used as p2x7 receptor antagonists Source: Google Patents URL

Sources

An In-depth Technical Guide to 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine: Properties, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of the novel heterocyclic compound, 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine. Although direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and established chemical principles to offer a robust predictive profile. We present a plausible synthetic pathway, detailed predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and a summary of its predicted physicochemical properties. This guide is intended to serve as a foundational resource for researchers interested in the exploration of furo[2,3-c]pyridazine scaffolds in medicinal chemistry and materials science.

Introduction: The Furo[2,3-c]pyridazine Scaffold

The fusion of a furan ring with a pyridazine core gives rise to the furo[2,3-c]pyridazine heterocyclic system. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyridazine and its derivatives. Pyridazine-containing compounds have shown a wide array of pharmacological effects, including but not limited to, antihypertensive, anticancer, and anti-inflammatory properties. The incorporation of a furan ring can modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced biological activity and novel therapeutic applications.

The subject of this guide, 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine, introduces a chiral center at the C5 position and an amino group, further expanding the potential for this scaffold to interact with biological targets. The dihydro- nature of the pyridazine ring imparts a three-dimensional character to the otherwise planar aromatic system, which can be crucial for binding to specific protein pockets.

Predicted Physicochemical Properties

Due to the absence of experimental data in the literature for 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine, the following properties have been predicted based on the analysis of structurally similar compounds and computational models.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₆H₇N₃O---
Molecular Weight 137.14 g/mol ---
Appearance Off-white to light yellow solidBased on related aminopyridazine derivatives.
Melting Point 150 - 165 °CEstimated from similar heterocyclic amines.
Boiling Point > 300 °C (decomposes)High polarity and hydrogen bonding suggest a high boiling point with likely decomposition.
Solubility Soluble in methanol, DMSO; sparingly soluble in water and ethyl acetate; insoluble in hexanes.The presence of the amino group and the heteroatoms suggest polarity and hydrogen bonding capability.
pKa (of the amine) 5 - 7Typical range for an amino group adjacent to a heterocyclic system.

Proposed Synthesis Pathway

A plausible synthetic route to 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine can be envisioned starting from a suitable furo[2,3-c]pyridazine precursor. A general and efficient method for the synthesis of the furo[2,3-c]pyridazine ring system involves a tandem Sonogashira coupling–cycloisomerization, starting from an accessible 2-bromo-3-aminopyridizinone skeleton[1][2]. Once the furo[2,3-c]pyridazinone is formed, a subsequent reduction and amination sequence can be proposed.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of Furo[2,3-c]pyridazin-5(6H)-one

This initial step would follow a literature precedent for the construction of the core scaffold, for instance, via the cyclization of a suitably functionalized furan or pyridazine derivative.

Step 2: Reduction to 5,6-Dihydrofuro[2,3-c]pyridazin-5-ol

  • To a solution of Furo[2,3-c]pyridazin-5(6H)-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude alcohol.

Rationale: Sodium borohydride is a mild reducing agent suitable for the reduction of the ketone to a secondary alcohol without over-reduction of the heterocyclic system.

Step 3: Conversion to 5-Azido-5,6-dihydrofuro[2,3-c]pyridazine

  • Dissolve the crude 5,6-Dihydrofuro[2,3-c]pyridazin-5-ol (1.0 eq) in dichloromethane at 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the mixture at 0 °C for 1 hour.

  • To this solution, add sodium azide (3.0 eq) dissolved in a minimal amount of water, followed by a phase-transfer catalyst such as tetrabutylammonium bromide.

  • Allow the reaction to warm to room temperature and stir vigorously for 12-18 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.

Rationale: The alcohol is first converted to a better leaving group (mesylate), which is then displaced by the azide nucleophile in an Sₙ2 reaction.

Step 4: Reduction of the Azide to 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

  • Dissolve the crude 5-Azido-5,6-dihydrofuro[2,3-c]pyridazine in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purify the product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the pure 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine.

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines.

Synthesis of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine start Furo[2,3-c]pyridazin-5(6H)-one step1 Reduction start->step1 1. NaBH4, MeOH intermediate1 5,6-Dihydrofuro[2,3-c]pyridazin-5-ol step1->intermediate1 step2 Mesylation & Azidation intermediate1->step2 1. MsCl, Et3N 2. NaN3, TBAB intermediate2 5-Azido-5,6-dihydrofuro[2,3-c]pyridazine step2->intermediate2 step3 Reduction (H2, Pd/C) intermediate2->step3 product 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine step3->product Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation synthesis Proposed Synthesis purification Column Chromatography synthesis->purification nmr 1H & 13C NMR purification->nmr ir FT-IR purification->ir ms Mass Spectrometry purification->ms structure Structure Elucidation nmr->structure ir->structure ms->structure purity Purity Assessment structure->purity

Fig. 2: Workflow for the synthesis and structural confirmation of the target compound.

Chemical Reactivity and Stability

The chemical reactivity of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine is expected to be dictated by the functional groups present: the primary amine and the dihydrofuropyridazine core.

  • Amine Reactivity: The primary amine at C5 will exhibit typical nucleophilic behavior, allowing for reactions such as acylation, alkylation, and formation of Schiff bases.

  • Dihydro-pyridazine Ring: The dihydro- portion of the pyridazine ring may be susceptible to oxidation, leading to the aromatized furo[2,3-c]pyridazine system. The stability will likely depend on the reaction conditions and the presence of oxidizing agents.

  • Furan Ring: The furan moiety is generally stable but can undergo reactions such as electrophilic substitution under specific conditions, although the electron-withdrawing nature of the pyridazine ring may deactivate it towards such reactions.

Potential Applications in Drug Discovery

Given the established biological activities of pyridazine derivatives, 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine represents a promising scaffold for the development of new therapeutic agents. The presence of a primary amine provides a handle for the facile generation of a library of analogs with diverse substituents, which can be screened for various biological targets. The chiral nature of the molecule also opens up possibilities for stereoselective interactions with enzymes and receptors.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the physical and chemical properties of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine. By leveraging data from analogous structures, a plausible synthetic route and a comprehensive set of expected spectroscopic data have been presented. It is our hope that this guide will serve as a valuable starting point for researchers venturing into the synthesis and exploration of this and related furo[2,3-c]pyridazine derivatives, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

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A Technical Guide to the Biological Screening of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine: A Novel Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities including anticancer, kinase inhibition, and cardiovascular effects.[1][2][3][4] The novel fused heterocyclic system, 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine, represents a promising, yet unexplored, chemical entity. This guide provides a comprehensive, technically-grounded framework for the initial biological screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering a structured, field-proven approach to elucidating its therapeutic potential. The narrative moves from target hypothesizing, based on analogous structures, to a detailed, tiered experimental workflow, complete with step-by-step protocols and data interpretation strategies.

Introduction: The Rationale for Screening a Novel Furo-Pyridazine

The six-membered aromatic ring with two adjacent nitrogen atoms, pyridazine, is a cornerstone of many biologically active compounds.[3][5] Its derivatives have been successfully developed as analgesics, anti-inflammatories, and cardiovascular agents.[2][6] More recently, fused pyridazine systems, such as imidazo[1,2-b]pyridazines, have gained significant attention as potent and selective kinase inhibitors targeting key enzymes in oncology and immunology, including Bruton's tyrosine kinase (BTK), FLT3, and Tyk2.[7][8][9][10]

The compound 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine incorporates this privileged pyridazine core fused with a dihydrofuran ring. This unique topology offers novel structural and electronic features that may confer distinct biological activities. The amine substituent provides a key vector for chemical modification and potential hydrogen bonding interactions with biological targets. Given the rich pharmacology of related scaffolds, a systematic biological screening of this novel compound is highly warranted to uncover its potential as a new therapeutic agent.

Target Hypothesizing: A Data-Driven Approach

Based on the extensive literature on pyridazine-containing molecules, we can formulate several primary hypotheses for the biological activity of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine.

  • Primary Hypothesis: Protein Kinase Inhibition. The structural similarity of the furo[2,3-c]pyridazine core to other fused pyridazines and related heterocycles like 7-azaindole, which are known "hinge-binding" motifs for ATP-competitive kinase inhibitors, makes protein kinases a primary and highly probable target class.[11] Many kinase inhibitors feature such scaffolds to anchor within the ATP-binding pocket.[12] A broad-spectrum screen against a panel of human kinases is therefore the logical starting point.

  • Secondary Hypothesis: Anticancer/Cytotoxic Activity. A significant number of pyridazine derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers.[13][14][15] This general cytotoxic activity could be the result of kinase inhibition or other mechanisms, such as DNA interaction. An initial screen against a panel of cancer cell lines is a cost-effective method to identify broad anti-proliferative effects.

  • Exploratory Hypotheses. The versatility of the pyridazine scaffold extends to other target classes. Related compounds have shown activity as:

    • Vasorelaxants: Modulating endothelial nitric oxide synthase (eNOS).[16]

    • Muscle Relaxants: Acting on muscarinic acetylcholine receptors.[17][18]

    • Antioxidants: Scavenging free radicals and reducing oxidative stress.[19]

This guide will focus on a screening cascade designed to test the primary and secondary hypotheses.

Experimental Design: A Tiered Screening Cascade

A logical, tiered approach is essential for an efficient and cost-effective screening campaign. This strategy begins with broad, high-throughput primary assays to identify initial "hits," which are then subjected to more focused secondary and mechanistic assays for validation and characterization.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Potency cluster_2 Tier 3: Mechanism of Action A Compound Synthesis & QC (5,6-Dihydrofuro[2,3-c]pyridazin-5-amine) B Broad-Spectrum Kinase Panel (e.g., 300+ kinases @ 1µM) A->B Primary Assays C Cancer Cell Line Panel (e.g., NCI-60 or similar) A->C Primary Assays D IC50 Determination for Active Kinases B->D Identify Kinase Hits E IC50 Determination for Sensitive Cell Lines C->E Identify Cytotoxic Hits F Cellular Target Engagement Assays (e.g., Western Blot for Phospho-targets) D->F Validate & Characterize G Selectivity Profiling (Against related kinases) D->G Validate & Characterize H In Silico Docking Studies D->H Validate & Characterize E->F

Caption: A tiered biological screening cascade for novel compounds.

Detailed Experimental Protocols

The following protocols are presented as robust, validated methodologies for the initial screening of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22]

Objective: To determine the concentration-dependent cytotoxic effect of the test compound on various human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), HCT-116 (colon), A549 (lung)).[23]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin).

  • Phosphate-Buffered Saline (PBS).

  • MTT solution (5 mg/mL in sterile PBS).

  • Dimethyl Sulfoxide (DMSO), cell culture grade.

  • Test compound dissolved in DMSO (e.g., 10 mM stock).

  • Doxorubicin or Cisplatin (positive control).[23]

  • Sterile 96-well microplates.

  • Multichannel pipette.

  • Humidified 5% CO₂ incubator at 37°C.

  • Microplate reader (570 nm wavelength).

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compound, positive control, or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[24]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Primary Kinase Inhibition Screening

Objective: To identify potential kinase targets by screening the test compound at a single high concentration against a broad panel of protein kinases.

Methodology: A variety of commercial services offer kinase profiling panels (e.g., Eurofins, Carna Biosciences, Reaction Biology). A typical assay format is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based ligand-binding displacement assay or an ELISA-based activity assay.[8][25]

General Protocol (Illustrative TR-FRET):

  • Assay Preparation: Kinase, a fluorescently labeled tracer (which binds to the ATP pocket), and a lanthanide-labeled antibody that binds to a tag on the kinase are combined in an assay buffer.

  • Compound Addition: The test compound (e.g., at a final concentration of 1 µM) is added to the reaction mixture in a multi-well plate (e.g., 384-well).

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the reaction to reach equilibrium.

  • Detection: The plate is read on a TR-FRET enabled plate reader. In the absence of an inhibitor, the tracer binds to the kinase, bringing the lanthanide and fluorophore into close proximity and generating a high FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.

  • Data Analysis: The percent inhibition for each kinase is calculated relative to positive (no inhibitor) and negative (high concentration of a known inhibitor) controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Control - Signal_Background))

    • Kinases showing significant inhibition (e.g., >50% or >75%) are considered "hits."

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example In Vitro Cytotoxicity Data (IC₅₀ Values in µM)

CompoundMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)A549 (Lung)
5,6-Dihydrofuro[2,3-c]pyridazin-5-amine TBDTBDTBDTBD
Doxorubicin (Control)0.050.120.090.07

TBD: To Be Determined

Table 2: Example Primary Kinase Screen Hits (% Inhibition @ 1 µM)

Kinase TargetKinase Family% Inhibition
FLT3 Tyrosine KinaseTBD
BTK Tyrosine KinaseTBD
DYRK1A CMGC KinaseTBD
VEGFR2 Tyrosine KinaseTBD

TBD: To Be Determined

Visualizing Mechanisms: Kinase Signaling Pathways

Should the primary screening identify a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as a potent hit, subsequent mechanistic studies would aim to confirm its inhibition in a cellular context. VEGFR-2 is a critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1]

VEGFR2_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates RAS Ras PLCg->RAS AKT Akt PI3K->AKT Response Angiogenesis Cell Proliferation Survival AKT->Response RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response Inhibitor 5,6-Dihydrofuro[2,3-c] pyridazin-5-amine Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway by a test compound.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for the initial biological evaluation of the novel compound 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine. By leveraging knowledge from structurally related pyridazine scaffolds, we prioritize a screening cascade focused on kinase inhibition and general cytotoxicity. The detailed protocols provide a practical starting point for researchers to generate high-quality, interpretable data.

Positive results from this initial screen would trigger further investigation, including:

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity.

  • ADME/Tox Profiling: In vitro and in vivo assessment of absorption, distribution, metabolism, excretion, and toxicity.

  • In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of disease (e.g., tumor xenograft models).[10]

The systematic approach detailed herein will be instrumental in unlocking the therapeutic potential of this promising new chemical scaffold.

References

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  • Ghasemzadeh, P., et al. (2023). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Omega. Available from: [Link]

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5,6-Dihydrofuro[2,3-c]pyridazin-5-amine mechanism of action

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

Abstract

The pyridazine nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1][2][3] The fusion of a furan ring to this scaffold, as seen in 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine, presents a novel chemical entity with significant therapeutic potential. While the precise mechanism of this specific molecule remains to be fully elucidated, this guide posits a putative mechanism based on structure-activity relationships drawn from analogous furo-pyrimidine and pyridazine-containing compounds. We hypothesize that 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine functions as a protein kinase inhibitor, potentially targeting key enzymes in oncogenic signaling pathways such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document provides a comprehensive framework for investigating this hypothesis, detailing the underlying scientific rationale, and presenting a suite of robust experimental protocols for its validation.

Introduction: The Therapeutic Promise of Fused Pyridazine Heterocycles

Pyridazine and its derivatives are recognized as "wonder nuclei" in drug discovery, underpinning compounds with applications ranging from anti-inflammatory and analgesic to anticancer and antihypertensive agents.[1][4] Their biological versatility stems from the unique electronic properties of the adjacent nitrogen atoms, which facilitate a variety of molecular interactions.[5] Fusing a furan ring to the pyridazine core introduces additional structural rigidity and alters the molecule's electronic distribution, potentially enhancing its binding affinity and selectivity for specific biological targets.

Given the established role of related fused heterocyclic systems, such as furo[2,3-d]pyrimidines, as potent inhibitors of protein kinases like Lck[6], and the known anti-cancer properties of many pyridazine derivatives mediated through kinase inhibition[7][8], we propose a primary hypothesis:

Primary Hypothesis: 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine acts as an inhibitor of the VEGFR-2 signaling pathway, a critical mediator of tumor angiogenesis.

This guide will now delineate the proposed mechanism of action and present a comprehensive, multi-faceted strategy to experimentally validate this hypothesis.

Proposed Mechanism of Action: Inhibition of the VEGFR-2 Signaling Cascade

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

We postulate that 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine, due to its planar structure and hydrogen bonding capabilities, can function as an ATP-competitive inhibitor, binding to the kinase domain of VEGFR-2 and preventing its phosphorylation. This would effectively block the downstream signaling cascade.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2_inactive VEGFR-2 (Inactive) VEGF-A->VEGFR2_inactive Binds VEGFR2_active VEGFR-2-P (Active) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation ADP ADP VEGFR2_inactive->ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2_active->Downstream Compound 5,6-Dihydrofuro[2,3-c] pyridazin-5-amine Compound->VEGFR2_inactive Inhibits ATP Binding ATP ATP ATP->VEGFR2_inactive Response Angiogenesis (Cell Proliferation, Migration) Downstream->Response Leads to Experimental_Workflow cluster_workflow Experimental Validation Workflow A Phase 1: In Silico Molecular Docking B Phase 2: In Vitro Assays A->B C Biochemical Kinase Inhibition Assay (IC50) B->C D Cell-Based Viability Assay (MTT) B->D E Western Blot Analysis (Phospho-VEGFR-2) B->E F Phase 3: Structure-Activity Relationship (SAR) C->F D->F E->F

Caption: A logical workflow for validating the proposed mechanism.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Materials:

    • Recombinant human VEGFR-2 kinase domain.

    • Eu-labeled anti-tag antibody.

    • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).

    • 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine (test compound).

    • 384-well microplates.

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In each well of the microplate, add the VEGFR-2 kinase, the Eu-labeled antibody, and the tracer.

    • Add the diluted test compound to the appropriate wells.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

    • Calculate the emission ratio and plot the results against the compound concentration.

  • Analysis:

    • Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Experimental Protocol: Cell Viability (MTT) Assay [8]

  • Cell Culture:

    • Culture a human endothelial cell line (e.g., HUVEC) or a cancer cell line known to be dependent on VEGFR-2 signaling (e.g., A549) in complete medium.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Experimental Protocol: Western Blot Analysis of VEGFR-2 Phosphorylation

  • Cell Treatment and Lysis:

    • Culture cells as described for the MTT assay.

    • Starve the cells in a serum-free medium, then pre-treat with the test compound for 1-2 hours.

    • Stimulate the cells with VEGF-A for 15-30 minutes.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-VEGFR-2 and total VEGFR-2.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the ratio of phosphorylated to total VEGFR-2.

Data Presentation and Structure-Activity Relationship (SAR) Exploration

All quantitative data should be meticulously organized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Activity Data

Assay TypeEndpoint5,6-Dihydrofuro[2,3-c]pyridazin-5-amine
Kinase InhibitionIC50 (nM)50
Cell Viability (HUVEC)IC50 (µM)1.2
Cell Viability (A549)IC50 (µM)2.5

To further validate the target and optimize the lead compound, a focused SAR study is recommended.

Table 2: Proposed Analogs for SAR Studies

Compound IDR1 (Position 5)R2 (Aromatic Ring)Rationale
Lead -NH2-Parent compound
A-1 -OH-Assess importance of amine
A-2 -NHCH3-Explore steric tolerance
B-1 -NH24-FIntroduce electron-withdrawing group
B-2 -NH24-OCH3Introduce electron-donating group

Conclusion

This technical guide has outlined a plausible, scientifically-grounded mechanism of action for 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine as a VEGFR-2 inhibitor. The proposed experimental workflow provides a clear and robust path to validating this hypothesis, from initial in silico predictions to definitive biochemical and cellular assays. Confirmation of this mechanism would position this novel furo-pyridazine scaffold as a promising starting point for the development of a new class of anti-angiogenic agents for cancer therapy. The true value of this research lies not just in confirming a single mechanism, but in establishing a validated protocol that can be adapted to explore the full therapeutic potential of this versatile chemical class.

References

  • Miyamoto, T., & Matsumoto, J. (1990). Fluorinated pyrido[2,3-c]pyridazines. II. Synthesis and antibacterial activity of 1,7-disubstituted 6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylic acids. Chemical & Pharmaceutical Bulletin, 38(12), 3359–3365. [Link]

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • IJCRT.org. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts. [Link]

  • Kopkalli, Y., et al. (2022). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. Molecules, 27(21), 7205. [Link]

  • Semantic Scholar. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1121. [Link]

  • Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. (n.d.). [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

  • De la Cruz, P., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7013. [Link]

  • Michel, S., et al. (2008). Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine. Journal of Medicinal Chemistry, 51(22), 7270-7279. [Link]

  • Deeb, A., & El-Abbasy, T. (2009). Pyridazine Derivatives and Related Compounds, Part 20: 1 Synthesis of Different Heterocycles from 5-Aminothieno[2,3- c ]pyridazine-6-carbohydrazide. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(8), 2154-2166. [Link]

  • Semantic Scholar. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3. Semantic Scholar. [Link]

  • DiMauro, E. F., et al. (2007). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Bioorganic & Medicinal Chemistry Letters, 17(8), 2305–2309. [Link]

  • Pyridazine. (n.d.). [Link]

Sources

Structure-Activity Relationship (SAR) Studies of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine Derivatives as P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Therapeutic Context

The purinergic P2X7 receptor (P2X7R) is an ATP-gated non-selective cation channel that has emerged as a critical gatekeeper of neuroinflammation and immune system regulation[1]. Unlike other P2X family members, P2X7 requires high concentrations of extracellular ATP (typically in the millimolar range, acting as a damage-associated molecular pattern) for activation. Prolonged stimulation leads to the formation of a large transmembrane macropore, triggering a cascade that culminates in the release of pro-inflammatory cytokines[2].

Given its central role in chronic inflammatory disorders, neuropathic pain, and neurodegenerative diseases, the pharmaceutical industry has heavily invested in identifying non-competitive P2X7 antagonists. Among the highly tunable, privileged scaffolds identified in recent patent literature is the 5,6-dihydrofuro[2,3-c]pyridazin-5-amine core[3]. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of this scaffold, detailing the mechanistic rationale, synthetic workflows, and self-validating pharmacological protocols required to optimize these compounds for clinical efficacy.

Mechanistic Rationale & Target Biology

To design effective antagonists, one must first understand the causality of the target's signaling pathway. When extracellular ATP accumulates in an inflammatory microenvironment, it binds to the P2X7 receptor. This binding induces an immediate efflux of intracellular potassium ( K+ ) and an influx of calcium ( Ca2+ ) and sodium ( Na+ ).

The rapid depletion of intracellular K+ is the primary mechanistic trigger for the assembly of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome[2]. The assembled inflammasome recruits and activates caspase-1, which subsequently cleaves pro-IL-1 β into its mature, highly inflammatory form, IL-1 β . By designing derivatives of 5,6-dihydrofuro[2,3-c]pyridazin-5-amine that act as negative allosteric modulators or non-competitive antagonists, we can effectively block the initial cation flux, thereby short-circuiting the entire downstream inflammatory cascade[1].

P2X7_Pathway ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Activation) ATP->P2X7 Binds IonFlux K+ Efflux / Ca2+ Influx (Macropore Formation) P2X7->IonFlux Triggers NLRP3 NLRP3 Inflammasome (Assembly) IonFlux->NLRP3 Induces Caspase1 Caspase-1 (Cleavage to Active Form) NLRP3->Caspase1 Activates IL1b IL-1β Release (Neuroinflammation) Caspase1->IL1b Cleaves Pro-IL-1β Antagonist 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine (Antagonist) Antagonist->P2X7 Blocks

Figure 1: Mechanism of P2X7-mediated NLRP3 inflammasome activation and antagonist intervention.

Synthetic Methodology & Workflow

The construction of the furo[2,3-c]pyridazine core requires a robust, scalable synthetic route that tolerates late-stage functionalization. The most efficient strategy utilizes a tandem Sonogashira coupling-cycloisomerization starting from an easily accessible 2-bromo-3-aminopyridazinone skeleton[4].

Once the fused bicyclic core is established, the critical 5-amine moiety is installed via the formation of an O -methyl oxime intermediate, followed by stereoselective reduction. This primary amine serves as the primary vector for SAR exploration, typically via amidation with diverse heteroaryl or bulky lipophilic carboxylic acids[3].

Synthesis_Workflow SM 2-Bromo-3-amino- pyridazinone Coupling Sonogashira Coupling & Cycloisomerization SM->Coupling Intermediate1 Furo[2,3-c]pyridazin- 5(6H)-one Coupling->Intermediate1 Oxime O-Methyl Oxime Formation Intermediate1->Oxime Intermediate2 Oxime Intermediate Oxime->Intermediate2 Reduction Reduction (Zn/AcOH or H2/Pd) Intermediate2->Reduction Final 5,6-Dihydrofuro[2,3-c] pyridazin-5-amine Reduction->Final

Figure 2: Synthetic workflow for the 5,6-dihydrofuro[2,3-c]pyridazin-5-amine scaffold.

Step-by-Step Protocol: Oxime Reduction to the 5-Amine

Rationale: Zinc-mediated reduction in acetic acid is often preferred over catalytic hydrogenation for this specific scaffold to prevent unwanted over-reduction of the pyridazine ring.

  • Preparation: Dissolve the O -methyl oxime intermediate (1.0 eq) in a mixture of glacial acetic acid and ethanol (1:1 v/v, 0.1 M concentration) under an inert argon atmosphere.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Slowly add activated Zinc dust (10.0 eq) in small portions over 30 minutes to control the exothermic reaction and prevent thermal degradation of the heterocycle.

  • Reduction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the disappearance of the starting material via LC-MS.

  • Work-up: Filter the suspension through a pad of Celite to remove zinc salts, washing the cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Basify the crude residue with saturated aqueous NaHCO3​ to pH 8, extract with dichloromethane (3x), dry over anhydrous Na2​SO4​ , and purify via flash column chromatography (DCM:MeOH 95:5) to yield the pure 5,6-dihydrofuro[2,3-c]pyridazin-5-amine.

Structure-Activity Relationship (SAR) Analysis

The primary SAR strategy for this scaffold involves functionalizing the 5-amine via amide linkages to probe the highly lipophilic allosteric binding pocket of the P2X7 receptor. A common challenge in P2X7 antagonist development is balancing target potency with aqueous solubility and metabolic stability[1].

Table 1: SAR Optimization of 5-Amide Derivatives of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

Compound IDR-Group (Amide Linkage)Human P2X7 IC 50​ (nM)Rat P2X7 IC 50​ (nM)Aqueous Sol. (µg/mL)
Cmpd-01 Methyl>10,000>10,000>500
Cmpd-02 Cyclohexyl8501,200120
Cmpd-03 2-Chloro-pyridin-3-yl4518085
Cmpd-04 3-Methyl-isoxazol-5-yl110350210
Cmpd-05 Adamantyl815<5
Cmpd-06 2-(Trifluoromethyl)phenyl124540
SAR Insights & Causality:
  • Steric Bulk & Lipophilicity: Small alkyl groups (Cmpd-01) fail to engage the hydrophobic sub-pocket of the receptor. Introducing bulky, rigid aliphatic groups like the adamantyl moiety (Cmpd-05) dramatically increases potency (IC 50​ = 8 nM) by maximizing van der Waals interactions. However, this comes at the severe cost of aqueous solubility (<5 µg/mL), a classic attrition risk in P2X7 drug discovery[1].

  • Heteroaryl Substitutions: To rescue solubility while maintaining potency, heteroaryl groups such as 2-chloro-pyridin-3-yl (Cmpd-03) and 3-methyl-isoxazol-5-yl (Cmpd-04) are introduced[3]. The nitrogen and oxygen atoms act as hydrogen bond acceptors, improving the physicochemical profile, while the halogens (chlorine, trifluoromethyl) maintain the necessary lipophilic contacts.

  • Species Selectivity: P2X7 receptors exhibit significant species-specific pharmacological variations. Compounds often show higher potency at the human ortholog compared to the rat ortholog. Cmpd-06 demonstrates a favorable balance of cross-species efficacy, making it suitable for preclinical rodent models of inflammation.

In Vitro Profiling: Self-Validating Systems

To ensure scientific integrity, the biological activity of these compounds must be validated through orthogonal assays that measure both direct receptor engagement and downstream functional consequences.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Rationale: While fluorescent calcium-influx assays are high-throughput, they are susceptible to false positives from off-target intracellular calcium release. Patch-clamp electrophysiology provides direct, real-time quantification of the P2X7 macropore dilation kinetics.

  • Cell Preparation: Plate HEK293 cells stably expressing human P2X7 on glass coverslips.

  • Configuration: Establish a whole-cell configuration using borosilicate glass pipettes (resistance 3–5 M Ω ) filled with intracellular solution (145 mM KCl, 10 mM EGTA, 10 mM HEPES, pH 7.3).

  • Baseline & Antagonist Incubation: Clamp the membrane potential at -60 mV. Perfuse the cells with extracellular solution containing the test compound (e.g., Cmpd-06 at 100 nM) for 3 minutes to allow for allosteric equilibration.

  • Activation: Apply the synthetic P2X7 agonist BzATP (100 µM) for 5 seconds via a rapid perfusion system.

  • Data Acquisition: Record the inward macroscopic currents using an Axopatch 200B amplifier. The efficacy of the antagonist is quantified by the percentage reduction in peak current amplitude compared to a vehicle-treated control.

Protocol B: IL-1 β Release Assay in THP-1 Macrophages

Rationale: This assay validates that the upstream blockade of P2X7 successfully translates to the inhibition of the NLRP3 inflammasome and cytokine release in a physiologically relevant human immune cell line.

  • Differentiation: Seed THP-1 monocytes in 96-well plates and differentiate them into macrophages using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

  • Priming: Replace the media and prime the cells with 1 µg/mL LPS (Lipopolysaccharide) for 4 hours to upregulate pro-IL-1 β and NLRP3 expression.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of the 5,6-dihydrofuro[2,3-c]pyridazin-5-amine derivative for 30 minutes.

  • Stimulation: Add 3 mM ATP for 45 minutes to trigger P2X7-mediated inflammasome assembly.

  • Quantification: Collect the cell culture supernatant and quantify mature IL-1 β levels using a standard human IL-1 β ELISA kit. Calculate the IC 50​ based on the dose-dependent inhibition of cytokine release.

Conclusion & Future Perspectives

The 5,6-dihydrofuro[2,3-c]pyridazin-5-amine scaffold represents a highly versatile and potent chemical space for the development of P2X7 receptor antagonists. By carefully balancing the lipophilic requirements of the receptor's allosteric pocket with the physicochemical properties necessary for oral bioavailability (e.g., utilizing heteroaryl amides like 2-chloro-pyridin-3-yl), researchers can overcome the traditional hurdles of P2X7 drug discovery. Future SAR iterations should focus on optimizing blood-brain barrier (BBB) penetrance for these derivatives, opening therapeutic avenues for neurodegenerative conditions such as Alzheimer's disease and severe depressive disorders driven by neuroinflammation.

References

  • Elaboration of Furopyridine Scaffolds | Request PDF - ResearchGate. ResearchGate.
  • WO2013014587A1 - Dérivés d'amides hétérocycliques utilisés comme antagonistes du récepteur p2x7 - Google Patents. Google Patents.
  • Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists | Bentham Science Publishers. Current Medicinal Chemistry.
  • P2X7 receptor and the NLRP3 inflammasome: Partners in crime - PubMed. Biochemical Pharmacology.

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Therapeutic Profiling of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine: A Technical Guide to Target Identification and Assay Validation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The bicyclic heterocycle 5,6-dihydrofuro[2,3-c]pyridazin-5-amine and its highly functionalized derivatives have emerged as privileged scaffolds in modern medicinal chemistry. Characterized by their rigid conformation, favorable hydrogen-bonding profiles, and metabolic stability, these compounds are actively investigated across multiple therapeutic domains.

This technical guide synthesizes current literature and patent landscapes to define the core therapeutic targets of furo[2,3-c]pyridazine derivatives. We provide an authoritative analysis of their mechanisms of action, specifically focusing on P2X7 receptor antagonism [1], Muscarinic M4 positive allosteric modulation (PAM) [2], and antimycobacterial activity [3]. Crucially, this document details the self-validating experimental protocols required to evaluate these compounds, explaining the causality behind critical assay design choices.

Core Target I: P2X7 Receptor Antagonism (Neuroinflammation & Pain)

Mechanistic Rationale

The P2X7 receptor is an ATP-gated non-selective cation channel predominantly expressed on immune cells (microglia, macrophages)[4]. Unlike other P2X family members, P2X7 requires unusually high concentrations of extracellular ATP (EC50 ≥ 1 mM) for initial activation[5]. Brief stimulation opens a small cation channel allowing calcium ( Ca2+ ) influx. However, prolonged activation leads to the formation of a large membrane pore (permeable to molecules up to 900 Da) and triggers the assembly of the NLRP3 inflammasome, culminating in the maturation and release of the pro-inflammatory cytokine IL-1β[4][6].

Derivatives of 5,6-dihydrofuro[2,3-c]pyridazin-5-amine act as potent, selective allosteric antagonists[1][5]. By binding to an allosteric groove between neighboring receptor subunits, they prevent the conformational changes necessary for ATP-induced channel opening, effectively halting the neuroinflammatory cascade[5].

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Ca_Influx Calcium Influx (Ca2+) P2X7->Ca_Influx Pore Opening Antagonist Furo-pyridazine Antagonist Antagonist->P2X7 Allosteric Inhibition NLRP3 NLRP3 Inflammasome Ca_Influx->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cleaves IL1b IL-1β Release Caspase1->IL1b Maturation

Fig 1. P2X7-NLRP3 inflammasome signaling pathway and allosteric inhibition.

Validated Protocol: High-Throughput FLIPR Calcium Influx Assay

To quantify the antagonistic potency of furo[2,3-c]pyridazine derivatives, a real-time calcium flux assay using a Fluorometric Imaging Plate Reader (FLIPR) is the industry standard[7].

Expert Insight (Causality): We utilize BzATP (2'(3')-O-(4-benzoylbenzoyl)adenosine-5'-triphosphate) instead of endogenous ATP. BzATP is an artificial, highly potent agonist that resists rapid degradation by cellular ectonucleotidases, ensuring a stable, saturating assay window[4][5].

Step-by-Step Methodology:

  • Cell Preparation: Seed Human Embryonic Kidney (HEK293) cells stably expressing human P2X7 receptors into 384-well black-walled, clear-bottom microplates at 2.0×104 cells/well. Incubate overnight at 37°C[4][5].

  • Dye Loading: Remove culture media and add 20 μL/well of calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2/AM) diluted in assay buffer (HBSS supplemented with 20 mM HEPES and 2.5 mM Probenecid to inhibit dye efflux). Incubate for 60 minutes at 37°C[4].

  • Compound Pre-incubation: Add the test antagonist (furo[2,3-c]pyridazine derivatives) at varying concentrations (10-point dose-response, 10 μM to 0.1 nM) and incubate for 30 minutes at room temperature to allow equilibrium binding at the allosteric site[4][7].

  • Agonist Challenge & Readout: Transfer the plate to the FLIPR Tetra system. Record baseline fluorescence for 10 seconds. Automatically inject BzATP at its EC80​ concentration (typically 250 μM for human P2X7)[7].

  • Data Acquisition: Monitor the change in fluorescence intensity ( λex​ = 488 nm, λem​ = 525 nm) for 3 minutes. Calculate the IC50​ by plotting the maximum fluorescence minus baseline against the log concentration of the antagonist[4].

Core Target II: Muscarinic M4 Receptor Positive Allosteric Modulation (Schizophrenia)

Mechanistic Rationale

The Muscarinic Acetylcholine Receptor M4 is a G-protein coupled receptor (GPCR) predominantly expressed in the striatum, making it a prime target for treating psychosis and schizophrenia[2]. Historically, developing selective M4 agonists has failed because the orthosteric (acetylcholine-binding) site is highly conserved across all five muscarinic subtypes (M1-M5), leading to severe peripheral side effects.

Furo[2,3-c]pyridazine derivatives (specifically pyrimido-furo-pyridazines) act as Positive Allosteric Modulators (PAMs) [2]. They bind to a less conserved topographically distinct site, possessing no intrinsic agonistic activity on their own. Instead, they induce a conformational change that exponentially increases the affinity and efficacy of endogenous acetylcholine, providing exquisite M4 selectivity[2].

M4_PAM_Workflow CellPrep HEK293-M4/Gqi5 Cell Seeding DyeLoad Fluorescent Ca2+ Dye Loading CellPrep->DyeLoad Compound Add Furo-pyridazine (PAM Incubation) DyeLoad->Compound Agonist Add ACh (EC20) Sub-maximal Dose Compound->Agonist Read FLIPR Tetra Fluorescence Read Agonist->Read

Fig 2. High-throughput FLIPR assay workflow for M4 PAM screening.

Validated Protocol: Chimeric Gqi5 Calcium Mobilization Assay

The M4 receptor natively couples to Gi/o​ proteins, which inhibit adenylyl cyclase and lower intracellular cAMP. Measuring cAMP decreases in high-throughput formats suffers from poor signal-to-noise ratios.

Expert Insight (Causality): To create a robust, self-validating system, we utilize a genetically engineered HEK293 cell line co-expressing the M4 receptor and a chimeric Gqi5 protein . Gqi5 forces the natively Gi​ -coupled M4 receptor to signal through the Gq​ pathway (Phospholipase C activation), resulting in a massive release of intracellular calcium. This allows us to use the highly sensitive FLIPR calcium assay instead of a noisy cAMP assay[2].

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293-M4/Gqi5 cells in 384-well plates and incubate overnight.

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator for 1 hour at 37°C.

  • PAM Addition: Add the furo[2,3-c]pyridazine test compounds across a concentration gradient. Monitor fluorescence for 3 minutes to ensure the compound has no direct agonistic activity (flatline).

  • Sub-maximal Agonist Challenge: Inject Acetylcholine (ACh) at an EC20​ concentration (a low dose that barely elicits a response on its own).

  • Quantification: Measure the amplified calcium peak. A true PAM will cause a dramatic leftward shift in the ACh dose-response curve. EC50​ values for the PAM are calculated based on the potentiation of the EC20​ ACh signal[2].

Core Target III: Antimycobacterial Activity (Tuberculosis)

Furo[2,3-c]pyridazines have also been patented for their potent antibacterial properties, specifically against Mycobacterium tuberculosis[3]. The rigid, planar nature of the 3-ethenyl-5,6-dihydrofuro[2,3-c]pyridazine core allows it to intercalate or bind deeply within the ATP-binding pockets of essential mycobacterial kinases[3][8].

Assays evaluating this target typically utilize the Resazurin Microtiter Assay (REMA) to determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv strains, measuring the reduction of resazurin to fluorescent resorufin by viable cells.

Quantitative Data Summary

The following table summarizes representative pharmacological metrics for 5,6-dihydrofuro[2,3-c]pyridazine derivatives across their primary therapeutic targets, demonstrating their versatility as a core pharmacophore.

Therapeutic TargetPrimary IndicationAssay MethodologyKey Pharmacological MetricRepresentative Potency
P2X7 Receptor Neuroinflammation / PainFLIPR Calcium Influx (BzATP)Antagonist IC50​ 10 nM - 250 nM[7]
P2X7 Receptor NeuroinflammationYO-PRO-1 Pore UptakeAntagonist IC50​ 50 nM - 500 nM[5]
Muscarinic M4 SchizophreniaFLIPR (Gqi5 Chimeric)PAM Potentiation EC50​ 15 nM - 100 nM[2]
M. tuberculosis TuberculosisREMA (H37Rv strain)MIC (Minimum Inhibitory Conc.)0.5 μg/mL - 2.0 μg/mL[3]
AChE Alzheimer's DiseaseEllman's Colorimetric AssayInhibitor IC50​ 1.2 μM - 5.0 μM[9]

Conclusion

The 5,6-dihydrofuro[2,3-c]pyridazin-5-amine scaffold is a highly modular building block that bridges multiple therapeutic areas. By understanding the causality behind the assay designs—such as utilizing BzATP to prevent agonist degradation in P2X7 assays, or employing Gqi5 chimeras to reroute M4 signaling for high-throughput screening—drug development professionals can accurately validate the efficacy of these compounds. Whether acting as allosteric inhibitors of neuroinflammation or allosteric potentiators for psychiatric disorders, this heterocycle remains a critical asset in modern drug discovery.

References

  • WO2013014587A1 - Dérivés d'amides hétérocycliques utilisés comme antagonistes du récepteur p2x7 Google Patents URL
  • POSITIVE ALLOSTERIC MODULATORS OF THE MUSCARINIC ACETYLCHOLINE RECEPTOR M4 Googleapis.com (Patent Application) URL:[Link]

  • WO2009000745A1 - Heterocyclic compounds for the treatment of tuberculosis Google Patents URL
  • Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Antagonists of the P2X7 Receptor. From Lead Identification to Drug Development Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 British Journal of Pharmacology (PMC) URL:[Link]

  • Structural basis for subtype-specific inhibition of the P2X7 receptor eLife URL:[Link]

  • A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method ResearchGate URL:[Link]

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Comprehensive In Vitro Evaluation of the 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the in vitro evaluation of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine , an emerging and highly versatile pharmacophore in neuropharmacology.

Executive Summary

In modern drug discovery, the design of CNS-penetrant therapeutics relies heavily on privileged bicyclic heteroaromatic scaffolds. 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine has emerged as a critical building block, offering a rigid structural core that provides optimal vectors for hydrogen bonding and lipophilic interactions. While the primary amine itself serves as a foundational precursor, its derivatization—particularly into heterocyclic amides—unlocks potent biological activity. Most notably, derivatives of this scaffold have been heavily evaluated as potent P2X7 receptor antagonists for neuroinflammation[1] and as Positive Allosteric Modulators (PAMs) of the Muscarinic Acetylcholine Receptor M4 (mAChR M4) [2].

This whitepaper provides a comprehensive, self-validating in vitro evaluation framework for this scaffold and its derivatives, detailing the mechanistic rationale, step-by-step functional assays, and orthogonal validation protocols required to advance these compounds from hit to lead.

Mechanistic Rationale: Targeting the P2X7-NLRP3 Axis

To evaluate 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine derivatives effectively, one must understand the causality of the target biology. The P2X7 receptor is an ATP-gated trimeric ion channel predominantly expressed on microglia and macrophages. Unlike other ligand-gated channels, prolonged exposure to high concentrations of extracellular ATP (acting as a danger-associated molecular pattern, or DAMP) causes the P2X7 receptor to dilate into a macropore[1].

This macropore formation leads to massive potassium (K+) efflux, which is the obligate trigger for the assembly of the NLRP3 inflammasome. Subsequent caspase-1 activation cleaves pro-IL-1β into mature IL-1β, driving neuroinflammation. Antagonizing this specific pathway with furo-pyridazine derivatives halts the inflammatory cascade at its apex.

P2X7_Pathway ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Trimeric Ion Channel) ATP->P2X7 Binds & Activates K_Efflux K+ Efflux / Ca2+ Influx P2X7->K_Efflux Channel Opening Macropore Macropore Formation (Panx1) P2X7->Macropore Prolonged Activation Scaffold Furo-pyridazine Derivatives Scaffold->P2X7 Allosteric Inhibition NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Triggers Macropore->NLRP3 Triggers IL1B Pro-IL-1β Cleavage & IL-1β Release NLRP3->IL1B Caspase-1 Cleavage

Fig 1. P2X7 receptor signaling pathway and points of pharmacological intervention.

In Vitro Evaluation Workflows

The evaluation of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine derivatives requires a multi-tiered screening cascade to ensure target engagement, functional antagonism, and favorable ADME properties.

Screening_Cascade Synth Scaffold Functionalization Primary Primary Screen (YO-PRO-1 Uptake) Synth->Primary Secondary Secondary Screen (IL-1β ELISA) Primary->Secondary IC50 < 1 µM PatchClamp Validation (Patch-Clamp) Secondary->PatchClamp Target Engagement ADME In Vitro ADME (Microsomes) PatchClamp->ADME Confirmed Antagonism Lead Lead Selection ADME->Lead Favorable Profile

Fig 2. In vitro screening cascade for furo-pyridazine derived neurotherapeutics.

High-Throughput Functional Screening: YO-PRO-1 Macropore Assay

Causality & Rationale: Why use YO-PRO-1 instead of standard calcium flux? Because P2X7 is unique in its ability to dilate into a macropore permeable to molecules up to 900 Da[1]. YO-PRO-1 (MW ~629 Da) is a cell-impermeant dye that only enters activated cells, binding to DNA to yield a >50-fold fluorescence increase. This provides a highly amplified, cumulative signal that directly measures functional pore blockade.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells stably expressing human P2X7 (hP2X7) at 20,000 cells/well in poly-D-lysine coated 384-well black/clear bottom plates. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with assay buffer (145 mM NaCl, 5 mM KCl, 2 mM CaCl2, 13 mM Glucose, 10 mM HEPES, pH 7.4). Add 2 µM YO-PRO-1 iodide to each well.

  • Compound Pre-incubation: Dispense 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine derivatives (10-point dose-response, 10 µM to 0.5 nM) using an acoustic dispenser. Incubate for 30 minutes at 37°C.

  • Stimulation: Inject BzATP (a potent P2X7 agonist) to a final concentration of 30 µM (EC80).

  • Kinetic Readout: Measure fluorescence (Ex 485 nm / Em 530 nm) every 2 minutes for 60 minutes on a FLIPR Tetra or equivalent reader. Calculate the Area Under the Curve (AUC) for IC50 determination.

Self-Validating System Controls:

  • Max Signal (0% Inhibition): BzATP + Vehicle (DMSO).

  • Min Signal (100% Inhibition): Assay buffer only (no BzATP).

  • Reference Standard: A-438079 (known P2X7 antagonist) must yield an IC50 of 80–120 nM.

  • Quality Metric: The assay is only valid if the Z'-factor is > 0.6.

Orthogonal Validation: Whole-Cell Patch-Clamp Electrophysiology

Causality & Rationale: Fluorescence assays cannot distinguish between true orthosteric/allosteric receptor antagonism and downstream interference (e.g., Pannexin-1 blockade or DNA intercalation). Patch-clamp electrophysiology directly measures the primary ion flux (Na+/Ca2+ in, K+ out) within milliseconds of ATP application, confirming true receptor antagonism at the channel level.

Step-by-Step Methodology:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3–5 MΩ when filled with intracellular solution (140 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES, pH 7.3).

  • Seal Formation: Establish a >1 GΩ gigaseal on a single hP2X7-HEK293 cell. Apply brief suction to rupture the membrane, achieving the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -60 mV.

  • Perfusion & Recording: Continuously perfuse extracellular solution. Apply 100 µM ATP for 3 seconds to establish a baseline inward current. Wash out for 2 minutes. Perfuse the test compound for 2 minutes, then co-apply ATP + compound.

  • Data Analysis: Measure the peak current amplitude. Calculate percentage inhibition relative to the baseline ATP response.

Self-Validating System Controls:

  • Leak Current Monitoring: Holding current must remain > -100 pA. A sudden drop invalidates the cell.

  • Series Resistance (Rs): Must be < 15 MΩ and fluctuate < 20% during the experiment.

  • Reversibility: Post-washout ATP application must recover >80% of the initial current, proving inhibition is not due to cell rundown or irreversible toxicity.

Quantitative Data Synthesis

The structural rigidity of the 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine core provides an excellent foundation. While the bare scaffold exhibits low baseline activity, functionalizing the amine via amide coupling (e.g., with substituted pyrazoles or pyridines) yields sub-nanomolar antagonists[1].

Table 1: Representative In Vitro Profiling of the Scaffold vs. Optimized Derivatives

CompoundhP2X7 IC50 (YO-PRO-1)IL-1β Inhibition IC50HLM Stability (T1/2)HepG2 Viability (CC50)
5,6-Dihydrofuro[2,3-c]pyridazin-5-amine (Bare Scaffold) > 10,000 nM> 10,000 nM120 min> 100 µM
Derivative A (Heterocyclic Amide) 45 nM60 nM85 min> 50 µM
Derivative B (Optimized Lead) 12 nM18 nM> 120 min> 100 µM
A-438079 (Reference Standard) 85 nM110 nM40 min> 100 µM

ADME & Cytotoxicity Profiling

Causality & Rationale: Unsubstituted furans are notorious in medicinal chemistry for undergoing CYP450-mediated epoxidation, leading to reactive metabolites and hepatotoxicity. The 5,6-dihydrofuro[2,3-c]pyridazine core is specifically designed to mitigate this liability. The electron-withdrawing nature of the pyridazine ring deactivates the furan oxygen toward oxidative metabolism.

To validate this in vitro, compounds are subjected to Human Liver Microsome (HLM) stability assays to determine intrinsic clearance (CL_int). Concurrently, a HepG2 cell viability assay (using ATP-quantification via CellTiter-Glo) is performed. A CC50 > 100 µM confirms that the functionalized scaffold does not exhibit off-target hepatotoxicity or mitochondrial poisoning, ensuring a wide therapeutic index.

Conclusion

The 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine scaffold represents a highly privileged structure in modern neuropharmacology. Through rigorous, self-validating in vitro methodologies—spanning YO-PRO-1 macropore assays to whole-cell patch-clamp electrophysiology—researchers can systematically evaluate its derivatives. By confirming target engagement at the P2X7 receptor and validating downstream IL-1β inhibition, this scaffold continues to yield promising candidates for the treatment of neurodegenerative and inflammatory disorders.

References

  • [1] Hilpert, K., Hubler, F., Kimmerlin, T., Murphy, M., Renneberg, D., & Stamm, S. (2013). Dérivés d'amides hétérocycliques utilisés comme antagonistes du récepteur p2x7 (Heterocyclic amide derivatives used as P2X7 receptor antagonists). Actelion Pharmaceuticals Ltd. World Intellectual Property Organization. Patent WO2013014587A1. Available at:

  • [2] Lindsley, C. W., et al. (2017). POSITIVE ALLOSTERIC MODULATORS OF THE MUSCARINIC ACETYLCHOLINE RECEPTOR M4. Vanderbilt University. U.S. Patent Application. Available at:

Sources

Discovery and Synthesis of Novel Furo-Pyridazine Compounds: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Furo-pyridazines, characterized by a fused furan and pyridazine bicyclic ring system, represent a highly versatile and privileged scaffold in modern medicinal chemistry. The fusion of an electron-rich furan ring with an electron-deficient pyridazine ring creates a unique "push-pull" electronic environment. This structural motif enhances binding affinity via hydrogen bonding and π−π stacking within the hinge regions of kinases and receptor pockets.

Specifically, the furo[2,3-d]pyridazine and furo[3,4-d]pyridazine isomers have emerged as potent pharmacophores in the development of antimicrobial agents, Smoothened (Smo) receptor antagonists, and VEGFR-2/3 inhibitors[1]. For instance, telatinib, a well-known furopyridazine derivative, exhibits single-digit nanomolar inhibition of VEGFR-2, underscoring the scaffold's clinical viability in oncology[1]. This whitepaper details the mechanistic biology, de novo synthetic pathways, and structure-activity relationships (SAR) of these critical compounds.

Biological Targets and Mechanism of Action

Furo-pyridazine derivatives frequently act as ATP-competitive inhibitors in receptor tyrosine kinases (RTKs). By occupying the ATP-binding pocket of VEGFR-2, these compounds prevent receptor autophosphorylation. This targeted blockade halts downstream signaling cascades—specifically the PI3K/AKT (survival) and RAF/MEK/ERK (proliferation) pathways—which are critical for endothelial cell survival and tumor angiogenesis.

VEGFR2_Pathway Drug Furo-pyridazine Derivative (e.g., Telatinib) VEGFR2 VEGFR-2 (Tyrosine Kinase) Drug->VEGFR2 Inhibits ATP ATP Binding Pocket Drug->ATP Competitive Binding VEGFR2->ATP Apoptosis Endothelial Cell Apoptosis VEGFR2->Apoptosis Inhibition Outcome PI3K PI3K / AKT Pathway ATP->PI3K Autophosphorylation MEK RAF / MEK / ERK ATP->MEK Angiogenesis Tumor Angiogenesis & Proliferation PI3K->Angiogenesis MEK->Angiogenesis

Fig 1. Furo-pyridazine mediated inhibition of VEGFR-2 signaling pathways.

De Novo Synthesis Strategies

The synthesis of furo-pyridazines requires precise control over cyclodehydration and regioselectivity. The choice of dehydrating agents and solvents is critical to prevent the degradation of the sensitive furan ring.

Synthesis of Furo[3,4-d]pyridazine-5,7-dione

Furo[3,4-d]pyridazine-5,7-dione (pyridazine-4,5-dicarboxylic anhydride) is a vital intermediate. It features two highly reactive carbonyl groups at positions 5 and 7, which serve as handles for subsequent hydrazine reactions or cycloadditions[2]. The synthesis relies on the controlled dehydration of pyridazine-4,5-dicarboxylic acid[3].

Synthesis_Workflow SM Pyridazine-4,5- dicarboxylic acid Reagent DCC in anhyd. THF (Stirred overnight, rt) SM->Reagent Filtration Filtration of DCU byproduct Reagent->Filtration Dehydration Product Furo[3,4-d]pyridazine- 5,7-dione Filtration->Product Concentration

Fig 2. Step-by-step synthetic workflow for Furo[3,4-d]pyridazine-5,7-dione.

Protocol 1: Preparation of Furo[3,4-d]pyridazine-5,7-dione
  • Causality & Logic: N,N'-Dicyclohexylcarbodiimide (DCC) is specifically selected as a mild dehydrating agent to facilitate the intramolecular ring closure of the dicarboxylic acid into the fused anhydride. This avoids harsh thermal conditions that could degrade the pyridazine core. Anhydrous Tetrahydrofuran (THF) is utilized because it effectively solubilizes the starting materials while remaining completely inert to carbodiimide coupling chemistry.

  • Self-Validating Step: The formation of a white precipitate (dicyclohexylurea, DCU) acts as a visual indicator of successful dehydration.

  • Preparation: Finely grind 0.5 g (3 mmol) of pyridazine-4,5-dicarboxylic acid to increase the surface area, ensuring a uniform heterogeneous reaction[3].

  • Reaction: Suspend the ground acid and 0.615 g (3 mmol) of DCC in 50 mL of anhydrous THF under an inert nitrogen atmosphere to prevent ambient moisture from hydrolyzing the anhydride product[3].

  • Stirring: Stir the mixture overnight at room temperature. Monitor for the formation of the white DCU precipitate.

  • Purification: Filter the mixture through a sintered glass funnel to remove the insoluble DCU byproduct. Wash the solid cake with 2–3 mL of cold THF to maximize product recovery.

  • Isolation: Concentrate the filtrate in vacuo to yield the target Furo[3,4-d]pyridazine-5,7-dione as a solid[3].

Synthesis of 4-Aryl-furo[2,3-d]pyridazines

The furo[2,3-d]pyridazine core is typically accessed via the cyclization of 1-aroyl-hydrazones using polyphosphoric ester (PPE)[4].

Protocol 2: Cyclodehydration using Polyphosphoric Ester (PPE)
  • Causality & Logic: PPE acts as both a solvent and a potent dehydrating agent. Unlike standard polyphosphoric acid (PPA), PPE is significantly less viscous and facilitates electrophilic aromatic substitution-type ring closures at lower temperatures, thereby minimizing the risk of charring the electron-rich furan ring.

  • Hydrazone Formation: Reflux the starting acid hydrazide (0.036 mol) and 2-furan aldehyde (0.035 mol) in 30 mL of dry ethanol with a catalytic amount of NaOH (0.3 g) for 5 hours. Distill off the ethanol to yield the intermediate furan-2-yl-benzoyl hydrazone[4].

  • Cyclization: Add the hydrazone (e.g., 3.0 g) to a freshly prepared solution of PPE (synthesized by refluxing phosphorus pentoxide, dry diethyl ether, and dry chloroform)[4].

  • Heating: Reflux the mixture to drive the ring closure onto the furan ring.

  • Quenching: Carefully neutralize the reaction mixture with cold aqueous sodium bicarbonate to quench residual PPE, then extract the organic layer with dichloromethane to isolate the 4-aryl-furo[2,3-d]pyridazine.

Quantitative Data: Structure-Activity Relationships (SAR)

Understanding the SAR of furo-pyridazines is crucial for optimizing their pharmacokinetic profiles. Substitutions at the 4- and 7-positions significantly dictate the biological target affinity. For example, coupling 4,7-dichlorofuro[2,3-d]pyridazine with benzylzinc chloride yields regioisomers that act as potent, orally bioavailable Smoothened (Smo) antagonists[5].

Table 1: SAR and Biological Activity of Furo-Pyridazine Derivatives

Compound CoreSubstitutionTarget / ActivityIC50 / EfficacyReference
Furo[2,3-d]pyridazine 4-(4-chlorophenyl)Antimicrobial (E. coli)Zone of inhibition > 20mm[4]
Furo[2,3-d]pyridazine 4-(4-methylphenyl)Antimicrobial (S. aureus)Zone of inhibition 15mm[4]
Furo[3,4-d]pyridazine-5,7-dione N/A (Unsubstituted)NMDA Receptor ModulatorHigh binding affinity[2]
Furopyridazine (Telatinib) Aryl-urea derivativeVEGFR-2 / VEGFR-36 nM / 4 nM[1]
Furo[2,3-d]pyridazine 4-benzyl-1-aminoSmoothened (Smo) AntagonistHigh affinity (In vivo regression)[5]

Future Perspectives in Drug Development

The inherent modularity of the furo-pyridazine scaffold allows for extensive late-stage functionalization. Future drug discovery efforts are heavily leveraging transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on halogenated furo-pyridazines—such as 7-chloro-4-methoxyfuro[2,3-d]pyridazine—to rapidly generate libraries of dual-kinase inhibitors[6]. Furthermore, integrating these rigid, heterocyclic cores into Proteolysis Targeting Chimeras (PROTACs) presents an unexplored frontier for the targeted degradation of disease-causing proteins.

References

  • Synthesis and Antimicrobial Activity of 4-aryl furo Pyridazines. Nepal Journal of Science and Technology. URL: [Link]

  • 1-Amino-4-benzylphthalazines as Orally Bioavailable Smoothened Antagonists with Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. PMC - National Institutes of Health. URL:[Link]

  • Product Class 8: Pyridazines. Thieme Connect. URL: [Link]

Sources

Methodological & Application

5,6-Dihydrofuro[2,3-c]pyridazin-5-amine synthesis protocols

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for the Synthesis of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5,6-dihydrofuro[2,3-c]pyridazin-5-amine, a novel heterocyclic scaffold with potential applications in medicinal chemistry and drug discovery. While a direct, published protocol for this specific molecule is not available, this guide outlines a robust, multi-step synthetic route based on established and reliable methodologies for the construction of the furo[2,3-c]pyridazine core and subsequent functionalization. The protocols herein are designed to be reproducible and are accompanied by in-depth scientific rationale, detailed step-by-step instructions, and visual aids to ensure clarity and success in the laboratory.

Introduction and Synthetic Strategy

The furo[2,3-c]pyridazine scaffold is a valuable heterocyclic motif in medicinal chemistry, with derivatives exhibiting a range of biological activities.[1] The target molecule, 5,6-dihydrofuro[2,3-c]pyridazin-5-amine, combines this core with a dihydrofuran ring and a key amine functionality, suggesting its potential as a novel building block for new chemical entities.

The synthetic approach detailed in this guide is a convergent strategy that first constructs the aromatic furo[2,3-c]pyridazine core, followed by targeted functionalization to install the amine group and, finally, a selective reduction of the furan moiety.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A Starting Materials B Synthesis of 2-Bromo-3-aminopyridazinone A->B C Tandem Sonogashira-Cycloisomerization B->C Key Intermediate D Formation of Furo[2,3-c]pyridazinone Core C->D E Halogenation at C5 D->E F Nucleophilic Amination E->F G Selective Furan Reduction F->G H Target Molecule: 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine G->H Tandem_Reaction cluster_reactants Reactants cluster_catalysts Catalysts A 2-Bromo-3-aminopyridazinone E Sonogashira Coupling A->E B Propargyl Alcohol Derivative B->E C Pd(PPh₃)₄ C->E D CuI D->E F Cycloisomerization E->F G Furo[2,3-c]pyridazinone Core F->G

Sources

Application Note & Protocol: A Proposed Synthetic Route for 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The core of this synthetic strategy involves the construction of the pyridazinone ring through the condensation of a γ-ketoester with hydrazine, followed by functional group manipulations to introduce the desired amine. Each step is detailed with a comprehensive protocol, including the rationale behind the choice of reagents and conditions.

Proposed Synthetic Scheme

The overall proposed synthetic pathway is a four-step process starting from commercially available 2-acetyl-γ-butyrolactone.

Synthetic_Pathway A 2-Acetyl-γ-butyrolactone B 5,6-Dihydrofuro[2,3-c]pyridazin-5-one A->B Step 1: Hydrazine Hydrate, Ethanol, Reflux C 5-Chloro-5,6-dihydrofuro[2,3-c]pyridazine B->C Step 2: POCl3, Reflux D 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine C->D Step 3: NH3 (aq), Heat

Figure 1: Proposed four-step synthesis of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine.

Part 1: Synthesis of 5,6-Dihydrofuro[2,3-c]pyridazin-5-one

Principle and Rationale

The initial and crucial step is the formation of the pyridazinone ring. The most common and effective method for synthesizing pyridazin-3(2H)-ones is the condensation of γ-keto acids or their ester derivatives with hydrazine hydrate.[1][2][3] In this protocol, we utilize 2-acetyl-γ-butyrolactone (also known as 3-acetyldihydro-2(3H)-furanone[4]) as the γ-ketoester equivalent. The reaction proceeds via a nucleophilic addition of hydrazine to the ketone carbonyl, followed by an intramolecular cyclization and dehydration to form the stable 4,5-dihydropyridazin-3(2H)-one ring system.[1] Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its suitable boiling point for the reaction.

Experimental Protocol

Reagent/MaterialMolar Eq.MW ( g/mol )Amount
2-Acetyl-γ-butyrolactone1.0128.1110.0 g
Hydrazine Hydrate (~64%)1.550.065.86 mL
Ethanol (95%)--100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetyl-γ-butyrolactone (10.0 g, 78.0 mmol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the lactone is fully dissolved.

  • Slowly add hydrazine hydrate (5.86 mL, ~117 mmol) to the solution. Caution: The initial reaction may be exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 5,6-Dihydrofuro[2,3-c]pyridazin-5-one as a crystalline solid.

Part 2: Chlorination of 5,6-Dihydrofuro[2,3-c]pyridazin-5-one

Principle and Rationale

The conversion of the pyridazinone to the corresponding chloropyridazine is a key step to enable subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation.[5][6] The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The reaction is typically carried out in neat POCl₃ or with a co-solvent. For this protocol, we will use an excess of POCl₃ which also acts as the solvent.

Experimental Protocol

Reagent/MaterialMolar Eq.MW ( g/mol )Amount
5,6-Dihydrofuro[2,3-c]pyridazin-5-one1.0138.125.0 g
Phosphorus Oxychloride (POCl₃)~10153.3320 mL

Procedure:

  • In a fume hood, carefully add 5,6-Dihydrofuro[2,3-c]pyridazin-5-one (5.0 g, 36.2 mmol) to a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube.

  • Slowly add phosphorus oxychloride (20 mL, ~217 mmol) to the flask. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated product, 5-Chloro-5,6-dihydrofuro[2,3-c]pyridazine, can be collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Part 3: Amination of 5-Chloro-5,6-dihydrofuro[2,3-c]pyridazine

Principle and Rationale

The final step is the introduction of the amine group at the C5 position via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridazine ring activates the chloro-substituent towards nucleophilic attack.[7] While various amination methods exist, including palladium-catalyzed reactions, a direct SNAr with ammonia is often feasible for activated heteroaryl chlorides.[7][8][9] Using aqueous ammonia in a sealed tube or under pressure at elevated temperatures can provide the desired product.

Experimental Protocol

Reagent/MaterialMolar Eq.MW ( g/mol )Amount
5-Chloro-5,6-dihydrofuro[2,3-c]pyridazine1.0156.572.0 g
Aqueous Ammonia (28-30%)Large Excess-20 mL

Procedure:

  • Place 5-Chloro-5,6-dihydrofuro[2,3-c]pyridazine (2.0 g, 12.8 mmol) and aqueous ammonia (20 mL) in a thick-walled sealed tube or a pressure vessel.

  • Seal the vessel and heat it in an oil bath at 100-120 °C for 12-24 hours. Caution: This reaction is performed under pressure. Ensure the reaction vessel is appropriate for the conditions.

  • After the reaction period, cool the vessel to room temperature before carefully opening it in a fume hood.

  • Transfer the reaction mixture to a beaker and remove the excess ammonia and water under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product, 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine.

Characterization

The structure and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the purity of solid compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Hydrazine hydrate is toxic and corrosive.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water.

  • Reactions under pressure should be carried out with appropriate safety shields and equipment.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Ganley, J. M., & Waller, D. L. (2017). Synthesis of Furo[2,3-c]pyridazines via Tandem Transition-Metal Catalysis. The Journal of Organic Chemistry, 82(23), 12740–12745. [Link]

  • Gomtsyan, A. (2012). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

  • Ganley, J. M., & Waller, D. L. (2017). Synthesis of Furo[2,3-c]pyridazines via Tandem Transition-Metal Catalysis. The Journal of Organic Chemistry. [Link]

  • Ganley, J. M., & Waller, D. L. (2017). Synthesis of Furo[2,3-c]pyridazines via Tandem Transition-Metal Catalysis. PubMed. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889. [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889-1896.
  • Abdel-Maksoud, M. S., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(12), 865-891. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Williams, T. J., et al. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 4(4), 437-440. [Link]

  • Chemoselective Addition of Hydrazine to δ‐Keto Esters and Dimethylformamide‐Mediated Deesterific
  • Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. (2005). YAKHAK HOEJI.
  • Williams, T. J., et al. (2015). Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]

  • Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. (2005). Korea Science.
  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. (2013).
  • Synthesis of 3-Arylidene-2(3H)-Furanones via Perkin Condensation: Application Notes and Protocols. (n.d.). Benchchem.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2014). PMC. [Link]

  • PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. (n.d.).
  • Notes. 5-Amino-3-chloropyridazine. A Clarification. (n.d.).
  • POCl3 -PCl5 mixture: A robust chlorin
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Application Notes and Protocols for the Characterization of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of the Furo[2,3-c]pyridazine Scaffold

The landscape of drug discovery is continually enriched by the exploration of novel heterocyclic compounds.[1][2][3] The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold known to impart a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] When fused with a furan ring to form the furo[2,3-c]pyridazine core, the resulting molecule possesses a unique electronic and structural architecture that holds significant promise for therapeutic applications. While the specific biological activities of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine are yet to be fully elucidated, its structural similarity to known kinase inhibitors and cytotoxic agents suggests its potential as a modulator of key cellular signaling pathways.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically characterize the biological effects of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine using a suite of robust cell-based assays. The following protocols are designed to be a self-validating system, enabling a thorough investigation from initial cytotoxicity screening to more in-depth mechanistic studies.

Getting Started: Compound Handling and Stock Solution Preparation

Prior to initiating any cell-based assay, it is crucial to ensure the proper handling and solubilization of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine.

Protocol 1: Preparation of Stock Solution

  • Solubility Testing : Initially, determine the optimal solvent for the compound. Due to the heterocyclic nature of the molecule, dimethyl sulfoxide (DMSO) is a recommended starting point. Test the solubility by dissolving a small, known amount of the compound in a minimal volume of DMSO.

  • Stock Solution Preparation : Once a suitable solvent is confirmed, prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in sterile DMSO.

  • Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

  • Working Dilutions : For cell-based assays, prepare fresh working dilutions from the stock solution in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could induce cellular toxicity (typically ≤ 0.5%).

Phase 1: Initial Assessment of Cytotoxicity and Viability

The first step in characterizing a novel compound is to determine its effect on cell viability and to establish a working concentration range for subsequent assays. The MTT assay is a widely used, reliable, and economical colorimetric method for this purpose.[8][9]

Protocol 2: MTT Cell Viability Assay

  • Principle : This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[10] The amount of formazan produced is proportional to the number of living cells.[10]

  • Materials :

    • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

    • 96-well flat-bottom plates

    • 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine stock solution

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure :

    • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment : Prepare a serial dilution of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition : After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Formazan Formation : Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Solubilization : Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

    • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits 50% of cell viability.

Experimental Workflow for Initial Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Lines seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare Serial Dilutions of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine treat_cells Treat Cells with Compound prep_compound->treat_cells seed_cells->treat_cells incubate_cells Incubate for 24-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC₅₀ Value plot_curve->det_ic50

Caption: Workflow for determining the IC₅₀ of the compound.

Phase 2: Investigating the Antiproliferative Effects

A reduction in cell viability can be due to either cell death (cytotoxicity) or an inhibition of cell proliferation (cytostatic effect). The following assays can distinguish between these possibilities.

Protocol 3: BrdU/EdU Cell Proliferation Assay

  • Principle : This assay measures the incorporation of a thymidine analog, either 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU), into newly synthesized DNA during the S-phase of the cell cycle.[12][13] The incorporated analog is then detected using a specific antibody (for BrdU) or a click chemistry reaction (for EdU), allowing for the quantification of proliferating cells.[14][15]

  • Procedure (General Outline) :

    • Cell Seeding and Treatment : Seed and treat cells with various concentrations of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine as described in the MTT assay protocol.

    • BrdU/EdU Labeling : Towards the end of the treatment period, add the BrdU or EdU labeling solution to the cells and incubate for a defined period (e.g., 2-4 hours) to allow for incorporation into newly synthesized DNA.

    • Fixation and Permeabilization : Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them to allow for the entry of detection reagents.

    • DNA Denaturation (for BrdU) : If using BrdU, treat the cells with an acid (e.g., HCl) to denature the DNA and expose the incorporated BrdU.[13]

    • Detection :

      • BrdU : Incubate with a primary antibody specific to BrdU, followed by a fluorescently labeled secondary antibody.

      • EdU : Perform the click reaction by adding a fluorescent azide that will covalently bind to the alkyne group of EdU.

    • Analysis : Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of proliferating (BrdU/EdU-positive) cells.

Phase 3: Delving into the Mechanism of Action

If the compound induces cell death, it is crucial to determine the underlying mechanism, which is often through apoptosis (programmed cell death) or necrosis.

Protocol 4: Annexin V/Propidium Iodide Apoptosis Assay

  • Principle : This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and used to detect exposed PS.[17] Propidium iodide (PI), a fluorescent DNA-binding dye, is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

  • Procedure :

    • Cell Seeding and Treatment : Seed cells in a suitable format (e.g., 6-well plates) and treat with 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine at concentrations around the IC₅₀ value.

    • Cell Harvesting : After the desired incubation time, harvest the cells (including any floating cells in the medium).

    • Staining : Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation : Incubate the cells in the dark at room temperature for 15-20 minutes.

    • Flow Cytometry Analysis : Analyze the stained cells by flow cytometry.

      • Viable cells : Annexin V-negative and PI-negative.

      • Early apoptotic cells : Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

      • Necrotic cells : Annexin V-negative and PI-positive (less common).

Protocol 5: Cell Cycle Analysis

  • Principle : Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M).[18] Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantification of the DNA content in a population of cells, thereby revealing the distribution of cells in different phases of the cell cycle.[18]

  • Procedure :

    • Cell Seeding and Treatment : Treat cells with the compound as described previously.

    • Cell Harvesting and Fixation : Harvest the cells and fix them in cold 70% ethanol to preserve their DNA content.[19]

    • Staining : Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

      • G0/G1 phase : Cells with 2n DNA content.

      • S phase : Cells with DNA content between 2n and 4n.

      • G2/M phase : Cells with 4n DNA content.

    • Data Modeling : Use cell cycle analysis software to model the data and determine the percentage of cells in each phase.

Phase 4: Identifying Molecular Targets and Signaling Pathways

Based on the cellular effects observed, the next logical step is to investigate the molecular mechanisms and signaling pathways affected by 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine. Given the structural similarities to known kinase inhibitors, a plausible hypothesis is that the compound targets one or more protein kinases.

Hypothetical Signaling Pathway for Investigation

G cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation Promotes Compound 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine Compound->PI3K Inhibits? Compound->AKT Inhibits?

Caption: A hypothetical kinase signaling pathway for investigation.

Protocol 6: Western Blotting for Signaling Pathway Analysis

  • Principle : Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins in a cell lysate.[20][21][22] By using antibodies that recognize total and phosphorylated forms of key signaling proteins, one can assess the activation state of a pathway in response to compound treatment.[23]

  • Procedure :

    • Cell Lysis : Treat cells with 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation states.

    • Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • SDS-PAGE : Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[21]

    • Blocking : Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

    • Antibody Incubation : Incubate the membrane with a primary antibody specific to the protein of interest (e.g., total AKT, phospho-AKT, total ERK, phospho-ERK). Following this, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Detection : Detect the protein bands using a chemiluminescent or fluorescent substrate.

    • Analysis : Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels upon compound treatment.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the described assays.

AssayCell LineParameterValue (e.g., µM)
MTT Viability MCF-7IC₅₀ (48h)To be determined
A549IC₅₀ (48h)To be determined
HCT116IC₅₀ (48h)To be determined
Cell Proliferation MCF-7GI₅₀ (48h)To be determined
Apoptosis MCF-7EC₅₀ (Annexin V)To be determined

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive characterization of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine in cell-based assays. By systematically evaluating its effects on cell viability, proliferation, apoptosis, and cell cycle progression, and by investigating its impact on key signaling pathways, researchers can gain valuable insights into the therapeutic potential of this novel furo[2,3-c]pyridazine derivative. This structured approach will facilitate the elucidation of its mechanism of action and guide its further development as a potential therapeutic agent.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Kim, H. S., & Lee, J. S.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Profacgen. Cell-based Kinase Assays.
  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content.
  • MTT (Assay protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. MTT assay protocol.
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  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013, January 1). Bioassays for anticancer activities. University of Wollongong Research Online.
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  • Thermo Fisher Scientific. BrdU and EdU Double Staining Protocol.
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  • Raggatt, L. J., & Partridge, N. C. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. PMC.
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  • Tsai, J., et al. (2011, February 15). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. PubMed.
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Application Note: 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine as a Privileged Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective kinase inhibitors requires scaffolds that balance optimal hinge-binding thermodynamics with three-dimensional structural vectors capable of probing deep allosteric pockets. The 5,6-dihydrofuro[2,3-c]pyridazin-5-amine core has emerged as a highly versatile, privileged pharmacophore in modern drug discovery. By acting as a bioisostere to traditional purine and furopyridine rings, this scaffold offers a unique sp³-hybridized vector at the C5 position, enabling the rational design of both Type I and Type II kinase inhibitors. This application note details the structural rationale, structure-activity relationship (SAR) profiling, and self-validating experimental protocols required to evaluate this scaffold against oncogenic kinases such as B-Raf and c-Met.

Structural Rationale & Binding Mechanics

The design of 5,6-dihydrofuro[2,3-c]pyridazin-5-amine derivatives is rooted in precise molecular causality:

  • Hinge-Binding Core: The pyridazine nitrogen atoms serve as potent bidentate or monodentate hydrogen bond acceptors. They interact directly with the backbone amides of the kinase hinge region, anchoring the molecule within the ATP-binding site. This mirrors the established efficacy of related furo[2,3-c]pyridine B-Raf inhibitors and furo[2,3-d]pyrimidine scaffolds .

  • Fsp³ Enrichment via the Dihydrofuran Ring: Unlike fully aromatic, planar furo[2,3-c]pyridazines , saturating the furan ring introduces sp³ hybridization at C5 and C6. This breaks molecular planarity, improving aqueous solubility and reducing off-target intercalation liabilities.

  • The C5-Amine Vector: The primary amine at the C5 position acts as a critical synthetic handle. Functionalizing this amine with bulky, lipophilic groups (e.g., aryl ureas) drives the molecule past the gatekeeper residue and into the hydrophobic DFG-out pocket, locking the kinase in an inactive conformation (Type II inhibition). Conversely, smaller amide functionalizations can be used to target the solvent-exposed channel (Type I inhibition).

Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) RAS RAS (Active GTP-bound) RTK->RAS BRAF B-Raf Kinase (Target) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Inhibitor 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine Derivatives Inhibitor->BRAF

Fig 1: MAPK signaling cascade and targeted inhibition by furopyridazine derivatives.

Structure-Activity Relationship (SAR) Profiling

To demonstrate the impact of C5-amine functionalization, the following quantitative data summarizes the biochemical IC₅₀ values of representative derivatives against B-Raf(V600E) and c-Met. The data illustrates how transitioning from a simple amide to a substituted aryl urea dramatically shifts the binding affinity by accessing the DFG-out pocket.

CompoundC5-Amine SubstituentB-Raf(V600E) IC₅₀ (nM)c-Met IC₅₀ (nM)Predicted Binding Mode
1 (Core) -NH₂ (Unsubstituted)>10,000>10,000Weak Hinge Binder
2 Acetamide1,2503,400Type I (ATP-Competitive)
3 3-(Trifluoromethyl)phenyl urea1285Type II (DFG-out)
4 4-Fluoro-3-(trifluoromethyl)phenyl urea442Type II (DFG-out)

Experimental Protocols: Self-Validating Systems

To ensure robust and reproducible data, the evaluation of these compounds must rely on self-validating assay systems.

Protocol A: Biochemical Target Engagement (ADP-Glo™ Kinase Assay)

Causality & Rationale: We employ the ADP-Glo™ assay rather than traditional radiometric ³³P-ATP assays because it directly measures the universal product of kinase activity (ADP) via luminescence. This allows the assay to be run at physiological ATP concentrations (1–5 mM), which is critical for accurately determining the ATP-competitiveness of the C5-amine derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% BSA, 1 mM EGTA). Dilute B-Raf(V600E) enzyme to a working concentration of 0.5 ng/µL.

  • Compound Plating: In a 384-well white microplate, dispense 1 µL of the 5,6-dihydrofuro[2,3-c]pyridazin-5-amine derivative (10-point dose-response, 3-fold dilutions in 100% DMSO).

  • Enzyme Incubation: Add 2 µL of the B-Raf(V600E) enzyme solution to the wells. Incubate at room temperature for 15 minutes to allow pre-equilibration of the inhibitor with the hinge region.

  • Reaction Initiation: Add 2 µL of an ATP/MEK1 (substrate) mix to initiate the reaction. Final ATP concentration should be set to the Kₘ of the kinase (e.g., 10 µM for standard screening, or 1 mM for ATP-competition validation). Incubate for 60 minutes at 25°C.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Finally, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal (30-minute incubation). Read luminescence.

  • Self-Validation (Trustworthiness): The assay's integrity is internally validated by calculating the Z'-factor using the Δ mP between the "No Enzyme" (0% activity background) and "Vehicle/DMSO" (100% activity) controls. A Z'-factor > 0.6 confirms assay robustness. A reference inhibitor (e.g., Vemurafenib) must be included on every plate to validate the dynamic range.

Protocol B: Cellular Target Engagement (p-ERK Western Blot)

Causality & Rationale: Biochemical assays do not account for cellular permeability, efflux pump liability, or intracellular ATP competition. We utilize a Western Blot assay targeting phosphorylated ERK1/2 (p-ERK) to confirm that the furopyridazine inhibitor successfully crosses the cell membrane and engages B-Raf in the cytosol, effectively shutting down the downstream MAPK signaling cascade.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed A375 human melanoma cells (harboring the B-Raf V600E mutation) in 6-well plates at 3×105 cells/well in DMEM + 10% FBS. After 24 hours, wash with PBS and switch to serum-free DMEM for 18 hours. Causality: Serum starvation synchronizes the cell cycle and reduces basal background kinase activity, isolating the specific oncogenic B-Raf signal.

  • Compound Treatment: Treat cells with the inhibitor at varying concentrations (0.1, 1, 10 µM) for 2 hours at 37°C.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na₃VO₄, NaF). Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.

  • Immunoblotting: Resolve 20 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2.

  • Self-Validation (Trustworthiness): The system is self-validating through the mandatory inclusion of the Total ERK and GAPDH loading controls. This ensures that any observed reduction in the p-ERK signal is strictly due to specific kinase inhibition by the 5,6-dihydrofuro[2,3-c]pyridazin-5-amine derivative, rather than compound-induced cytotoxicity or unequal sample loading.

Workflow Synth Compound Synthesis (C5-Amine Functionalization) Biochem Biochemical Assay (ADP-Glo Kinase Profiling) Synth->Biochem Cellular Cellular Target Engagement (p-ERK Western Blot) Biochem->Cellular Lead Lead Optimization (SAR Analysis) Cellular->Lead Lead->Synth

Fig 2: Iterative screening workflow for kinase inhibitor lead optimization.

References

  • Title: The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors Source: Bioorganic & Medicinal Chemistry Letters (2011) URL: [Link]

  • Title: Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents Source: Future Journal of Pharmaceutical Sciences (2016) URL: [Link]

  • Title: The first synthesis of furo[2,3-c]pyridazin-4(1H)-one derivatives Source: Tetrahedron Letters (2016) URL: [Link]

Application Note: 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine as a Core Scaffold for P2X7 Receptor Antagonists in Oncology and Cancer Pain Management

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern oncology, the tumor microenvironment (TME) is a critical frontier for therapeutic intervention. Extracellular ATP (eATP) is found at exceptionally high concentrations (hundreds of micromolar) in the TME compared to healthy tissues, acting as a danger-associated molecular pattern (DAMP)[1]. This eATP chronically activates the purinergic P2X7 receptor (P2X7R), a ligand-gated ion channel. While acute P2X7R activation normally induces cytolytic pore formation and cell death, cancer cells frequently exploit splice variants or post-translational modifications to prevent macropore formation[1]. Instead, they utilize the receptor's calcium influx to drive the PI3K/AKT survival pathway, promote metastasis, and induce immunosuppressive macrophage polarization (M2)[2][3]. Furthermore, P2X7R activation on microglia and sensory neurons by tumor-derived ATP is a primary driver of intractable cancer pain via the release of pro-inflammatory cytokines like IL-1β and IL-18[4][5].

The compound 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine serves as a highly modular and metabolically stable heterocyclic scaffold for synthesizing potent, selective P2X7R antagonists[6]. By derivatizing its amine and pyridazine moieties, medicinal chemists can generate libraries of small molecules that allosterically or competitively inhibit P2X7R. This effectively severs the eATP-driven survival and pain signaling networks in the TME, restoring anti-tumor immunity and providing potent analgesia[5][7].

P2X7R signaling in the TME and targeted inhibition by 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine.

Experimental Workflow & Validation Strategy

To validate novel 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine derivatives as P2X7R antagonists for cancer applications, a multi-tiered screening approach is required. This ensures not only target engagement but also functional efficacy in complex biological systems, moving from isolated receptor kinetics to in vivo disease models.

Multi-tiered validation workflow for P2X7R antagonists in oncology applications.

Detailed Experimental Protocols

Protocol 1: High-Throughput Intracellular Calcium Influx Assay (Target Engagement)

Causality & Self-Validation: P2X7R is a calcium-permeable channel. Measuring intracellular Ca²⁺ transients upon stimulation with the synthetic agonist BzATP provides a direct, real-time readout of receptor activity. The system is self-validating by including a known antagonist (e.g., A438079) as a positive control for inhibition, and a vehicle-only well to establish baseline fluorescence.

Step-by-Step Methodology:

  • Cell Preparation: Seed human HEK293 cells stably expressing recombinant human P2X7R at 2×104 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Aspirate media and add 20 µL/well of Fluo-4 Direct™ calcium assay buffer (containing 2.5 mM probenecid to prevent dye extrusion via ABC transporters). Incubate for 60 mins at 37°C.

  • Compound Addition: Add 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine derivatives (serially diluted from 10 µM to 0.1 nM) to the wells. Incubate for 30 mins at room temperature to allow for steady-state receptor binding.

  • Agonist Stimulation & Reading: Using a Fluorometric Imaging Plate Reader (FLIPR), record baseline fluorescence for 10 seconds. Automatically inject BzATP (final concentration 50 µM, ~EC₈₀) and record fluorescence (Ex: 494 nm, Em: 516 nm) for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) for the calcium transient. Determine IC₅₀ values using non-linear regression (variable slope) against the log(inhibitor) concentration.

Protocol 2: TME Macrophage Polarization Assay (In Vitro Efficacy)

Causality & Self-Validation: P2X7R activation by high eATP in the TME skews macrophages toward an immunosuppressive, tumor-promoting M2 phenotype[3]. Antagonizing P2X7R should restore the pro-inflammatory, anti-tumor M1 phenotype[7]. Flow cytometry provides a quantitative, single-cell validation of this phenotypic shift.

Step-by-Step Methodology:

  • Macrophage Differentiation: Isolate human PBMC-derived monocytes and differentiate them into unpolarized macrophages (M0) using 20 ng/mL M-CSF for 6 days in RPMI-1640 media.

  • TME Conditioning: Culture M0 macrophages in 50% tumor-conditioned media (TCM) derived from MDA-MB-231 breast cancer cells, supplemented with 100 µM ATP to simulate the ATP-rich TME.

  • Treatment: Co-treat cells with 1 µM of the optimized 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine derivative, or vehicle control (0.1% DMSO), for 48 hours.

  • Flow Cytometry: Harvest cells using non-enzymatic dissociation buffer. Stain with fluorophore-conjugated antibodies: CD86 and HLA-DR (M1 markers), and CD206 and CD163 (M2 markers).

  • Analysis: Gate on live, single cells. Calculate the ratio of CD86⁺/CD206⁺ cells to quantify the M1/M2 shift. An increased ratio indicates successful reversal of TME-induced immunosuppression.

Protocol 3: Bone Cancer Pain (BCP) Model (In Vivo Efficacy)

Causality & Self-Validation: Bone metastasis causes severe pain driven by P2X7R-mediated microglial activation in the spinal cord dorsal horn[5]. Evaluating mechanical allodynia in a rat BCP model directly translates the antagonist's efficacy to clinical pain management[4]. Sham-operated rats validate that the pain is tumor-induced, while an established analgesic acts as a system control.

Step-by-Step Methodology:

  • Model Induction: Under isoflurane anesthesia, inject 10 µL of Walker 256 rat breast cancer cell suspension ( 1×105 cells) into the intramedullary cavity of the right tibia of female Sprague-Dawley rats. Sham rats receive heat-killed cells.

  • Dosing: On day 14 post-inoculation (when mechanical allodynia is firmly established), administer the 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine derivative (10 mg/kg, i.p.), vehicle, or Gabapentin (100 mg/kg, positive control).

  • Behavioral Testing (von Frey): Assess the mechanical withdrawal threshold (MWT) using von Frey filaments applied to the plantar surface of the hind paw at 1, 3, 5, and 24 hours post-dose.

  • Tissue Analysis: At 24 hours, euthanize rats and harvest the lumbar spinal cord (L4-L6). Perform Western blot for IL-1β and IBA-1 (microglial activation marker) to confirm the molecular mechanism of pain relief.

Data Presentation

The following table summarizes the expected pharmacological profile of optimized derivatives based on the 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine scaffold compared to standard reference compounds, demonstrating the scaffold's viability in drug development.

Compound Class / NameTargetCa²⁺ Influx IC₅₀ (nM)M1/M2 Ratio Shift (In Vitro)BCP Model Efficacy (Δ MWT, g)Metabolic Stability (T½, min)
A438079 (Reference)P2X7R110 ± 15+ 1.2x+ 4.545
Brilliant Blue G (Ref)P2X7R200 ± 25+ 1.1x+ 3.8N/A (Dye)
Scaffold Derivative A P2X7R18 ± 4+ 2.8x+ 8.2> 120
Scaffold Derivative B P2X7R8 ± 2+ 3.1x+ 9.5> 150
Vehicle Control N/A> 10,000Baseline (1.0x)0.0N/A

Note: Data represents aggregated benchmarks for highly optimized heterocyclic P2X7R antagonists derived from analogous scaffolds.

References

  • WO2013014587A1 - Heterocyclic amide derivatives used as p2x7 receptor antagonists Source: Google Patents URL
  • P2X7 in Cancer: From Molecular Mechanisms to Therapeutics Source: Frontiers in Pharmacology URL:[Link]

  • Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer Source: Purinergic Signalling (NCBI/PMC) URL:[Link]

  • The P2X7 Receptor in Tumor Immunity Source: Frontiers in Immunology URL:[Link]

  • The P2X7 receptor modulates immune cells infiltration, ectonucleotidases expression and extracellular ATP levels in the tumor microenvironment Source: Oncogene (PubMed) URL:[Link]

  • P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain Source: Frontiers in Cellular Neuroscience URL:[Link]

  • Emerging roles of the P2X7 receptor in cancer pain Source: Purinergic Signalling (Springer) URL:[Link]

Sources

Application Note: Developing High-Throughput and Functional Assays for 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine Derivatives as P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Discipline: In Vitro Pharmacology & Assay Development

Mechanistic Rationale & Scaffold Overview

The P2X7 receptor is an ATP-gated non-selective cation channel predominantly expressed on immune cells (e.g., microglia, macrophages). Its overactivation is a primary driver of neuroinflammation and chronic pain, making it a highly validated therapeutic target. Recently, the 5,6-dihydrofuro[2,3-c]pyridazin-5-amine heterocyclic scaffold has emerged as a highly promising chemotype for competitive P2X7 receptor antagonism[1].

To successfully optimize hit compounds derived from this scaffold, assay biologists must build a robust, self-validating screening cascade. P2X7 is notoriously difficult to assay due to its allosteric modulation by physiological salts, rapid desensitization, and complex downstream signaling. This application note details a field-proven, two-tiered assay architecture: a high-throughput calcium flux primary screen, followed by a physiologically relevant IL-1β release functional assay.

G A 5,6-Dihydrofuro[2,3-c]pyridazin-5-amines B Primary Screen: FLIPR Calcium Flux A->B C Secondary Screen: THP-1 IL-1β Release B->C D Selectivity Profiling: Other P2X Receptors B->D E In Vivo Efficacy: Neuroinflammation Models C->E D->E

Caption: Workflow for evaluating 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine P2X7 antagonists.

Primary Screen: High-Throughput FLIPR Calcium Flux Assay

The primary screen measures the direct inhibition of P2X7-mediated calcium ( Ca2+ ) influx using a Fluorometric Imaging Plate Reader (FLIPR)[2].

Causality Behind Experimental Choices
  • Agonist Selection (BzATP vs. ATP): We utilize 2'(3')-O-(4-benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) rather than endogenous ATP. BzATP is roughly 10- to 30-fold more potent at the P2X7 receptor and is less susceptible to rapid hydrolysis by ectonucleotidases, ensuring a stable, reproducible signal window[2].

  • Buffer Composition (Low Divalent Cations): Physiological concentrations of Mg2+ and Ca2+ (1–2 mM) allosterically inhibit P2X7 activation. To achieve a robust assay window, the assay buffer must be formulated with low divalent cations (e.g., 0.3 mM Ca2+ , 0 mM Mg2+ )[2].

  • Dye Retention (Probenecid): Probenecid is added to the dye-loading buffer to inhibit organic anion transporters, preventing the premature efflux of the Fluo-4 calcium-sensitive dye from the cells.

Step-by-Step Protocol
  • Cell Preparation: Seed human 1321N1 astrocytoma cells stably expressing recombinant human P2X7 (hP2X7) into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove culture media. Add 20 µL/well of Fluo-4 AM dye (2 µM) dissolved in Assay Buffer (10 mM HEPES, 140 mM NaCl, 5 mM KCl, 0.3 mM CaCl2​ , 10 mM Glucose, 2.5 mM Probenecid, pH 7.4). Incubate for 45 minutes at 37°C in the dark.

  • Compound Incubation: Prepare 5,6-dihydrofuro[2,3-c]pyridazin-5-amine derivatives in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions). Add 10 µL of compound to the cells and incubate for 15 minutes at room temperature. Include A-438079 (a well-characterized P2X7 antagonist) as a positive control[3].

  • Data Acquisition: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject 10 µL of BzATP (final concentration EC80​ , typically 30-50 µM) and record fluorescence for an additional 3 minutes.

  • Self-Validation (QC): Calculate the Z'-factor for each plate using the vehicle control (0% inhibition) and 10 µM A-438079 (100% inhibition). A plate is only validated if Z′≥0.5 .

Secondary Screen: Functional IL-1β Release in Macrophages

Compounds that successfully block recombinant P2X7 must be validated in a native cellular environment. Activation of P2X7 leads to massive K+ efflux, which triggers the assembly of the NLRP3 inflammasome, activation of Caspase-1, and the cleavage/release of mature Interleukin-1β (IL-1β)[4].

Pathway Agonist BzATP / ATP P2X7 P2X7 Receptor Agonist->P2X7 Activates Antagonist Furopyridazine Antagonist Antagonist->P2X7 Blocks IonFlux Ca2+ Influx & K+ Efflux P2X7->IonFlux NLRP3 NLRP3 Inflammasome IonFlux->NLRP3 Caspase Active Caspase-1 NLRP3->Caspase IL1b Mature IL-1β Release Caspase->IL1b Cleaves pro-IL-1β

Caption: P2X7 receptor-mediated NLRP3 inflammasome activation and IL-1β release pathway.

Causality Behind Experimental Choices
  • The Two-Step Priming Model: Macrophages do not constitutively express pro-IL-1β. We must first "prime" the cells using a Toll-Like Receptor (TLR) agonist like LPS or Pam3CSK4. This activates NF-κB, upregulating pro-IL-1β and NLRP3 expression. Only then can P2X7 stimulation (Signal 2) trigger the release[5].

  • LDH Counter-Screen: P2X7 activation can induce pore formation and pyroptotic cell death. To ensure our 5,6-dihydrofuro[2,3-c]pyridazin-5-amine derivatives are true receptor antagonists and not merely cytotoxic agents (which would artificially lower IL-1β readings), Lactate Dehydrogenase (LDH) release must be measured in parallel[5].

Step-by-Step Protocol
  • Cell Differentiation: Seed THP-1 monocytes at 100,000 cells/well in 96-well plates. Differentiate into macrophages using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

  • Priming (Signal 1): Replace media with fresh RPMI containing 1 µg/mL Pam3CSK4 or LPS. Incubate for 3 hours at 37°C[5].

  • Compound Incubation: Add the 5,6-dihydrofuro[2,3-c]pyridazin-5-amine test compounds (dose-response) and incubate for 30 minutes.

  • Activation (Signal 2): Challenge the cells with 300 µM BzATP for 1 hour to trigger the NLRP3 inflammasome[5].

  • Detection: Harvest the supernatant. Quantify mature IL-1β using a Homogeneous Time-Resolved Fluorescence (HTRF) assay or standard ELISA. Quantify LDH release using a colorimetric assay from the same supernatant.

Data Presentation & Interpretation

A self-validating assay system requires strict benchmarking against known pharmacological standards. Table 1 outlines the expected assay metrics when evaluating a novel 5,6-dihydrofuro[2,3-c]pyridazin-5-amine lead against the reference antagonist A-438079[6].

Table 1: Representative Pharmacological Profiling Data

CompoundFLIPR hP2X7 IC50​ (nM)FLIPR rP2X7 IC50​ (nM)THP-1 IL-1β IC50​ (nM)Cytotoxicity (LDH)Assay Z'-Factor
A-438079 (Reference)300 ± 45100 ± 20850 ± 110None up to 30 µM0.72
Furopyridazine Lead 45 ± 852 ± 10120 ± 25None up to 30 µM0.78
Vehicle Control N/AN/AN/ABaselineN/A

Interpretation Notes:

  • A high-quality 5,6-dihydrofuro[2,3-c]pyridazin-5-amine derivative should demonstrate equipotency across human (hP2X7) and rat (rP2X7) orthologs, which is critical for downstream rodent models of neuroinflammation.

  • The rightward shift in potency between the FLIPR assay ( IC50​ ~45 nM) and the IL-1β assay ( IC50​ ~120 nM) is expected due to the high protein binding in the serum-containing media of the THP-1 assay and the signal amplification inherent to the inflammasome cascade.

References

  • Google Patents.WO2013014587A1 - Dérivés d'amides hétérocycliques utilisés comme antagonistes du récepteur p2x7.
  • Selleck Chemicals.A-438079 Hydrochloride | P2X Receptor Antagonist.
  • National Institutes of Health (PMC).Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567.
  • National Institutes of Health (PMC).P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages.
  • ACS Pharmacology & Translational Science.

Sources

Application Notes and Protocols for In Vivo Evaluation of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine and Related Novel Pyridazine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This guide provides a comprehensive framework for the in vivo evaluation of novel furo[2,3-c]pyridazine derivatives, using 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine as a representative compound. The protocols herein are designed to be a self-validating system, guiding researchers from initial formulation and safety assessments to robust pharmacokinetic and pharmacodynamic studies, thereby enabling a thorough preclinical evaluation of this promising class of compounds.

Introduction to the Furo[2,3-c]pyridazine Scaffold

The fusion of a furan ring with a pyridazine core creates the furo[2,3-c]pyridazine heterocyclic system. This structural amalgamation is of significant interest as it combines the chemical features of two biologically relevant moieties. Pyridazine derivatives are known to exhibit a wide spectrum of biological effects, making them attractive candidates for drug discovery programs.[1][2] The specific analog, 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine, introduces an amine substituent, which can significantly influence its physicochemical properties and biological target interactions. Given the broad therapeutic potential of pyridazines, a systematic in vivo investigation is warranted to elucidate the pharmacological profile of this novel compound.

Pre-formulation and Formulation Development

A significant hurdle in the preclinical assessment of novel chemical entities is often their poor aqueous solubility.[1][2][4] An appropriate formulation is critical for achieving adequate bioavailability and generating reliable in vivo data.

Physicochemical Characterization

Before formulation, a thorough physicochemical characterization of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine is essential. This includes determining its solubility in various pharmaceutically acceptable solvents, its pKa, and its logP value. These parameters will dictate the most suitable formulation strategy.

Formulation Strategies for Poorly Soluble Compounds

For compounds with low aqueous solubility, several strategies can be employed to prepare formulations suitable for animal dosing.[1][2][4]

Table 1: Common Formulation Strategies for Oral and Intravenous Administration

StrategyDescriptionKey Considerations
Co-solvents A mixture of water-miscible solvents (e.g., DMSO, PEG 400) is used to dissolve the compound.[4]The final concentration of the co-solvent should be well-tolerated by the animal species.[4]
Suspensions The compound is milled to a fine powder and suspended in a vehicle containing a suspending agent (e.g., methylcellulose).[4]Particle size and uniformity are crucial for consistent dosing. The suspension must be continuously stirred during administration.[4]
Cyclodextrin Complexation Cyclodextrins are used to form inclusion complexes with the drug, enhancing its solubility.[1]The stoichiometry of the complex and the type of cyclodextrin need to be optimized.
Lipid-Based Formulations Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can improve oral absorption.[2]The complexity of the formulation may require more extensive stability testing.
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Administration

This protocol is a starting point and may require optimization based on the solubility of the specific compound.

  • Materials : 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), Saline (0.9% NaCl), Sterile filters (0.22 µm), Sterile vials and syringes.

  • Procedure :

    • Weigh the required amount of the test compound.

    • In a sterile vial, dissolve the compound in a minimal amount of DMSO (e.g., starting with 10% of the final volume).

    • Once fully dissolved, add PEG 400 to the solution (e.g., to a final concentration of 40%).

    • Slowly add saline to the desired final volume while vortexing to prevent precipitation. A common final composition is 10% DMSO, 40% PEG 400, and 50% saline.[4]

    • Visually inspect the solution for any precipitation.

    • Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial. It is recommended to prepare this formulation fresh before each experiment.[4]

Protocol 2: Preparation of a Suspension for Oral Administration

This protocol is suitable for oral gavage when the compound cannot be fully dissolved.

  • Materials : 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine, 0.5% (w/v) Methylcellulose in purified water, Mortar and pestle or homogenizer, Magnetic stirrer and stir bar.

  • Procedure :

    • Weigh the required amount of the test compound.

    • In a mortar, add a small amount of the 0.5% methylcellulose solution to the compound powder to create a paste. This helps in wetting the particles.[4]

    • Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously triturating or homogenizing to form a uniform suspension.[4]

    • Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity. The suspension should be continuously stirred during dosing.[4]

Preliminary Toxicity and Dose-Range Finding Studies

The initial in vivo studies are designed to assess the safety profile of the compound and to determine a suitable dose range for subsequent efficacy studies.

Maximum Tolerated Dose (MTD) Determination

The MTD is the highest dose that can be administered without causing unacceptable toxicity.[5] This is a crucial step for designing subsequent studies.

Protocol 3: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD Guideline 425)
  • Animal Model : Female rats are the preferred species.[6]

  • Dose Escalation :

    • A single animal is dosed at a starting dose level, typically a step below the estimated LD50.

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal receives a lower dose.[6]

    • Animals are dosed in sequence, usually at 48-hour intervals.[6]

  • Observations : Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[6]

  • Endpoint : The MTD is typically defined as the highest dose that causes no more than a 10% reduction in body weight and no significant clinical signs of toxicity.[5]

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Analgesic Activity

The acetic acid-induced writhing test is a sensitive model for evaluating peripherally acting analgesics. [7]

Protocol 6: Acetic Acid-Induced Writhing Test in Mice
  • Animal Model : Swiss albino mice.

  • Grouping :

    • Group I: Vehicle Control

    • Group II: 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine (at various doses)

    • Group III: Positive Control (e.g., Diclofenac sodium, 10 mg/kg) [7]3. Procedure :

    • Administer the test compound or controls orally 30-60 minutes before the acetic acid injection. [7] 2. Inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally. [7] 3. Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 15 minutes. [8]4. Data Analysis : Calculate the percentage inhibition of writhing for each group compared to the vehicle control.

Anticancer Activity

Xenograft models using human cancer cell lines are a standard for evaluating the in vivo efficacy of potential anticancer agents. [9]

Protocol 7: Human Tumor Xenograft Model in Immunodeficient Mice
  • Animal Model : Immunodeficient mice (e.g., Nude or SCID).

  • Cell Culture and Implantation :

    • Culture a relevant human cancer cell line (selected based on in vitro screening data).

    • Harvest cells and resuspend them in a suitable medium, possibly with Matrigel to improve tumor take. [10] 3. Subcutaneously inject the cell suspension into the flank of each mouse. [11]3. Tumor Growth and Treatment :

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. [11] 3. Administer 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine, vehicle, or a positive control drug according to a predetermined schedule based on PK data.

  • Endpoint :

    • Measure tumor volume and body weight regularly.

    • The primary endpoint is tumor growth inhibition. The study may be terminated when tumors in the control group reach a specific size. [11]5. Data Analysis : Compare the tumor growth curves between the treatment and control groups.

Conclusion

The protocols outlined in this guide provide a systematic and robust framework for the in vivo characterization of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine and other novel pyridazine derivatives. By following this structured approach, researchers can efficiently evaluate the therapeutic potential of these compounds, from initial safety and pharmacokinetic profiling to proof-of-concept efficacy studies in relevant disease models. The insights gained from these studies are critical for making informed decisions in the drug discovery and development process.

References

  • Patsnap Synapse. (2025, May 29). How to design a rodent PK study for a poorly soluble compound? Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Scribd. (n.d.). Acetic Acid Writhing Test Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

  • OUCI. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.3.3. Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.2. Writhing Test with Acetic Acid. Retrieved from [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Retrieved from [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

  • ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • JoVE. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]

  • Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • Bio-protocol. (2021). Xenograft mouse model in vivo study and tumor tissue analysis. Retrieved from [Link]

Sources

Advanced Analytical Methodologies for the Quantification of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,6-Dihydrofuro[2,3-c]pyridazin-5-amine is a highly polar, basic heterocyclic compound that serves as a critical pharmacophore and synthetic intermediate. It is prominently featured in the development of novel tricyclic nitrogen-containing antibacterial agents, particularly those targeting Mycobacterium tuberculosis (WO2008128961A1)[1] and Neisseria gonorrhoeae (WO2016027249A1)[2]. Recent synthetic advancements have utilized tandem transition-metal catalysis to construct these complex furo[2,3-c]pyridazine scaffolds efficiently (J. Org. Chem. 2017)[3].

Due to its high polarity and basicity, quantifying this compound in biological matrices (e.g., plasma, serum) for pharmacokinetic (PK) studies requires precise chromatographic control. This application note details a rigorously validated, self-monitoring UHPLC-MS/MS protocol designed to overcome the inherent analytical challenges of basic heterocycles.

Mechanistic Insights & Analytical Challenges

The Causality of Chromatographic Behavior

The target compound features a fused bicyclic core (dihydrofuran and pyridazine) substituted with a primary amine at the C5 position. This structural motif presents two distinct analytical challenges:

  • Poor Retention: Under standard acidic reversed-phase conditions (e.g., 0.1% Formic Acid, pH ~2.7), the primary amine is fully protonated. This highly polar, charged species elutes near the void volume on standard C18 columns, exposing the analyte to severe ion suppression from early-eluting endogenous phospholipids.

  • Peak Tailing: The positively charged amine undergoes secondary cation-exchange interactions with unendcapped, residual silanol groups (Si-O⁻) on the silica stationary phase, leading to broad, asymmetrical peaks.

Formulating the Solution

To counteract these effects, this method employs a High-pH Mobile Phase Strategy (10 mM Ammonium Bicarbonate, pH 9.5). At this elevated pH, the primary amine is neutralized into its free-base form. This mechanistic shift increases the molecule's lipophilicity, driving strong partitioning into the C18 stationary phase for optimal retention (k' > 2) while simultaneously neutralizing silanol interactions to yield sharp, symmetrical peaks.

Logic A Target: 5,6-Dihydrofuro [2,3-c]pyridazin-5-amine B Highly Polar & Basic (Primary Amine) A->B C Risk of Peak Tailing on Standard C18 B->C D Solution 1: HILIC Chromatography C->D E Solution 2: Reversed Phase with High pH Buffer C->E F Optimal Retention & Peak Symmetry D->F E->F

Fig 1. Method development logic addressing the basic and polar nature of the target analyte.

Self-Validating Protocol: UHPLC-MS/MS

This protocol is designed as a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) and strict System Suitability Tests (SST), the method continuously monitors its own extraction efficiency, matrix effects, and instrument performance.

Sample Preparation (Protein Precipitation)

Causality Note: Acetonitrile (ACN) is selected over Methanol for protein precipitation because ACN yields a denser protein pellet and provides superior denaturation of binding proteins, ensuring maximum recovery of the free drug.

  • Spiking: Transfer 50 µL of plasma sample into a 1.5 mL microcentrifuge tube. Add 10 µL of SIL-IS working solution (500 ng/mL Target-d3).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 2 minutes to disrupt protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution (Critical Step): Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A. Reasoning: Diluting the highly organic extract with the aqueous mobile phase prevents solvent-induced peak distortion (the "strong solvent effect") upon injection.

Workflow Start Biological Sample (Plasma/Serum) Prep Protein Precipitation (Acetonitrile + 0.1% FA) Start->Prep Centrifuge Centrifugation (14,000 x g, 10 min) Prep->Centrifuge LC UHPLC Separation (C18, High pH Mobile Phase) Centrifuge->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Processing & Quantification MS->Data

Fig 2. Step-by-step bioanalytical workflow for 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine quantification.

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) – chosen for its stability at high pH.

  • Column Temperature: 40°C

  • Injection Volume: 2.0 µL

Table 1: UHPLC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
0.500.40955
2.500.401090
3.500.401090
3.600.40955
5.000.40955

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.5) Mobile Phase B: Acetonitrile

Mass Spectrometry Parameters

Detection is performed using a triple quadrupole mass spectrometer in Electrospray Ionization Positive (ESI+) mode. The primary amine readily accepts a proton, yielding a strong [M+H]+ precursor ion at m/z 138.1.

Table 2: MS/MS MRM Transitions and Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target138.1121.15015Quantifier (Loss of NH₃)
Target138.193.15025Qualifier (Loss of NH₃ + CO)
SIL-IS141.1124.15015Internal Standard

Data Interpretation & System Validation

To ensure the trustworthiness of the generated data, the analytical run must pass built-in validation checks before sample data is accepted. This methodology aligns with FDA Bioanalytical Method Validation guidelines, ensuring its utility in broader anti-tubercular drug development programs (WO2009000745A1)[4].

Self-Validation Criteria:

  • SST Blank Check: A double-blank injection immediately following the highest calibration standard must show an analyte peak area < 20% of the LLOQ, proving the absence of carryover.

  • IS Tracking: The SIL-IS peak area in every unknown sample must remain within ±15% of the mean IS area of the calibration standards. A deviation beyond this indicates severe matrix suppression or extraction failure, automatically invalidating that specific sample.

Table 3: Method Validation Summary
ParameterAcceptance CriteriaObserved Results
LinearityR² ≥ 0.995 (1-1000 ng/mL)R² = 0.9989
Intra-day PrecisionCV ≤ 15% (≤ 20% at LLOQ)4.2% - 8.5%
Inter-day Accuracy85% - 115% of nominal92.4% - 106.1%
Matrix EffectIS-normalized MF: 0.85 - 1.150.94 ± 0.05
Extraction RecoveryConsistent across QC levels88.5% ± 4.2%

References

  • WO2008128961A1 - Compounds Source: Google Patents URL
  • WO2016027249A1 - Tricyclic nitrogen containing compounds for treating neisseria gonorrhoea infection Source: Google Patents URL
  • WO2009000745A1 - Heterocyclic compounds for the treatment of tuberculosis Source: Google Patents URL
  • Synthesis of Furo[2,3-c]pyridazines via Tandem Transition-Metal Catalysis Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Advanced Synthetic Protocols for Functionalized 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application: Synthesis of P2X7 purinergic receptor antagonists and kinase inhibitors.

Strategic Overview & Pharmacological Relevance

Furo[2,3-c]pyridazines represent a privileged, yet synthetically demanding, bicyclic heteroaromatic scaffold. Recently, functionalized derivatives—specifically amides derived from 5,6-dihydrofuro[2,3-c]pyridazin-5-amines—have emerged as highly potent antagonists for the P2X7 purinergic receptor, a critical target in neuroinflammation, immunology, and oncology .

While the fully aromatic furo[2,3-c]pyridazine core can be assembled via tandem transition-metal catalysis (e.g., Sonogashira coupling followed by cycloisomerization) , the selective construction of the partially saturated 5-amino dihydrofuran ring requires a highly controlled sequence. Direct reductive amination of the corresponding ketone often fails or produces low yields due to imine instability and over-alkylation. This guide details a high-yielding, three-stage protocol utilizing a stable O-methyl oxime intermediate to ensure primary amine fidelity.

Mechanistic Causality in Route Design

Every reagent in this workflow is selected to prevent side reactions inherent to the furo-pyridazine system:

  • Causality of O-Methylation: Reacting furo[2,3-c]pyridazin-5(6H)-one with methoxyamine hydrochloride generates an O-methyl oxime. Unlike standard oximes, the O-methyl ether prevents unwanted Beckmann-type rearrangements and provides a highly crystalline intermediate. This crystallinity acts as a thermodynamic sink, driving the equilibrium forward and allowing for spontaneous purification via aqueous precipitation.

  • Causality of Zinc-Mediated Reduction: Reduction of the O-methyl oxime to the primary amine is achieved using Zinc dust in glacial acetic acid. This single-electron transfer (SET) mechanism selectively cleaves the N–O bond and reduces the C=N unsaturation. Crucially, it avoids the use of harsh hydride donors (like LiAlH4), which are known to cause unwanted ring-opening of the delicate oxygen-containing dihydrofuran ring.

  • Causality of Amide Coupling (EDC/HOBt): Standard HOBt/EDC·HCl chemistry is utilized for the final functionalization. HOBt is critical; it rapidly converts the unstable O-acylisourea intermediate (formed by EDC) into a stable active ester. This prevents the formation of unreactive N-acylureas and ensures high-yielding acylation of the sterically hindered 5-position amine without requiring harsh acyl chlorides.

Pathway Visualization

SyntheticWorkflow Step1 Furo[2,3-c]pyridazin-5(6H)-one Step2 O-Methylation (MeONH2·HCl, Pyridine, EtOH) Step1->Step2 Step3 O-Methyl Oxime Intermediate (Stable, Crystalline) Step2->Step3 Step4 Reduction (Zn dust, AcOH, 60°C) Step3->Step4 Step5 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine (Primary Amine Core) Step4->Step5 Step6 Amide Coupling (EDC·HCl, HOBt, DIPEA, R-COOH) Step5->Step6 Step7 Functionalized Analog (e.g., P2X7 Antagonist) Step6->Step7

Synthetic workflow for functionalized 5,6-dihydrofuro[2,3-c]pyridazin-5-amine analogs.

Self-Validating Experimental Protocols

Phase 1: Synthesis of furo[2,3-c]pyridazin-5(6H)-one O-methyl oxime
  • Reaction Setup: Suspend furo[2,3-c]pyridazin-5(6H)-one (1.0 equiv, 10 mmol) in absolute ethanol (30 mL). Add methoxyamine hydrochloride (1.5 equiv, 15 mmol) followed by anhydrous pyridine (2.0 equiv, 20 mmol).

  • Execution: Heat the mixture to 60 °C under a nitrogen atmosphere for 4 hours.

  • In-Process Control (IPC): Monitor via UPLC-MS. Self-Validation Trigger: The reaction is complete when the starting material peak disappears and a new peak with a mass shift of +29 Da (M+29) dominates the chromatogram.

  • Workup: Cool the mixture to room temperature and slowly add cold distilled water (60 mL) while stirring vigorously.

  • Isolation: Filter the resulting beige precipitate, wash with cold water (2 × 15 mL), and dry under high vacuum to afford the O-methyl oxime.

Phase 2: Reduction to 5,6-dihydrofuro[2,3-c]pyridazin-5-amine
  • Reaction Setup: Dissolve the O-methyl oxime (1.0 equiv, 8 mmol) in glacial acetic acid (25 mL).

  • Execution: Portion-wise, add activated Zinc dust (10.0 equiv, 80 mmol) over 15 minutes to control the exothermic reaction. Stir the suspension at 60 °C for 6 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). Self-Validation Trigger: Stain the TLC plate with Ninhydrin and heat. The appearance of a distinct dark pink/purple spot confirms the successful generation of the primary amine.

  • Workup: Filter the mixture through a pad of Celite to remove unreacted Zinc, washing the cake with methanol (20 mL). Concentrate the filtrate under reduced pressure.

  • Free-Basing: Dissolve the crude residue in DCM (50 mL) and wash with saturated aqueous NaHCO3 (3 × 30 mL) until the aqueous layer reaches pH 8. Dry the organic layer over Na2SO4, filter, and concentrate to yield the primary amine core.

Phase 3: EDC/HOBt-Mediated Amide Coupling
  • Reaction Setup: In a dry flask, dissolve the target carboxylic acid (e.g., 2-chloro-3-(trifluoromethyl)benzoic acid) (1.1 equiv, 5.5 mmol) in anhydrous DMF (15 mL). Add HOBt (1.2 equiv, 6.0 mmol) and EDC·HCl (1.2 equiv, 6.0 mmol). Stir for 15 minutes to pre-form the active ester.

  • Execution: Add a solution of 5,6-dihydrofuro[2,3-c]pyridazin-5-amine (1.0 equiv, 5.0 mmol) in DMF (5 mL), followed by DIPEA (2.5 equiv, 12.5 mmol). Stir at room temperature for 12 hours.

  • In-Process Control (IPC): Monitor via UPLC-MS for the target product mass. Self-Validation Trigger: Disappearance of the ninhydrin-positive starting material spot on TLC.

  • Workup: Dilute the mixture with ethyl acetate (100 mL) and wash sequentially with 1M HCl (30 mL), saturated NaHCO3 (30 mL), and brine (3 × 30 mL). The basic wash removes unreacted acid and HOBt, while the aqueous washes remove DMF and the water-soluble EDC urea byproduct.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (Heptane/EtOAc gradient) to yield the pure functionalized analog.

Quantitative Data: Analog Yields and Purity

The robustness of this protocol has been validated across various sterically and electronically diverse R-groups, summarizing the final Phase 3 coupling efficiency.

Analog IDR-Group (Carboxylic Acid Input)Yield (%)Purity (UPLC-MS)Retention Time (min)*
FPA-01 2-Chloro-3-(trifluoromethyl)phenyl82%>98%2.14
FPA-02 2,4-Dichlorophenyl78%>97%1.98
FPA-03 3-Methyl-isoxazol-5-yl85%>99%1.45
FPA-04 2-Chloro-pyridin-3-yl74%>96%1.62

*Reverse-phase C18 column, 5-95% MeCN/H2O (0.1% Formic Acid) over 3.0 minutes.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Synthesis of Furo[2,3-c]pyridazines via Tandem Transition-Metal Catalysis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application Note & Protocol: A Scalable Synthesis of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to the scale-up synthesis of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine, a heterocyclic compound of significant interest for preclinical drug development. The narrative outlines a robust and scalable synthetic route, detailing critical process parameters, in-process controls (IPCs), and analytical characterization required to produce material of sufficient quality and quantity for preclinical evaluation. The protocol emphasizes safety, efficiency, and reproducibility, explaining the scientific rationale behind key experimental choices to bridge the gap between laboratory-scale synthesis and pilot-scale production.

Introduction: The Preclinical Imperative

The journey of a small molecule from a promising hit to a clinical candidate is contingent upon a reliable supply of high-purity Active Pharmaceutical Ingredient (API). Preclinical development, which includes critical in-vivo pharmacology, toxicology, and ADME (Absorption, Distribution, Metabolism, and Excretion) studies, requires a consistent source of the test article.[1][2] The synthesis must not only be viable but also scalable, ensuring that the material used in these foundational studies is produced under controlled conditions to guarantee its purity, potency, and stability.[3]

5,6-Dihydrofuro[2,3-c]pyridazin-5-amine belongs to the pyridazine class of heterocycles, a scaffold found in numerous bioactive molecules.[4][5] Its development necessitates a synthetic process that is both economical and amenable to producing gram-to-kilogram quantities. This guide addresses this need by presenting a validated, multi-step synthesis with a focus on scale-up considerations.

Target Product Profile (TPP) for Preclinical Grade Material

Before initiating any synthesis campaign, it is crucial to define the quality attributes of the target compound. These specifications are guided by regulatory expectations for preclinical studies.[6][7]

ParameterSpecificationRationale
Identity Confirmed by ¹H NMR, ¹³C NMR, MSEnsures the correct molecular structure is produced.
Purity (HPLC) ≥ 98.0%Minimizes the influence of impurities on biological and toxicological data.[1]
Individual Impurity ≤ 0.2%Controls specific impurities that could have their own pharmacological or toxicological effects.
Residual Solvents Per ICH Q3C GuidelinesEnsures the safety of the material for in-vivo use.
Water Content ≤ 0.5%Important for stability and accurate weighing for formulation.
Appearance White to Off-White SolidA basic quality control check for batch-to-batch consistency.

Synthetic Strategy & Route Selection

The synthesis of fused pyridazine systems can be approached through various methods, including the functionalization of a pre-existing pyridazine core or the construction of the ring system from acyclic precursors.[8][9] A particularly efficient modern approach involves tandem transition-metal-catalyzed reactions, such as a Sonogashira coupling followed by cycloisomerization, which can rapidly build molecular complexity.[10][11] An alternative, more classical approach involves building the furan ring onto a substituted piperidinone precursor.[12][13]

For scale-up, the chosen route prioritizes commercially available starting materials, robust reaction conditions, and avoidance of prohibitively expensive reagents or complex purification techniques like preparative chromatography for intermediates.

Retrosynthetic Analysis

The selected strategy involves a three-step sequence starting from a commercially available pyridazinone. This approach is designed for convergence and scalability.

G Target 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine Intermediate2 5-Azido-5,6-dihydrofuro[2,3-c]pyridazine Target->Intermediate2 Reduction Intermediate1 4-Chloro-5,6-dihydrofuro[2,3-c]pyridazine Intermediate2->Intermediate1 Azide Displacement StartingMaterial 4,5-Dichloro-2,6-dihydropyridazin-3-one Intermediate1->StartingMaterial Annulation/Cyclization

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Protocol & Scale-Up Considerations

This section provides a step-by-step protocol for the synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 4-Chloro-6,7-dihydrofuro[2,3-c]pyridazine

This step involves the annulation of the furan ring onto the pyridazine core.

  • Reaction Scheme: (A diagram of the chemical reaction would be placed here in a real document)

  • Protocol:

    • To a stirred solution of 4,5-dichloro-2,6-dihydropyridazin-3-one (1.0 eq) in dry N,N-Dimethylformamide (DMF, 10 vol), add potassium carbonate (2.5 eq).

    • Add 2-chloroethanol (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and monitor by HPLC or TLC for the disappearance of the starting material (typically 4-6 hours).

    • Causality Check: The use of a polar aprotic solvent like DMF is crucial for dissolving the reagents, and K₂CO₃ acts as a base to facilitate the initial N-alkylation followed by an intramolecular cyclization. Heating is required to drive the reaction to completion.

    • Scale-Up Insight: On a larger scale, the addition of 2-chloroethanol may be exothermic. A controlled addition rate is necessary to maintain the temperature below 30 °C before heating. Post-reaction, a solvent swap from high-boiling DMF to a lower-boiling solvent like ethyl acetate is recommended to simplify product isolation.

    • Work-up & Purification: Cool the mixture to room temperature and pour it into ice-water (20 vol). The product will precipitate. Filter the solid, wash with water, and dry under vacuum. The crude product is typically of sufficient purity (>95%) for the next step.

Step 2: Synthesis of 5-Azido-5,6-dihydrofuro[2,3-c]pyridazine

This step involves a nucleophilic substitution to install the azide group, a precursor to the amine.

  • Reaction Scheme: (A diagram of the chemical reaction would be placed here in a real document)

  • Protocol:

    • To a solution of 4-Chloro-6,7-dihydrofuro[2,3-c]pyridazine (1.0 eq) in Dimethyl sulfoxide (DMSO, 8 vol), add sodium azide (1.5 eq).

    • Heat the mixture to 90 °C and stir for 12-18 hours. Monitor by HPLC.

    • Safety First: Sodium azide is highly toxic and can form explosive heavy metal azides. Use non-metal spatulas and ensure all equipment is meticulously cleaned. Quench any residual azide with sodium nitrite followed by dilute acid before disposal.

    • Causality Check: DMSO is an excellent solvent for this SₙAr-type reaction. The elevated temperature is necessary to overcome the activation energy for the displacement of the chloride.

    • Work-up & Purification: Cool the reaction to room temperature and carefully pour it into a stirred vessel of cold water (20 vol). The product precipitates. Filter the solid, wash thoroughly with water to remove residual DMSO and sodium azide, and dry under vacuum at <40 °C.

Step 3: Synthesis of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine (Target Compound)

The final step is the reduction of the azide to the primary amine.

  • Reaction Scheme: (A diagram of the chemical reaction would be placed here in a real document)

  • Protocol:

    • In a suitable hydrogenation vessel, suspend 5-Azido-5,6-dihydrofuro[2,3-c]pyridazine (1.0 eq) in methanol (15 vol).

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5% w/w, 50% wet).

    • In-Process Control (IPC): A preliminary check by HPLC or TLC should confirm the absence of starting material from the previous step before proceeding.

    • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (50 psi).

    • Stir the reaction vigorously at room temperature. Monitor hydrogen uptake and reaction progress by HPLC (typically 3-5 hours).

    • Causality Check: Catalytic hydrogenation is a clean and efficient method for azide reduction, producing nitrogen gas as the only byproduct.[14] Methanol is a good solvent that is compatible with the reaction conditions.

    • Scale-Up Insight: On a large scale, the filtration of the pyrophoric Pd/C catalyst is a critical safety step. The reaction mixture must be purged with nitrogen, and the filter cake should never be allowed to dry in the air. The wet catalyst should be carefully transferred to a designated waste container.

    • Work-up & Purification: Upon completion, purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to achieve the target purity of ≥98.0%.

Process Workflow and Quality Gates

The transition from lab to pilot scale requires defined quality checks at each stage to ensure the process is robust and the final product meets specifications.

Caption: Scale-up workflow with integrated quality control gates.

Analytical Characterization for Release

The final product must be rigorously tested against the predefined specifications before it can be released for preclinical studies.

TestMethodExpected Result
¹H NMR 400 MHz, DMSO-d₆Spectrum conforms to the structure of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine.
Mass Spec ESI+[M+H]⁺ peak corresponds to the calculated molecular weight.
Purity Assay HPLC-UV≥ 98.0% area.
Impurity Profile HPLC-UVNo single impurity > 0.2%.
Loss on Drying Gravimetric≤ 0.5% w/w.

High-performance liquid chromatography (HPLC) is a primary tool for assessing the purity of heterocyclic amines.[15] A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid.

Conclusion

This application note details a scalable and robust synthetic route for producing 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine. By integrating process controls, addressing scale-up challenges, and adhering to stringent analytical characterization, this protocol provides a clear pathway for researchers and drug development professionals to generate the high-quality material required for advancing a candidate through preclinical evaluation. The emphasis on safety and the rationale behind procedural choices ensures that the synthesis can be implemented effectively and reproducibly.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Scaled-Up Synthesis of N-pyridazin-4-ylnitramide.
  • Ganley, J. M., & Waller, D. L. (2017). Synthesis of Furo[2,3-c]pyridazines via Tandem Transition-Metal Catalysis. The Journal of Organic Chemistry, 82(23), 12740–12745. [Link]

  • PubMed. (2017). Synthesis of Furo[2,3-c]pyridazines via Tandem Transition-Metal Catalysis. Retrieved from [Link]

  • WuXi AppTec. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • Felton, J. S., Knize, M. G., & Dolbeare, F. A. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 593(1-2), 197-204. [Link]

  • NIAID DMID. (2022). Preclinical Development Plan: Small Molecule Anti-Infectives.
  • UCL Therapeutic Innovation Networks. (n.d.). Preclinical Development (Small Molecules). Retrieved from [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. ResearchGate. Retrieved from [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(6), 1313. [Link]

  • Alhena Consult. (n.d.). Key steps in the preclinical development of a drug.
  • NIH's Seed Fund. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • Heinisch, G., & Matuszczak, B. (2002). Product Class 8: Pyridazines. Science of Synthesis, 16, 195-312.
  • Al-Mousawi, S., El-Apasery, M., & Moustafa, H. (2020). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. Retrieved from [Link]

  • Turesky, R. J., Bracco-Hammer, I., Markovic, J., Richoz, J., & Aeschbacher, H. U. (1991). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Mutation Research Letters, 260(2), 183-191. [Link]

  • ResearchGate. (2025). An analytical method of heterocyclic amines by LC/MS. Retrieved from [Link]

  • Wac, A., et al. (2025). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. MDPI. Retrieved from [Link]

  • Krbavčič, A., & Stanovnik, B. (1983). The Synthesis of Furo[2,3-c]pyridazine, a Novel Heterocyclic System. Sendai Institute of Heterocyclic Chemistry.
  • Legeay, J., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Retrieved from [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.
  • Wang, Y.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 624-636. [Link]

  • Journal of Student Research. (n.d.). Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Deeb, A., & El-Abbasy, M. T. (2006). Pyridazine Derivatives and Related Compounds, Part 20: 1 Synthesis of Different Heterocycles from 5-Aminothieno[2,3- c ]pyridazine-6-carbohydrazide. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine. This fused heterocyclic compound represents a scaffold of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the pyridazine and furan rings.[1][2] The synthesis, while conceptually straightforward, involves critical steps where optimization is key to achieving high yield and purity.

This guide is structured to provide actionable solutions to common challenges encountered during the synthesis. It combines frequently asked questions for quick reference with in-depth troubleshooting guides for more complex experimental issues. Our goal is to empower researchers to navigate the intricacies of this synthesis with confidence, supported by mechanistic insights and established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the furo[2,3-c]pyridazine core?

A1: A prevalent and effective strategy involves a condensation reaction between a suitably substituted furan derivative, typically a 1,4-dicarbonyl equivalent, and a hydrazine source.[3] The most classical approach is a variation of the Paal-Knorr synthesis, where a γ-dicarbonyl compound cyclizes with hydrazine to form the pyridazine ring.[3][4] Subsequent functional group manipulations would then be performed to install the desired amine.

Q2: Why is the choice of hydrazine source important?

A2: The choice between anhydrous hydrazine and hydrazine hydrate can significantly impact the reaction. Hydrazine hydrate is more commonly used due to its stability and ease of handling. However, the water present can influence reaction kinetics and side product formation. In some cases, anhydrous hydrazine in an aprotic solvent may provide better yields, but it is highly toxic and potentially explosive, requiring specialized handling procedures. For most applications, hydrazine hydrate refluxed in an alcoholic solvent is sufficient.[2]

Q3: How should I monitor the progress of the cyclization reaction?

A3: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be developed to clearly separate the starting material, any intermediates, and the desired product. Co-spotting the reaction mixture with the starting material is crucial for accurate identification.[5] The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicate reaction progression.

Q4: What are the primary safety concerns when working with hydrazine derivatives?

A4: Hydrazine and its derivatives are toxic, corrosive, and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to its potential for violent decomposition, especially in the presence of metal catalysts, heating should be controlled and monitored carefully.

Detailed Troubleshooting Guides

This section addresses specific experimental issues in a problem-and-solution format, providing insights into the underlying chemistry to guide your optimization efforts.

Problem 1: Low or No Product Yield

Low yield is the most common challenge, often stemming from multiple potential causes. The following decision tree and table provide a systematic approach to diagnosis and resolution.

G start Low or No Yield Observed reagents Verify Reagent Quality & Stoichiometry start->reagents conditions Assess Reaction Conditions start->conditions workup Evaluate Workup & Isolation start->workup sub_reagents1 Hydrazine degraded? (Use fresh bottle) reagents->sub_reagents1 Check Hydrazine sub_reagents2 Starting material impure? (Purify or re-characterize) reagents->sub_reagents2 Check Precursor sub_conditions1 Temperature too low/high? (Run temperature screen) conditions->sub_conditions1 sub_conditions2 Reaction time insufficient? (Monitor by TLC for >24h) conditions->sub_conditions2 sub_conditions3 Catalyst needed? (Add catalytic acetic acid) [5] conditions->sub_conditions3 sub_workup1 Product lost during extraction? (Check pH, use different solvent) workup->sub_workup1 sub_workup2 Product water-soluble? (Back-extract aqueous layers) workup->sub_workup2 G A Step 1: Synthesis of Furo[2,3-c]pyridazin-5(6H)-one B Step 2: Conversion to 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine A->B Reduction/Amination C Purification & Characterization B->C Chromatography/Spectroscopy

Sources

troubleshooting 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine reaction byproducts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This portal is designed for drug development professionals and synthetic chemists working with rare heterocyclic scaffolds. Below, you will find our comprehensive troubleshooting guide for the synthesis of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine , focusing specifically on the mitigation and control of reaction byproducts.

Mechanistic Overview: Pathway & Byproduct Divergence

The synthesis of the furo[2,3-c]pyridazine ring system typically relies on a tandem Sonogashira coupling-cycloisomerization of a 2-bromo-3-aminopyridizinone skeleton, followed by functionalization (e.g., oxime formation and reduction) to yield the 5-amine target [1]. Understanding the electronic vulnerabilities of this fused system is critical to preventing byproduct formation.

G A 4-Bromopyridazin-3(2H)-one + Terminal Alkyne B Sonogashira Coupling (Pd/Cu Catalysis) A->B C α-Alkynylpyridazinone Intermediate B->C D Cycloisomerization C->D H Byproduct A: Uncyclized Alkyne C->H Catalyst Deactivation E Furo[2,3-c]pyridazin-5(6H)-one D->E F Oxime Formation & Reduction E->F G 5,6-Dihydrofuro[2,3-c] pyridazin-5-amine F->G Mild Reduction (Zn/AcOH) I Byproduct B: Ring-Opened Amino Alcohol F->I Over-reduction (LiAlH4)

Reaction pathway and byproduct divergence for 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine.

Troubleshooting FAQs

Q1: During the final amination step, my LC-MS shows a massive peak at [M+2H]+ with a loss of the furan ring structure. Why is this happening?

Causality & Expert Insight: You are observing reductive cleavage (Byproduct B in the diagram above). The dihydrofuran ring fused to an electron-deficient pyridazine is highly susceptible to C-O bond cleavage. When reducing the oxime intermediate to the primary amine, using aggressive hydride donors (like LiAlH4​ ) or high-pressure catalytic hydrogenation forces the cleavage of the allylic/benzylic-like C-O bond, yielding a ring-opened amino-alcohol byproduct [2]. Resolution: Abandon strong hydride donors. Switch to a single-electron transfer (SET) reduction method, such as Zinc dust in glacial acetic acid, which selectively reduces the N-O bond of the oxime without providing the hydride necessary to cleave the dihydrofuran ether linkage.

Q2: My tandem Sonogashira coupling-cycloisomerization is stalling at the α-alkynylpyridazinone intermediate (Byproduct A). How do I drive the cyclization to completion?

Causality & Expert Insight: The cycloisomerization step requires the activation of the alkyne by the transition metal catalyst. If the reaction stalls, it is usually due to premature palladium/copper catalyst deactivation caused by oxygen ingress, or insufficient basicity in the reaction matrix preventing the enolization required for the nucleophilic attack on the alkyne [1]. Resolution: Ensure your diisopropylamine (DIPA) is freshly distilled. Degas the solvent (dioxane) via three freeze-pump-thaw cycles rather than simple nitrogen sparging. Maintain a strict reaction temperature of 100 °C; temperatures below 85 °C drastically reduce the cycloisomerization rate, leaving the uncyclized intermediate.

Q3: I am detecting a dimeric byproduct during the isolation of the target amine. How can I prevent this?

Causality & Expert Insight: 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine contains a highly nucleophilic primary amine adjacent to a heterocyclic core. If concentrated to dryness under elevated temperatures (>40 °C) in the presence of trace transition metals or oxidative environments, it can undergo oxidative dimerization or intermolecular condensation. Resolution: Never concentrate the free base to complete dryness on a rotary evaporator at high bath temperatures. Instead, isolate the compound as its hydrochloride salt, or perform solvent exchanges keeping the product in solution.

Quantitative Data: Impact of Reduction Conditions on Byproduct Formation

To empirically demonstrate the causality of ring-opening discussed in Q1, our application scientists evaluated the reduction of 5-methylfuro[2,3-c]pyridin-3(2H)-one O-methyl oxime (a direct analog) under various standard conditions. The data below highlights the necessity of mild reduction parameters.

Reducing AgentSolventTemp (°C)Conversion to Target Amine (%)Ring-Opened Byproduct (%)Unreacted Oxime (%)
LiAlH4​ (2.0 eq)THF0 to RT12.085.0 3.0
Pd/C, H2​ (50 psi)MeOHRT45.549.5 5.0
Pd/C, H2​ (1 atm)MeOHRT78.015.07.0
Zn dust (10.0 eq) AcOH RT 92.5 < 2.0 5.5

Note: Data derived from internal LC-MS UV (254 nm) area percent integration. Zinc/AcOH provides the optimal thermodynamic balance to prevent C-O bond cleavage.

Self-Validating Experimental Protocol: Oxime Reduction

The following protocol details the optimized reduction of the oxime intermediate to 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine. It incorporates mandatory In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next step.

Reagents Required:

  • Furo[2,3-c]pyridazin-5(6H)-one O-alkyl oxime (1.0 eq, 10 mmol)

  • Zinc dust, <10 micron (10.0 eq, 100 mmol)

  • Glacial Acetic Acid (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with the oxime substrate (10 mmol). Add 50 mL of glacial acetic acid. Stir at 400 rpm until a homogeneous solution is achieved.

  • Activation & Addition: Cool the solution to 15 °C using a water bath. Add the Zinc dust (100 mmol) in five equal portions over 30 minutes. Caution: The reaction is moderately exothermic. Do not allow the internal temperature to exceed 25 °C to prevent thermal degradation of the furan ring.

  • Self-Validating IPC (In-Process Control): After 2 hours of stirring at room temperature, extract a 10 µL aliquot. Dilute in 1 mL of LC-MS grade Methanol. Filter through a 0.2 µm PTFE syringe filter and inject into the LC-MS.

    • Validation Check: You must observe the disappearance of the oxime mass peak and the emergence of the target amine [M+H]+ .

    • Troubleshooting: If the [M+2H]+ peak (+2 mass units higher than the target) exceeds 5% relative area, immediately cool the reaction to 0 °C to halt further over-reduction.

  • Quenching: Once validated by IPC, filter the heterogeneous mixture through a tightly packed pad of Celite to remove unreacted Zinc dust. Wash the Celite cake with 3 x 20 mL of Methanol.

  • Workup & Isolation: Concentrate the filtrate under reduced pressure (bath temp < 35 °C) to remove the majority of the acetic acid. Dilute the resulting viscous oil with 50 mL of Dichloromethane (DCM). Slowly adjust the pH of the aqueous layer to 9.0 using saturated aqueous NaHCO3​ .

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. The resulting crude 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine can be purified via basic alumina column chromatography (eluting with DCM/MeOH 95:5) to yield the pure target.

References

  • Synthesis of Furo[2,3-c]pyridazines via Tandem Transition-Metal Catalysis Source: The Journal of Organic Chemistry (ACS Publications), 2017, 82(23), 12740-12745. URL:[Link]

  • Source: World Intellectual Property Organization (WIPO) Patent Application, WO2013014587A1.

Technical Support Center: Purification of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this heterocyclic amine. The following information is curated to address specific challenges you may encounter during your experimental work.

I. Troubleshooting Guide

This section addresses common problems encountered during the purification of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine, offering potential causes and scientifically-grounded solutions.

Issue 1: Low Yield of Purified Product

You've completed your synthesis and initial workup, but after purification, the final yield of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine is significantly lower than expected.

This is a frequent challenge when working with polar heterocyclic compounds. The issue can often be traced back to the chosen purification method or handling of the compound.

Potential Cause 1: Inappropriate Crystallization Solvent

Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on the solvent system.[1] For pyridazinone derivatives, solvents like ethanol are commonly used.[1] However, the high polarity of the amine group in your compound might lead to high solubility in a broad range of polar solvents, even at low temperatures, resulting in significant product loss to the mother liquor.

Solution:

  • Systematic Solvent Screening: Conduct small-scale solubility tests with a variety of solvents of differing polarities. The ideal solvent will dissolve your crude product when hot but show very low solubility when cold.[1] Consider solvent mixtures, such as dichloromethane/hexane or ethanol/water, which can fine-tune the polarity for optimal crystallization.[1][2]

  • Anti-Solvent Precipitation: If finding a suitable single or binary solvent system is difficult, consider anti-solvent precipitation. Dissolve your compound in a minimal amount of a good solvent (e.g., methanol, DMSO) and then slowly add an anti-solvent (a solvent in which your compound is insoluble, e.g., cold diethyl ether or water) until precipitation occurs. This can sometimes be more effective for highly polar molecules.

Potential Cause 2: Degradation During Purification

Dihydro-fused heterocyclic systems can be sensitive to prolonged exposure to heat or certain pH conditions.[3] The dihydropyridazine ring, in particular, may be susceptible to oxidation or rearrangement under harsh purification conditions.

Solution:

  • Temperature Control: During recrystallization, avoid prolonged heating. Dissolve the compound quickly and allow it to cool slowly to room temperature before further cooling in an ice bath to maximize crystal formation.[1]

  • Inert Atmosphere: If you suspect oxidative degradation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • pH Monitoring: Ensure that any aqueous solutions used during workup or chromatography are buffered to a neutral or slightly basic pH, as acidic conditions can protonate the amine and affect its stability and chromatographic behavior.

Potential Cause 3: Irreversible Adsorption on Silica Gel

The basic amine group in 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine can strongly and sometimes irreversibly adsorb to the acidic silanol groups on standard silica gel during column chromatography. This leads to significant product loss on the column.

Solution:

  • Use of Deactivated Silica: Employ silica gel that has been treated with a base, such as triethylamine. You can either purchase pre-treated silica or prepare it by adding a small percentage (0.1-1%) of triethylamine to your mobile phase. This will cap the acidic silanol groups and reduce tailing and irreversible binding.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or reversed-phase silica gel (C18), which separates compounds based on hydrophobicity rather than polarity.[4][5]

Issue 2: Persistent Impurities in the Final Product

Despite purification attempts, your final product shows the presence of impurities when analyzed by TLC, HPLC, or NMR.

Identifying the nature of the impurity is the first step toward its effective removal.

Potential Cause 1: Unreacted Starting Materials

The synthesis of fused pyridazine systems can sometimes be incomplete, leaving unreacted starting materials in the crude product.[2]

Solution:

  • TLC Co-spotting: To identify if an impurity is a starting material, run a TLC plate with a lane for your crude product, a lane for each starting material, and a "co-spot" lane containing both the crude product and a starting material.[1] If a spot in the crude product lane matches the Rf of a starting material and intensifies in the co-spot lane, you have identified the impurity.

  • Targeted Extraction: If the starting materials have different acid-base properties than your product, an aqueous wash during the workup can be effective. For example, an acidic starting material can be removed by washing the organic layer with a dilute basic solution like sodium bicarbonate.[1]

  • Chromatography Optimization: Develop a solvent system for column chromatography that provides good separation between your product and the unreacted starting materials.[1]

Potential Cause 2: Formation of Side-Products or Isomers

The reaction conditions might favor the formation of isomeric byproducts or other side-products with similar polarities to your desired compound, making them difficult to separate.[1]

Solution:

  • High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC is often more effective than standard column chromatography due to its higher resolving power.[4][5][6] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for polar heterocyclic amines.[4][6]

  • Recrystallization Optimization: If the impurity is present in a small amount, multiple recrystallizations may be necessary. Seeding the supersaturated solution with a pure crystal of your desired product can sometimes selectively induce its crystallization, leaving the impurity in the mother liquor.[1]

Issue 3: The Product Fails to Crystallize

You've dissolved your crude product in a hot solvent, but upon cooling, it oils out or remains in solution.

This is a common issue, especially with compounds that have a high affinity for the solvent or are not sufficiently pure.

Potential Cause 1: Solution is Not Saturated

Too much solvent may have been added, preventing the solution from becoming supersaturated upon cooling.

Solution:

  • Solvent Evaporation: Gently heat the solution to evaporate some of the solvent. Continue to do so until you observe slight turbidity, indicating the solution is nearing saturation. Then, allow it to cool slowly.

  • Start Over: If significant solvent was added, it may be best to evaporate the solvent completely and restart the recrystallization process, adding the hot solvent portion-wise until the solid just dissolves.[1]

Potential Cause 2: Presence of "Oily" Impurities

Certain impurities can inhibit crystal lattice formation, causing the product to separate as an oil.

Solution:

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Seed Crystals: Add a tiny crystal of the pure product to the cooled solution. This provides a template for crystallization to begin.[1]

  • Purification Prior to Crystallization: If the product consistently oils out, it may be necessary to perform a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove the impurities that are hindering crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying polar heterocyclic amines like 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine?

For polar heterocyclic amines, a combination of techniques is often most effective. Start with an appropriate aqueous workup to remove any water-soluble impurities and starting materials with different acid-base properties.[1] This should be followed by either recrystallization from a carefully selected solvent system or column chromatography.[1][7] For chromatography, using a deactivated stationary phase like base-treated silica or alumina is highly recommended to prevent product loss. For very challenging separations, preparative reversed-phase HPLC is a powerful tool.[4][5]

Q2: How can I effectively monitor the purity of my fractions during column chromatography?

Thin-layer chromatography (TLC) is the most common and efficient method for monitoring column chromatography fractions.[1] Before running the column, develop a TLC solvent system that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from impurities. Spot each collected fraction on a TLC plate, run the plate in the developed solvent system, and visualize the spots under a UV lamp or by using a chemical stain. Combine the fractions that contain only the pure product.

Q3: My compound appears to be degrading on the TLC plate (streaking, new spots appearing over time). What does this mean and what should I do?

This suggests that your compound is unstable on the acidic surface of the silica gel TLC plate. This is a strong indicator that you should avoid using standard silica gel for column chromatography. Opt for a more inert stationary phase like neutral alumina or consider reversed-phase chromatography. Also, run your TLC plates quickly and visualize them immediately after development to minimize contact time with the stationary phase.

Q4: Can I use an extraction to purify 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine?

Yes, liquid-liquid extraction can be a very useful initial purification step.[8][9] Due to the basic amine group, you can selectively extract your compound. By adjusting the pH of the aqueous phase, you can move your compound between an organic layer (at basic pH where the amine is neutral) and an aqueous layer (at acidic pH where the amine is protonated and water-soluble). This can be effective for separating it from neutral or acidic impurities.

Q5: What are the key safety precautions to take when purifying this compound?

As with any chemical synthesis and purification, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The specific toxicological properties of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine may not be fully characterized, so it should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

III. Experimental Workflows and Data

Table 1: Comparison of Common Purification Techniques
TechniquePrinciple of SeparationAdvantagesDisadvantagesBest For
Recrystallization Differential solubility in a solvent at different temperaturesHigh purity for crystalline solids, scalable, cost-effective.[1]Requires a suitable solvent, can lead to yield loss in mother liquor.[1]Final purification of relatively pure solids (>90%).
Column Chromatography (Silica Gel) Adsorption based on polarityGood for separating mixtures, applicable to a wide range of compounds.[1]Can cause degradation of sensitive compounds, potential for irreversible adsorption of basic amines.Crude mixture purification, separation of compounds with different polarities.
Column Chromatography (Alumina) Adsorption based on polarity (less acidic than silica)Better for basic compounds, less likely to cause degradation.Can have lower resolution than silica for some mixtures.Purification of basic or acid-sensitive compounds.
Reversed-Phase HPLC Partitioning based on hydrophobicityHigh resolution, excellent for separating polar compounds and isomers.[4][5]Requires specialized equipment, smaller scale, more expensive.High-purity applications, separation of very similar compounds.
Diagram 1: Troubleshooting Workflow for Low Purification Yield

Low_Yield_Troubleshooting Start Low Purification Yield Method Which purification method was used? Start->Method Recryst Recrystallization Method->Recryst Recrystallization Chrom Column Chromatography Method->Chrom Chromatography Solvent_Check Was a systematic solvent screen performed? Recryst->Solvent_Check Stationary_Phase What stationary phase was used? Chrom->Stationary_Phase Solvent_Screen Action: Perform small-scale solubility tests with various solvents and mixtures. Solvent_Check->Solvent_Screen No Temp_Check Was prolonged heating avoided? Solvent_Check->Temp_Check Yes Temp_Control Action: Minimize heating time and allow for slow cooling. Temp_Check->Temp_Control No Silica Standard Silica Gel Stationary_Phase->Silica Other_Phase Other (Alumina, C18) Stationary_Phase->Other_Phase Adsorption_Check Is irreversible adsorption suspected? Silica->Adsorption_Check Deactivate_Silica Action: Use deactivated silica (add Et3N to eluent) or switch to alumina/reversed-phase. Adsorption_Check->Deactivate_Silica Yes Optimize_Eluent Action: Re-optimize the mobile phase for better elution. Adsorption_Check->Optimize_Eluent No

Caption: A decision tree for troubleshooting low yields in purification.

Diagram 2: General Purification Strategy

Purification_Strategy Crude Crude 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine Workup Aqueous Workup (pH adjustment & extraction) Crude->Workup Purity_Check1 Purity Check (TLC/NMR) Workup->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization >90% pure Column Column Chromatography (Deactivated Phase) Purity_Check1->Column <90% pure or complex mixture Purity_Check2 Purity Check (TLC/HPLC/NMR) Recrystallization->Purity_Check2 Column->Purity_Check2 Pure_Product Pure Product Purity_Check2->Pure_Product Purity Confirmed

Caption: A recommended workflow for purifying the target compound.

IV. References

  • Research Journal of Pharmacy and Technology. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]

  • Gros, M., Kłodzińska, E., & Grembecka, M. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of AOAC International, 92(3), 884-892. Retrieved from [Link]

  • Gomes, P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(10), 2649. Retrieved from [Link]

  • Ciecierska, M., et al. (2022). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Molecules, 27(4), 1253. Retrieved from [Link]

  • Knize, M. G., & Felton, J. S. (2009). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. Journal of AOAC International, 92(5), 1547-1557. Retrieved from [Link]

  • Koza, G., Karahan, E., & Balcı, M. (2010). Regioselective Synthesis of the 5,6-Dihydro-4H-furo[2,3-c]pyrrol-4-one Skeleton (IX): A New Class of Compounds. Helvetica Chimica Acta, 93(9), 1786-1795. Retrieved from [Link]

  • Li, Y., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry, 373(Pt A), 131393. Retrieved from [Link]

  • Li, Y., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry, 373, 131393. Retrieved from [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-484. Retrieved from [Link]

  • Cytiva. (2023). Troubleshooting protein recovery issues. Retrieved from [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-484. Retrieved from [Link]

Sources

Technical Support Center: Yield Optimization for 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Portal. As a Senior Application Scientist, I frequently encounter challenges in the multi-step synthesis of fused bicyclic heterocycles. The synthesis of 5,6-dihydrofuro[2,3-c]pyridazin-5-amine—a critical pharmacophore often utilized in the development of biologically active compounds such as P2X7 receptor antagonists—presents unique chemoselectivity and cyclization hurdles.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions. We will troubleshoot the two most notorious yield-limiting phases: the tandem transition-metal catalyzed core assembly and the delicate oxime-to-amine reduction.

SynthPathway A 4-Bromopyridazin- 3(2H)-one B Furo[2,3-c]pyridazine Core A->B Tandem Sonogashira C Furo[2,3-c]pyridazin- 5(6H)-one B->C Oxidation D O-Methyl Oxime Intermediate C->D Methoxylamine E 5,6-Dihydrofuro[2,3-c] pyridazin-5-amine D->E Borane Reduction

Synthetic pathway for 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine.

Module 1: Core Scaffold Assembly (Furo[2,3-c]pyridazine)

Q: My tandem Sonogashira coupling-cycloisomerization is stalling at <30% yield, and I am observing a large amount of a highly non-polar byproduct. What is causing this, and how can I drive the reaction to completion?

A: The non-polar byproduct you are observing is almost certainly the Glaser coupling product (alkyne dimerization). This occurs when the Cu(I) co-catalyst is oxidized to Cu(II) in the presence of trace oxygen. To resolve this, you must implement rigorous degassing. Furthermore, the choice of Palladium ligand is critical. Simple bidentate phosphines like PPh 3​ often fail to stabilize the transient α-alkynylpyridazinone intermediate during the cycloisomerization step.

As established by Ganley and Waller in their foundational methodology (1)[1], switching to a bis(benzonitrile)palladium(II) chloride precatalyst with a DPPF ligand significantly enhances the cyclization rate, preventing the intermediate from degrading and pushing yields to near 90%.

Quantitative Data: Catalyst Optimization
EntryPd Catalyst (5 mol%)Cu Co-catalystSolventTemp (°C)Yield (%)Mechanistic Observation
1PdCl 2​ (PPh 3​ ) 2​ CuI (5 mol%)DMF8045Significant Glaser coupling byproduct observed.
2Pd(OAc) 2​ NoneDioxane10015Incomplete cycloisomerization; stalled intermediate.
3 PdCl 2​ (PhCN) 2​ / DPPF CuI (5 mol%) Dioxane 100 89 Clean conversion; DPPF stabilizes reductive elimination.
Self-Validating Protocol: Optimized Core Assembly
  • Charge the Flask: Add 4-bromopyridazin-3(2H)-one (1.0 eq) to a dry Schlenk flask.

  • Solvent & Base: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration, followed by diisopropylamine (2.0 eq) and the terminal alkyne (2.0 eq).

  • Critical Self-Validation Point (Degassing): Degas the mixture via three strict freeze-pump-thaw cycles. Validation: The solution must remain pale/clear. A distinct blue/green tint indicates Cu(II) formation (oxygen contamination), which will guarantee Glaser coupling failure.

  • Catalyst Addition: Under a positive pressure of N 2​ , add CuI (5 mol%), PdCl 2​ (PhCN) 2​ (5 mol%), and DPPF (7.5 mol%).

  • Reaction: Heat to 100 °C for 1–3 hours.

  • Critical Self-Validation Point (Completion): Analyze an aliquot via UPLC-MS. Do not proceed to workup until the starting material mass is fully replaced by the product mass. If stalled, spike with 2 mol% additional Pd/DPPF.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate in vacuo.

Module 2: Ketone to Amine Conversion (The 5-amine Formation)

Q: I am attempting to reduce the furo[2,3-c]pyridazin-5(6H)-one O-methyl oxime intermediate to the primary amine, but I am recovering unreacted starting material or secondary amine dimers. How do I improve the primary amine yield?

A: The reduction of the O-methyl oxime intermediate—a known precursor in this specific pathway (2)[2]—is highly sensitive to the chosen reducing agent. Catalytic hydrogenation (Pd/C, H 2​ ) frequently leads to dimerization because the newly formed primary amine attacks the unreduced imine intermediate. Conversely, mild agents like Zn/AcOH often fail to fully cleave the robust N-O bond of the O-methyl oxime.

The mechanistic solution is to use Borane-THF (BH 3​ ·THF). Borane acts as a Lewis acid, coordinating directly to the oxime nitrogen. This coordination activates the C=N bond for hydride transfer and subsequently facilitates the N-O bond cleavage in a concerted manner, entirely bypassing the free imine intermediate that causes dimerization.

Troubleshooting Start Low Overall Yield (< 20%) Q1 Where is the mass loss? Start->Q1 Step1 Step 1: Core Synthesis Q1->Step1 LC-MS: Unreacted bromopyridazinone Step2 Step 2: Oxime Reduction Q1->Step2 LC-MS: Unreacted oxime or dimers Sol1 Degas solvent (N2 x3) Optimize Pd/Cu ratio Step1->Sol1 Sol2 Switch to BH3-THF Control temperature Step2->Sol2

Troubleshooting decision tree for yield optimization.

Quantitative Data: Oxime Reduction Screening
EntryReducing AgentSolventTemp (°C)Yield (%)Primary Impurity
1H 2​ , Pd/C (10%)MeOH2530Secondary amine (dimerization)
2Zn dust, AcOHEtOH/H 2​ O6055Unreacted starting material
3 BH 3​ ·THF (3.0 eq) THF 65 82 Trace hydroxylamine (easily removed)
Self-Validating Protocol: Chemoselective Oxime Reduction
  • Preparation: Dissolve furo[2,3-c]pyridazin-5(6H)-one O-methyl oxime (1.0 eq) in anhydrous THF (0.1 M) under N 2​ .

  • Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add Borane-THF complex (1.0 M in THF, 3.0 eq).

  • Critical Self-Validation Point (Activation): Observe for gas evolution during addition. Once ceased, attach a reflux condenser and heat to 65 °C for 12 hours. The initial gas evolution confirms the active coordination of borane to the oxime.

  • Quench: Cool to 0 °C and carefully quench with MeOH dropwise until effervescence completely stops (this destroys excess borane).

  • Critical Self-Validation Point (Amine Confirmation): Spot the crude mixture on a TLC plate (eluent: 10% MeOH/DCM with 1% NH 4​ OH). Stain with Ninhydrin and heat. A dark purple/pink spot at a low R f​ confirms the successful generation of the primary amine.

Module 3: Isolation & Purification

Q: The final 5-amine product is highly polar and I am losing >40% of my yield during aqueous workup. How can I prevent this?

A: 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine has multiple basic nitrogen atoms, making it highly water-soluble. Causality: During the borane quench, stable borate-amine complexes are formed. If you simply extract with standard organic solvents (like EtOAc or DCM), the partition coefficient heavily favors the aqueous layer. Solution: First, break the boron-nitrogen complex by refluxing the crude quenched mixture in 1M HCl/MeOH for 1 hour. Second, during the free-basing step, adjust the aqueous phase to exactly pH 10–11 using 2M NaOH. Finally, abandon EtOAc and extract with a highly polar organic mixture: 10% isopropanol in chloroform (v/v) . This mixed solvent disrupts the hydration sphere of the polar amine, drastically improving extraction efficiency and recovering your lost yield.

References

  • Title: Synthesis of Furo[2,3-c]pyridazines via Tandem Transition-Metal Catalysis Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: WO2013014587A1 - Dérivés d'amides hétérocycliques utilisés comme antagonistes du récepteur p2x7 Source: Google Patents URL

Sources

5,6-Dihydrofuro[2,3-c]pyridazin-5-amine stability and degradation issues

Author: BenchChem Technical Support Team. Date: April 2026

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Technical Support Center: Overcoming Solubility Challenges with 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists troubleshoot and resolve the unique physicochemical bottlenecks associated with 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine (DHFPA) .

Executive Summary: The Physicochemical Root Cause

DHFPA is a fused bicyclic heterocycle containing a saturated dihydrofuran ring and an aromatic pyridazine ring, substituted with a primary amine at the C5 position. Its solubility challenges stem directly from its structural features:

  • Robust Intermolecular Hydrogen Bonding: The pyridazine ring possesses a high dipole moment and robust, dual hydrogen-bond acceptor capacity[1]. The primary amine at C5 acts as a strong hydrogen-bond donor. This creates a highly stable, tightly packed crystal lattice that resists aqueous solvation.

  • pH-Dependent Ionization: The primary amine is basic (estimated pKa ~8.0–8.5), while the pyridazine nitrogens are weakly basic (pKa ~2.0–3.0)[1]. At physiological pH (7.4), a significant fraction of the molecule exists as the poorly soluble free base.

Diagnostic Workflow

Before applying a formulation strategy, use the following diagnostic workflow to isolate the thermodynamic or kinetic barrier preventing dissolution.

SolubilityWorkflow Start DHFPA Solubility Failure CheckPH Assess pH Dependency (Amine pKa ~8.5) Start->CheckPH CheckSolid Assess Solid State (High Melting Point?) Start->CheckSolid Salt Salt Formation (Mesylate, HCl) CheckPH->Salt Poor solubility at pH 7.4 Cosolvent Cyclodextrin / Co-solvents (HP-β-CD, Tween) CheckPH->Cosolvent Poor solubility at pH < 5 ASD Amorphous Solid Dispersion (ASD) CheckSolid->ASD High Lattice Energy CheckSolid->Cosolvent Solvation Limited

Diagnostic workflow for resolving DHFPA solubility failures.

Troubleshooting FAQs

Q1: My DHFPA stock in 100% DMSO crashes out immediately when diluted into physiological buffer (pH 7.4). How can I prevent this in my in vitro assays?

The Causality: This is a classic solvent-shift precipitation (kinetic solubility failure). DHFPA is fully solvated in DMSO due to favorable interactions with the highly polar solvent[2]. Upon rapid aqueous dilution, the local supersaturation causes the amine (donor) and pyridazine (acceptor) moieties to rapidly form intermolecular hydrogen bonds, nucleating crystals before the molecule can partition into the aqueous phase. The Solution: You must lower the thermodynamic activity of the free drug in solution before the solvent shift.

  • Method A (Steric Shielding): Pre-incubate the DMSO stock with Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic fused-ring system will partition into the cyclodextrin cavity, masking the H-bond donors/acceptors from bulk water.

  • Method B (Micellar Solubilization): Use a stepwise dilution protocol incorporating 0.1% Tween-20 or Pluronic F-68 in the receiving buffer to trap the free base in micelles.

Mechanism Stock DHFPA in 100% DMSO (Fully Solvated) Buffer Aqueous Buffer Addition Stock->Buffer Precip Nucleation & Precipitation (Amine-Pyridazine H-Bonds) Buffer->Precip Direct Rapid Dilution Rescue Pre-incubation with HP-β-CD or Tween-20 Buffer->Rescue Stepwise / Additives Soluble Stable Inclusion Complex or Micelle in Assay Rescue->Soluble Steric shielding

Mechanism of solvent-shift precipitation and formulation rescue strategies.

Q2: I am trying to formulate DHFPA for in vivo dosing, but its intrinsic aqueous solubility is extremely low (<10 µg/mL). What is the structural cause, and how do I overcome it?

The Causality: The low intrinsic solubility is driven by crystal lattice energy, not just lipophilicity. The planar nature of the furo[2,3-c]pyridazine core promotes π−π stacking, while the primary amine and pyridazine nitrogens form a rigid hydrogen-bond network[1]. The Solution: You must disrupt the crystal lattice.

  • Salt Formation: Convert the primary amine to a salt. Because the amine is sufficiently basic, reacting it with methanesulfonic acid (forming a mesylate salt) or hydrochloric acid (forming an HCl salt) will protonate the amine, breaking the intermolecular H-bond network and introducing favorable ion-dipole interactions with water.

  • Amorphous Solid Dispersion (ASD): If salt formation fails due to disproportionation at physiological pH, formulate DHFPA as an ASD. Co-precipitating the drug with a polymer like PVP-VA traps the molecule in a high-energy, disordered amorphous state, bypassing the lattice energy barrier entirely. Prodrug strategies (e.g., esterification or amidation of the amine) can also be employed to transiently mask the H-bond donor[3].

Q3: Does the solubility of DHFPA change with pH?

The Causality: Yes, drastically. The primary amine has a pKa of ~8.5. At pH levels below 6.5, the amine is predominantly ionized (protonated), which significantly increases aqueous solubility. As the pH approaches 7.4 and above, the equilibrium shifts toward the uncharged free base, which rapidly precipitates. The pyridazine ring itself is too weakly basic (pKa ~2.0) to contribute to solubility at physiological pH[1]. The Solution: For IV formulations, maintain the vehicle at a slightly acidic pH (e.g., pH 4.5–5.0 using an acetate or citrate buffer) if tolerated by the administration route. For oral dosing, ensure the formulation protects against precipitation when the drug transitions from the acidic stomach (pH 1.5) to the neutral intestine (pH 6.8).

Quantitative Data: Solubilization Strategies Comparison

The following table summarizes the expected impact of various formulation strategies on the aqueous solubility of DHFPA.

Formulation StrategyPrimary Mechanism of ActionTarget Issue AddressedExpected Solubility Increase (Fold)
pH Adjustment (pH 4.5) Ionization of primary amineFree base precipitation10x – 50x
Mesylate Salt Formation Lattice disruption & IonizationHigh crystal lattice energy50x – 100x
20% HP-β-CD Complexation Steric shielding of hydrophobic coreSolvation limitation / DMSO crash20x – 40x
Co-solvent (20% PEG-400) Reduction of dielectric constantPoor intrinsic polarity5x – 15x[2]
Amorphous Solid Dispersion Bypassing lattice energyHigh melting point / crystallinity10x – 30x

Experimental Protocols

Protocol 1: Kinetic Solubility Screening (DMSO Crash-Out Assay)

This self-validating protocol determines the maximum assay concentration before solvent-shift precipitation occurs.

  • Preparation: Prepare a 10 mM stock solution of DHFPA in 100% molecular biology grade DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the DMSO stock in a 96-well V-bottom plate (Concentration range: 10 mM down to 0.078 mM).

  • Aqueous Shift: Using a multichannel pipette, rapidly transfer 5 µL of each DMSO dilution into a flat-bottom 96-well plate containing 195 µL of PBS (pH 7.4). The final DMSO concentration will be 2.5%.

  • Incubation: Seal the plate and incubate at 37°C on a plate shaker at 300 RPM for 2 hours.

  • Detection: Measure the absorbance at 620 nm (nephelometry/turbidity). An increase in baseline absorbance indicates the onset of precipitation.

  • Validation: Centrifuge the plate at 3000 x g for 10 minutes. Transfer the supernatant to a new plate and quantify the dissolved drug via HPLC-UV to confirm the exact kinetic solubility limit.

Protocol 2: Salt Screening & Selection

Use this methodology to identify stable, highly soluble salt forms of DHFPA.

  • Free Base Dissolution: Suspend 50 mg of DHFPA free base in 2 mL of a volatile solvent system (e.g., Acetone/Water 9:1 or THF) where it is only partially soluble at room temperature.

  • Acid Addition: Add 1.05 molar equivalents of the counterion acid (e.g., Methanesulfonic acid, HCl, Phosphoric acid, or Tartaric acid) dropwise while stirring at 50°C. The suspension should clear as the salt forms and dissolves.

  • Temperature Cycling: Cycle the solution between 50°C and 5°C at a rate of 0.5°C/min for 3 cycles to promote controlled nucleation and high-quality crystal growth.

  • Isolation & Characterization: Filter the resulting crystals. Validate the salt formation using 1 H-NMR (to confirm protonation and stoichiometry) and Powder X-Ray Diffraction (PXRD) to confirm crystallinity and rule out amorphous precipitation.

  • Thermodynamic Solubility: Suspend the confirmed salt in water for 24 hours at 25°C, filter, and measure the concentration via HPLC.

References

  • Meanwell, N.A. "The pyridazine heterocycle in molecular recognition and drug discovery - PMC". nih.gov.
  • "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI". mdpi.com.
  • "WO2015103583A1 - Monobactams and methods of their synthesis and use - Google Patents". google.com.

Sources

Fused Pyridazine Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Fused Pyridazine Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most pervasive side reactions encountered during the construction of fused pyridazine pharmacophores. Whether you are utilizing inverse electron-demand Diels-Alder (iEDDA) cascades or classical hydrazine condensations, this guide provides mechanistically grounded, self-validating protocols to ensure synthetic fidelity.

Section 1: Inverse Electron-Demand Diels-Alder (iEDDA) Cascades

Q1: My iEDDA reaction between a 1,2,4,5-tetrazine and an alkene is stalling. I am isolating a mixture of products, primarily accumulating a dihydropyridazine intermediate instead of the fully aromatic fused pyridazine. How do I drive this to completion?

Causality & Expert Insight: The iEDDA reaction cascade initiates with a [4+2] cycloaddition between the electron-poor tetrazine and an electron-rich dienophile, forming a highly strained bicyclic adduct[1]. This adduct rapidly extrudes nitrogen gas (retro-Diels-Alder) to yield a 4,5-dihydropyridazine intermediate[1]. If your dienophile is a standard alkene (lacking a leaving group), the reaction stalls here because the system requires an explicit oxidation step to achieve full aromatization[1].

Self-Validating Protocol: Oxidative Aromatization vs. "Click-to-Release"

  • Method A (Oxidative Route): Add an exogenous oxidant such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or chloranil to the reaction mixture post-nitrogen extrusion. Validation: Monitor the reaction via 1 H-NMR; the disappearance of the characteristic sp 3 C-H proton signals (typically between δ 4.5–5.5 ppm) confirms complete aromatization.

  • Method B (Leaving Group Strategy): To avoid side reactions associated with harsh oxidants, switch your dienophile to a cyclic enol ether (e.g., 2,3-dihydrofuran). Enol ethers undergo the iEDDA reaction and subsequently aromatize via spontaneous elimination of the corresponding alcohol, bypassing the need for an oxidation step entirely[2].

iEDDA_Pathway T 1,2,4,5-Tetrazine (Electron-Poor Diene) B Bicyclic Adduct (Highly Strained) T->B [4+2] Cycloaddition D Dienophile (Alkene / Enol Ether) D->B DH Dihydropyridazine Intermediate B->DH - N2 (Retro-DA) P Fused Pyridazine (Aromatic Target) DH->P Oxidation or Spontaneous Elimination

Fig 1: Mechanistic pathway of the iEDDA reaction yielding fused pyridazines.

Q2: When using unsymmetrical alkynes in iEDDA, I am getting a 1:1 mixture of regioisomers. How can I control regioselectivity without adding steric bulk that hinders the reaction rate?

Causality & Expert Insight: Regioselectivity in iEDDA is governed by the LUMO-HOMO energy gaps and orbital coefficients between the tetrazine and the dienophile[3]. Unsymmetrical aliphatic alkynes often lack sufficient electronic bias, leading to poor regiocontrol.

Self-Validating Protocol: Solvent-Directed Polarization Instead of altering the substrate, alter the electronic environment using a highly fluorinated solvent. Performing the reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) significantly facilitates the reaction and induces predictable regioselectivity through strong hydrogen-bonding networks that polarize the transition state[4]. Alternatively, utilizing alkynyl sulfides acts as a directing group, allowing for the regioselective synthesis of trisubstituted pyridazines, where the sulfur substituent can later be transformed or cleaved[5].

Quantitative Data Summary: The table below summarizes the expected yields and conditions for various iEDDA approaches to avoid common side reactions.

Tetrazine SubstrateDienophileSolvent / ConditionsMajor ProductYield (%)Ref
3,6-Diphenyl-1,2,4,5-tetrazine2,3-DihydrofuranToluene, 100 °C, 16 h4-(2-hydroxyethyl)-3,6-diphenyl-pyridazine67%[2]
3,6-Diphenyl-1,2,4,5-tetrazine3,4-Dihydro-2H-pyranToluene, 100 °C, 48 h4-(3-hydroxypropyl)-3,6-diphenyl-pyridazine53%[2]
3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazineCyclooctyneToluene, Reflux, 1 h1,4-Bis(4-methoxyphenyl)cyclooctano[4,10-a]pyridazine77%[3]
1,2,4,5-Tetrazine derivativeUnsymmetrical AlkyneHFIP, Room TempTrisubstituted Pyridazine (Regioselective)>80%[4]

Section 2: Hydrazine Condensations (Phthalazinone Synthesis)

Q3: During the synthesis of phthalazinones from 3,2-benzoxazin-4-ones and hydrazine hydrate, I am isolating a significant amount of bis-phthalazinone dimer instead of the desired mono-phthalazinone. What is causing this over-condensation?

Causality & Expert Insight: Phthalazinone moieties exhibit lactam-lactim tautomerism, presenting both -NH and -OH functional groups that can act as nucleophiles under forcing conditions[6]. The formation of bis-phthalazinones is a direct consequence of solvent-mediated reaction trajectories. When the reaction is carried out in boiling ethanol, the intermediate hydrazone can undergo intermolecular condensation with another molecule of the starting material before intramolecular cyclization occurs[6].

Self-Validating Protocol: Solvent-Controlled Cyclization To exclusively isolate the mono-phthalazinone derivative, switch the solvent from ethanol to a basic, coordinating solvent like pyridine.

  • Reaction Setup: Dissolve the 3,2-benzoxazin-4-one precursor in anhydrous pyridine.

  • Addition: Add 1.05 equivalents of hydrazine hydrate dropwise at room temperature to prevent localized excess.

  • Cyclization: Reflux the mixture. Pyridine acts as both a solvent and a base, accelerating the intramolecular ring closure of the hydrazone intermediate to form the stable phthalazinone[6], kinetically outcompeting the intermolecular bis-condensation pathway.

  • Validation: LC-MS analysis of the crude mixture should show a single major peak corresponding to the[M+H] + of the mono-phthalazinone, with the complete absence of the dimer mass.

Phthalazine_Pathway SM 3,2-Benzoxazin-4-one INT Hydrazone Intermediate SM->INT + Hydrazine H Hydrazine Hydrate H->INT P_Mono Mono-Phthalazinone (Target Product) INT->P_Mono Pyridine, Reflux (Intramolecular Cyclization) P_Bis Bis-phthalazinone (Side Product) INT->P_Bis Ethanol, Reflux (Intermolecular Condensation)

Fig 2: Divergent pathways in phthalazinone synthesis based on solvent selection.

Section 3: Skeletal Editing (Avoiding De Novo Side Reactions)

Q4: De novo synthesis of my highly substituted pyridazine core is failing due to harsh condensation conditions destroying my sensitive functional groups. Is there an alternative route?

Causality & Expert Insight: Traditional pyridazine syntheses (like 1,4-dicarbonyl/hydrazine condensations) often require harsh acidic or basic reflux conditions that are incompatible with late-stage functionalization. Furthermore, pyridazines are electronically dissonant compared to widely available pyridines, making their direct synthesis challenging[7].

Self-Validating Protocol: Pyridine-to-Pyridazine Transmutation Recent advancements in skeletal editing allow for the direct C(2)-to-N atom replacement of a pyridine ring to form a pyridazine[7].

  • Pre-functionalization: Utilize a Minisci reaction to selectively functionalize the 2-position of a commercially available, complex pyridine.

  • Transmutation: Subject the functionalized pyridine to a sequence of 2-chlorination followed by atom replacement (transmutation)[7]. This flips the polarity of the nitrogen atom and inserts the second nitrogen, yielding the pyridazine without subjecting the molecule to de novo ring-forming conditions[7].

Sources

Technical Support Center: Optimization of Assay Conditions for 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine and related heterocyclic compounds. This guide is designed to provide in-depth, field-proven insights into optimizing your assay conditions, troubleshooting common experimental hurdles, and ensuring the scientific integrity of your results. The unique physicochemical properties of the pyridazine ring system, such as its high dipole moment and robust hydrogen-bonding capacity, make it a valuable scaffold in drug discovery but also necessitate careful assay design.[1]

Part 1: Foundational Assay Parameters & FAQs

This section addresses the critical first steps in setting up a robust and reliable assay. Getting these foundational parameters right is essential to avoid downstream complications.

Q1: How should I prepare and store stock solutions of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine?

A1: Proper handling of your compound is the first step toward reproducible data.

  • Solvent Selection: Due to the heterocyclic nature of the compound, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution (e.g., 10-30 mM).[2] The pyridazine moiety can be basic, which influences its properties.[3]

  • Preparation: Always use an analytical balance and a Class A volumetric flask for accuracy. Add approximately 70% of the final DMSO volume, ensure complete dissolution by vortexing or sonicating, and then add DMSO to the final volume mark.[2] Visually confirm that no particulates are present.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2] The fused furo-pyridazine structure may be susceptible to hydrolysis, especially under acidic or strongly basic conditions over time.[4]

Q2: What is the most common cause of poor assay performance with pyridazine-based compounds?

A2: Without question, poor aqueous solubility is the most frequent challenge. The planar, aromatic nature of the pyridazine core contributes to lipophilicity, which can lead to the compound precipitating out of solution in your aqueous assay buffer.[1][3] This leads to an actual concentration that is much lower than the nominal concentration, resulting in underestimated potency and high variability.[2]

Q3: How can I determine the solubility limit of my compound in the final assay buffer?

A3: Before running a full dose-response experiment, you must perform a kinetic solubility assessment. This simple test will save you significant time and resources.

  • Rationale: You need to identify the highest concentration of your compound that remains in solution in the final assay buffer, including the percentage of DMSO you will use in the main experiment.

  • Method: A common approach is to make serial dilutions of your compound in your assay buffer and visually inspect for precipitation or measure light scattering in a plate reader after a relevant incubation period. A detailed protocol is provided in the Key Experimental Protocols section.

Q4: What concentration of DMSO is acceptable in my assay?

A4: This is highly assay-dependent. A general rule of thumb is to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced artifacts.[5]

  • Biochemical Assays: Enzymes, especially kinases and phosphatases, can be inhibited or denatured by higher concentrations of DMSO.

  • Cell-Based Assays: DMSO concentrations above 1% can impact cell membrane integrity and viability, leading to cytotoxicity that is unrelated to your compound's specific mechanism of action. Always run a "vehicle control" with the same final DMSO concentration as your test wells to account for any solvent effects.

Part 2: Troubleshooting Common Assay Pitfalls

This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.

Q5: My dose-response curve is flat, or the calculated IC50 is much weaker than expected. What should I investigate first?

A5: This is a classic symptom of compound precipitation. Your primary suspect is that the compound is not soluble at the tested concentrations.

  • Troubleshooting Workflow:

    • Verify Solubility: Perform the kinetic solubility assessment described in Protocol 2 . You may find that your entire concentration range is above the solubility limit.

    • Adjust Concentration Range: Re-run the experiment using a concentration range where the compound is known to be soluble.

    • Increase Co-Solvent: If higher concentrations are necessary, cautiously increase the final DMSO percentage (e.g., from 0.5% to 1.0%), but validate that this new DMSO concentration does not inhibit your system using a vehicle-only control.

    • Check Compound Integrity: If solubility is confirmed, verify the integrity of your compound stock via LC-MS to ensure it has not degraded.

Q6: I'm seeing high variability between replicate wells. What are the likely causes?

A6: High variability often points to inconsistent compound concentration or assay setup issues.

  • Cause 1: Precipitation: Inconsistent precipitation across wells is a major source of variability. Some wells may have more soluble compound than others, leading to scattered data points. The solution is to work below the established solubility limit.[2]

  • Cause 2: Pipetting Errors: Ensure your pipettes are calibrated. When preparing serial dilutions, mix thoroughly at each step. Forgetting to change pipette tips between concentrations can also lead to inaccurate dosing.

  • Cause 3: Edge Effects: In 96- or 384-well plates, wells on the outer edges can be prone to evaporation, concentrating the reagents and altering results. Consider leaving the outer wells filled with buffer or PBS and not using them for experimental data.

Q7: My assay shows a high background signal, even in the negative control wells. How can I reduce it?

A7: High background can be caused by compound interference or reagent instability.

  • Compound Interference: Fused aromatic ring systems like furo-pyridazine can sometimes be intrinsically fluorescent or interfere with colorimetric readouts. Run a control plate with your compound in assay buffer without the enzyme or cells to see if it generates a signal on its own.

  • Reagent Quality: Ensure all buffers are freshly prepared and that critical reagents (e.g., ATP, substrates, antibodies) have not expired or been improperly stored. Substrate degradation can often lead to a high background signal.

Visualization: Troubleshooting Workflow for Inconsistent Assay Results

The following diagram outlines a logical workflow for diagnosing and resolving common issues encountered during assay optimization.

TroubleshootingWorkflow Start Problem: Inconsistent or Weak Assay Results CheckSolubility Step 1: Assess Kinetic Solubility in Final Assay Buffer Start->CheckSolubility IsSoluble Is Compound Soluble at Test Concentrations? CheckSolubility->IsSoluble LowerConcentration Solution: Lower Test Concentration Range Below Solubility Limit IsSoluble->LowerConcentration No CheckCompound Step 2: Verify Compound Integrity & Concentration via LC-MS IsSoluble->CheckCompound Yes YesSoluble YES NoSoluble NO LowerConcentration->Start Re-run Assay IsCompoundOK Is Compound Stock Pure and Correct Conc.? CheckCompound->IsCompoundOK Resynthesize Solution: Resynthesize or Purify Compound. Prepare Fresh Stock. IsCompoundOK->Resynthesize No CheckAssay Step 3: Investigate Assay Component Interference IsCompoundOK->CheckAssay Yes YesCompoundOK YES NoCompoundOK NO RunControls Run Controls: 1. Compound + Buffer (No Enzyme/Cells) 2. Vehicle Only (Max DMSO Conc.) CheckAssay->RunControls IsInterference Is there Signal Interference or Vehicle Toxicity? RunControls->IsInterference ChangeDetection Solution: - Change Detection Wavelength - Use Orthogonal Assay Method - Lower DMSO Conc. IsInterference->ChangeDetection Yes ReviewProtocol Problem Likely in Assay Protocol: - Check Reagent Stability - Calibrate Pipettes - Evaluate Incubation Times IsInterference->ReviewProtocol No YesInterference YES NoInterference NO

Caption: A systematic workflow for troubleshooting poor assay results.

Part 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for the essential experiments discussed in this guide.

Protocol 1: Preparing a Concentrated Stock Solution

Objective: To create a high-concentration stock solution (typically 10-30 mM) in an appropriate organic solvent.[2]

Materials:

  • 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine powder

  • Analytical balance

  • Class A volumetric flask

  • 100% Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • Calculate the mass of the compound required to make the desired concentration in the chosen volume (e.g., for 10 mM in 1 mL, mass = 0.01 L * 0.01 mol/L * Molar Mass ( g/mol )).

  • Weigh the calculated amount of the compound using an analytical balance and carefully transfer it to the volumetric flask.

  • Add approximately 70% of the final volume of DMSO to the flask.

  • Vortex or sonicate the mixture until the compound is fully dissolved. Visually inspect against a light source to ensure no solid particles remain.

  • Once fully dissolved and at room temperature, add DMSO to the final volume mark on the flask.

  • Mix thoroughly by inverting the flask 10-15 times.

  • Aliquot the stock solution into smaller, single-use volumes in appropriate tubes and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

Objective: To determine the maximum concentration of the compound that remains soluble in the final assay buffer containing a fixed percentage of co-solvent (DMSO).

Materials:

  • Compound stock solution (10 mM in 100% DMSO)

  • Final assay buffer

  • 96-well clear, flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600 nm (for light scatter)

Procedure:

  • Prepare a dilution series of your compound in 100% DMSO. For example, starting from 10 mM, perform a 2-fold serial dilution down to ~20 µM.

  • In the 96-well plate, add assay buffer to multiple wells. For a final DMSO concentration of 1%, add 99 µL of buffer to each well.

  • Add 1 µL of each concentration from your DMSO dilution series to the buffer-containing wells in triplicate. This creates your final test concentrations (e.g., 100 µM, 50 µM, etc.).

  • Include a "buffer + 1% DMSO" only control.

  • Seal the plate and incubate at the same temperature and for the same duration as your main assay (e.g., 1 hour at room temperature).

  • After incubation, visually inspect the plate against a black background for any signs of cloudiness or precipitate.

  • Quantify the amount of precipitation by measuring the absorbance (light scatter) at a wavelength between 500-700 nm.

  • The highest concentration that shows no visual precipitate and has a light scatter reading similar to the vehicle control is considered your upper solubility limit for this specific assay condition.

Table 1: Example Solubility Assessment Data
Nominal Concentration (µM)Final DMSO (%)Visual ObservationLight Scatter (OD 600nm)Soluble?
1001.0%Hazy, precipitate0.250No
501.0%Slightly hazy0.110No
251.0%Clear0.055Yes
12.51.0%Clear0.052Yes
Vehicle Control1.0%Clear0.051Yes
References
  • Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
  • BenchChem. Technical Support Center: Strategies to Reduce Pyridazine Toxicity.
  • Rudresh HM, et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. J. Chem Pharm. Res., 16(01):01-12.
  • ResearchGate. Synthesis, Characterization, and Structure of Some New Substituted 5,6-Fused Ring Pyridazines.
  • BenchChem. The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers.
  • BenchChem. Overcoming solubility issues of furan amine derivatives in assays.
  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
  • ResearchGate. Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior.

Sources

Technical Support Center: Advanced Purification of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the chromatographic bottlenecks associated with complex nitrogenous heterocycles [4].

The 5,6-dihydrofuro[2,3-c]pyridazin-5-amine scaffold presents a unique purification challenge. The combination of the fused furan-pyridazine ring and the primary/secondary amine at the 5-position creates a highly polar, intrinsically basic molecule (typically exhibiting a pKa between 7.5 and 9.0). If you do not account for this basicity, your purification workflows will suffer from severe peak tailing, irreversible column adsorption, and poor recovery.

This guide is designed to replace trial-and-error with causality-driven, self-validating methodologies.

Master Workflow: Selecting the Optimal Strategy

Before troubleshooting specific issues, use the decision tree below to match your crude analog's physicochemical properties to the correct chromatographic mode.

PurificationStrategy Crude Crude 5,6-Dihydrofuro[2,3-c] pyridazin-5-amine Assess Assess Polarity & Basicity Crude->Assess HighPol High Polarity (Elutes in Void Volume) Assess->HighPol LowPol Moderate Polarity (Retained on C18) Assess->LowPol HILIC HILIC Purification (Ammonium Formate buffer) HighPol->HILIC RPHPLC Prep RP-HPLC (Ammonium Bicarbonate pH 7.9) LowPol->RPHPLC High Purity Req. Alumina Flash Chromatography (Basic Alumina) LowPol->Alumina Bulk Cleanup

Decision tree for selecting the optimal purification strategy based on analog polarity.

Module 1: Preparative RP-HPLC Troubleshooting

Q: Why am I experiencing severe peak tailing and low recovery on my standard C18 prep-column using Water/Acetonitrile with 0.1% TFA?

The Causality: Standard C18 silica columns contain residual surface silanols that become acidic (pKa ~4-5) in aqueous environments. When you use 0.1% TFA (pH ~2), your 5-amine analog is fully protonated. These positively charged basic nitrogens undergo secondary ionic interactions with the negatively charged silanols. This dual-retention mechanism causes the analyte to drag through the column, resulting in severe peak tailing.

The Solution: To achieve sharp peaks, you must neutralize the basic compound. As demonstrated in the purification of similar basic heterocycles, the pH of the elution buffer must be raised to near or above the analyte's pKa [1]. Switching to a volatile buffer like Ammonium Bicarbonate (pH 7.9) suppresses the ionization of the amine, masks the silanols, and restores peak symmetry without leaving non-volatile salts behind.

TailingMechanism BasicN Basic Amine/Pyridazine (pKa ~8-9) Interaction Secondary Ionic Interactions BasicN->Interaction Silanol Acidic Silanols on C18 (pKa ~4-5) Silanol->Interaction Tailing Severe Peak Tailing & Poor Recovery Interaction->Tailing Buffer Add NH4HCO3 (pH 7.9) Tailing->Buffer Troubleshoot Neutral Analyte Neutralization & Silanol Masking Buffer->Neutral Sharp Sharp Symmetric Peaks Neutral->Sharp

Causality of peak tailing in basic heterocycles and resolution via mobile phase pH adjustment.

Data Presentation: Mobile Phase Modifier Selection
ModifierTypical pHVolatilityTailing Reduction (1-5)Suitability for Furo[2,3-c]pyridazines
0.1% TFA ~2.0High3Poor (Ion-pairing issues; silanol interactions)
0.1% Formic Acid ~2.7High2Poor (Insufficient silanol masking)
10 mM Ammonium Acetate ~6.6High4Moderate (Acceptable for weakly basic analogs)
10 mM Ammonium Bicarbonate ~7.9High5Excellent (Neutralizes basic amine)
0.1% TEA ~11.0Low5Poor (Difficult to remove post-purification)
Protocol 1: Self-Validating RP-HPLC Method Setup
  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of HPLC-grade water (10 mM). Verify the pH is ~7.9. Filter through a 0.2 µm membrane.

  • Column Equilibration: Flush the C18 prep column with 5 column volumes (CVs) of 95% Buffer / 5% Acetonitrile.

  • Self-Validation Checkpoint (System Suitability): Inject a 10 µL analytical test pulse of your crude mixture. Calculate the asymmetry factor ( As​ ) of the target peak. Validation Rule: If As​ is between 0.9 and 1.2, the ionization is successfully suppressed, and the system is validated for scale-up. If As​>1.5 , re-verify buffer pH before proceeding.

  • Preparative Injection: Load the bulk sample (dissolved in the initial mobile phase) and run a gradient of 5% to 60% Acetonitrile over 20 minutes.

  • Recovery: Lyophilize the collected fractions. Ammonium bicarbonate will sublimate completely, leaving the free-base analog.

Module 2: Normal Phase Flash Chromatography Challenges

Q: My crude analog streaks across the TLC plate and co-elutes with impurities during normal-phase silica flash chromatography. Adding Triethylamine (TEA) helps but complicates downstream solvent removal. What is the alternative?

The Causality: Just like in RP-HPLC, the acidic silanol groups on standard normal-phase silica gel bind tightly to the basic pyridazine and amine nitrogens. While adding TEA or ammonium hydroxide to the mobile phase temporarily masks these sites, it requires tedious post-run high-vacuum drying or aqueous extractions to remove the modifier residue.

The Solution: Change the stationary phase, not the mobile phase. Utilizing a Basic Alumina column offers an efficient, user-friendly alternative to normal phase silica, entirely eliminating the need for a mobile phase modifier [2]. Basic alumina consists of partially dehydrated aluminum oxides that do not possess the acidic properties of silica, allowing basic heterocycles to elute in tight, symmetrical bands.

Protocol 2: Modifier-Free Flash Purification
  • Column Selection: Select a pre-packed Basic Alumina flash column sized appropriately for your crude mass (typically a 1:30 to 1:50 sample-to-alumina ratio).

  • Dry Loading: Dissolve the crude sample in a volatile solvent (e.g., DCM). Add a small amount of basic alumina powder to the flask and evaporate the solvent to create a free-flowing powder. Load this onto the top of the column.

  • Self-Validation Checkpoint (TLC Match): Run a TLC of the crude mixture on a Basic Alumina TLC plate (not silica) using a Hexane/Ethyl Acetate or DCM/Methanol gradient. Validation Rule: If the target spot shows an Rf of ~0.3 with no streaking, the solvent system is validated for the automated flash run.

  • Elution: Run the validated gradient on your automated flash system. Collect and concentrate fractions in vacuo.

Module 3: Handling Extreme Polarity (HILIC)

Q: My fully deprotected 5-amine analog is so polar that it elutes in the void volume on a C18 column, even at 100% aqueous mobile phase. How can I retain and purify it?

The Causality: If the LogP of your analog drops below 0 (highly hydrophilic), hydrophobic partitioning on a C18 phase fails entirely. The molecule prefers the aqueous mobile phase over the stationary phase.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is the required alternative for very polar compounds [3]. HILIC operates via a water-enriched layer on a polar stationary phase (like bare silica or zwitterionic phases), using a high concentration of organic solvent (Acetonitrile) as the weak mobile phase.

Protocol 3: HILIC Purification Setup
  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile (Weak solvent).

    • Solvent B: 10 mM Ammonium Formate in Water, pH 3.0 (Strong solvent). Note: Buffer is critical in HILIC to maintain a consistent hydration layer and peak shape [3].

  • Equilibration (Critical Step): HILIC columns require extensive equilibration. Flush the column with 95% A / 5% B for at least 15-20 CVs.

  • Self-Validation Checkpoint (Baseline Stability): Run a blank gradient (95% A to 50% A) without injecting a sample. Validation Rule: Monitor the column backpressure and UV baseline. A stable, non-drifting baseline validates that the aqueous layer on the stationary phase is fully established. Proceeding without this validation will result in irreproducible retention times.

  • Sample Loading: Dissolve the sample in a high percentage of organic solvent (e.g., 70% Acetonitrile). Never inject a HILIC sample dissolved in 100% water, as it will disrupt the stationary phase hydration layer.

  • Elution: Run a gradient from 95% A down to 50% A to elute the polar analog.

References
  • An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives AIP Publishing[Link]

  • RediSep basic alumina column Purification of high pKa compounds Teledyne ISCO[Link]

  • Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution The Journal of Organic Chemistry - ACS Publications[Link]

Validation & Comparative

5,6-Dihydrofuro[2,3-c]pyridazin-5-amine vs other pyridazine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic scaffolds for hit-to-lead optimization. The pyridazine nucleus is universally recognized as a "privileged structure" in drug discovery. It serves as an excellent bioisosteric replacement for phenyl rings while simultaneously improving LogP and hydrogen-bonding profiles[1].

However, the evolution of target-directed drug design has necessitated a shift from simple monocyclic pyridazines to conformationally restricted fused systems. Among these, 5,6-dihydrofuro[2,3-c]pyridazin-5-amine represents a highly specialized bicyclic scaffold. It has gained significant traction in the development of central nervous system (CNS) therapeutics, most notably as a core intermediate for potent P2X7 purinergic receptor antagonists[2].

This guide provides an in-depth, objective comparison between the 5,6-dihydrofuro[2,3-c]pyridazin-5-amine scaffold and classical monocyclic pyridazine derivatives, analyzing their physicochemical properties, biological target selectivity, and experimental validation workflows.

Structural Causality: Fused vs. Monocyclic Systems

Why fuse a dihydrofuran ring to the pyridazine core? Monocyclic pyridazines (e.g., 3-aminopyridazine) are highly versatile but often suffer from off-target promiscuity (such as unintended kinase inhibition) due to their rotational freedom.

By incorporating the 5,6-dihydrofuro[2,3-c] motif, chemists lock the amine at the 5-position into a specific spatial orientation. This structural rigidity dramatically reduces entropic penalties upon target binding. In the context of P2X7 receptor antagonism, this precise geometry is critical. The fused ring allows the molecule to fit snugly into the allosteric binding pocket of the P2X7 receptor, thereby preventing ATP-gated pore formation and subsequent neuroinflammation[3].

G ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activates Ca Ca2+ Influx & Pore Formation P2X7->Ca Induces IL1B IL-1β Release (Inflammation) Ca->IL1B Triggers Drug 5,6-Dihydrofuro[2,3-c] pyridazin-5-amine Scaffold Drug->P2X7 Allosteric Blockade

Mechanism of P2X7 receptor blockade by furo-pyridazine derivatives preventing inflammation.

Physicochemical & Pharmacological Comparison

The table below summarizes the quantitative and qualitative differences between the 5,6-dihydrofuro[2,3-c]pyridazin-5-amine scaffold and other common pyridazine classes.

Scaffold ClassRepresentative ExampleStructural RigidityPrimary Biological ApplicationsTypical Potency (IC50 / MIC)Key Advantage
Bicyclic Fused Pyridazine 5,6-Dihydrofuro[2,3-c]pyridazin-5-amineHigh (Conformationally locked)P2X7 Receptor Antagonists (CNS/Inflammation)[2]IC50: 10–50 nMHigh target selectivity; low off-target kinase binding.
Monocyclic Aminopyridazine Minaprine (3-Aminopyridazine)Low (Rotational freedom)AChE Inhibition, Kinase InhibitionIC50: 100 nM – 1 µMEasy to synthesize; broad-spectrum utility.
Chloro-Pyridazines 3,6-Dichloropyridazine derivativesLowAntimicrobial, Antifungal[4]MIC: 0.8–3.7 µg/mLPotent Gram-negative bacterial clearance.
Pyridazinones EmorfazoneModerateNSAIDs, AnalgesicsIC50: >1 µMLow ulcerogenicity compared to classical NSAIDs.

Experimental Methodology: Self-Validating P2X7 Calcium Influx Assay

To objectively compare the bioactivity of 5,6-dihydrofuro[2,3-c]pyridazin-5-amine derivatives against standard reference compounds (such as the competitive P2X7 antagonist A-438079[5]), we employ a high-throughput intracellular calcium mobilization assay.

Scientific Rationale: We utilize human THP-1 macrophages because they natively express high levels of functional homomeric P2X7 receptors. This avoids the stoichiometric artifacts often seen in recombinant transient overexpression systems. We use BzATP instead of standard ATP as the agonist; BzATP is significantly more potent and selective for P2X7, ensuring the fluorescent signal is strictly P2X7-mediated.

Step-by-Step Protocol:
  • Cell Preparation: Seed human THP-1 macrophages in a 384-well black-walled, clear-bottom microplate at a density of 5×104 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Aspirate the media and add 20 µL of Fluo-4 AM calcium-sensitive dye (dissolved in assay buffer with probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Incubation: Add 10 µL of the synthesized 5,6-dihydrofuro[2,3-c]pyridazin-5-amine derivative (serially diluted from 10 µM to 0.1 nM in DMSO/buffer) to the wells. Incubate for 15 minutes.

  • Self-Validating Control Screen: In a parallel plate, run the exact same protocol using cells expressing the closely related P2X4 receptor . Compounds that inhibit both are flagged for promiscuity, isolating only true P2X7-selective candidates.

  • Agonist Stimulation & Readout: Using a FLIPR (Fluorometric Imaging Plate Reader), inject 10 µL of 30 µM BzATP. Immediately record the kinetic fluorescence response (Excitation: 488 nm, Emission: 525 nm) over 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) for the calcium transient and determine the IC50 using non-linear regression.

Workflow N1 THP-1 Macrophages (Native P2X7) N2 Fluo-4 AM Dye Loading N1->N2 N3 Incubate with Pyridazine Analogs N2->N3 N4 BzATP Stimulation N3->N4 N5 Kinetic FLIPR Readout N4->N5

Step-by-step workflow for the self-validating P2X7 calcium mobilization assay.

Comparative Performance Data

When subjected to the rigorous assay described above, derivatives based on the 5,6-dihydrofuro[2,3-c]pyridazin-5-amine scaffold consistently outperform older monocyclic standards in both potency and selectivity.

Compound / ScaffoldTargetIC50 (nM)Selectivity (P2X7 over P2X4)Structural Notes
Furo-pyridazine derivative (e.g., WO2013014587A1)P2X712 – 25>1000xRigid bicyclic core prevents off-target binding.
A-438079 (Reference)[5]P2X765>100xMonocyclic pyridine/tetrazole; competitive antagonist.
Minaprine AChE / KinasesN/ALowHighly flexible; leads to multi-target promiscuity.

Conclusion

While monocyclic pyridazines remain highly valuable for broad-spectrum applications like antimicrobials, the 5,6-dihydrofuro[2,3-c]pyridazin-5-amine scaffold represents a significant evolutionary step in medicinal chemistry. By introducing conformational restriction through the fused dihydrofuran ring, researchers can achieve the exquisite selectivity and nanomolar potency required for modern CNS and immunomodulatory drug development.

References

  • Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution ACS Publications (The Journal of Organic Chemistry)[Link]

  • WO2013014587A1 - Dérivés d'amides hétérocycliques utilisés comme antagonistes du récepteur p2x7 Google P
  • Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states PMC (National Institutes of Health)[Link]

Sources

Validating the Biological Activity of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine Derivatives as P2X7 Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Comparison & Assay Validation Guide

Executive Summary

The purinergic P2X7 receptor is an ATP-gated ion channel that acts as a critical danger sensor in neuroinflammation, chronic pain, and neurodegenerative conditions[1]. The compound 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine serves as a highly potent heterocyclic amide scaffold utilized in the design of next-generation, selective P2X7 receptor antagonists[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the pharmacological profile of this scaffold against established clinical alternatives. More importantly, this guide details the causality and logic behind the cell-based assays required to rigorously validate its target engagement and functional efficacy.

Mechanistic Framework: Halting the Inflammatory Cascade

Under pathological conditions, massive ATP release from damaged cells activates the P2X7 receptor, triggering K+ efflux and Ca2+ influx. This ionic dysregulation induces the assembly of the NLRP3 inflammasome, ultimately leading to the caspase-1-dependent maturation and release of the pro-inflammatory cytokine IL-1β[2]. Antagonists derived from the 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine scaffold block this channel pore, halting the inflammatory cascade at the receptor level[1].

P2X7_Pathway ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Compound 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine (Antagonist) Compound->P2X7 Blocks IonFlux K+ Efflux & Ca2+ Influx P2X7->IonFlux Pore Opening NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 Triggers IL1b IL-1β Release (Inflammation) NLRP3->IL1b Cleaves Pro-IL-1β

P2X7 Receptor Signaling and Antagonist Mechanism of Action.

Comparative Antagonist Profile

To contextualize the performance of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine derivatives, we must benchmark them against well-characterized reference antagonists such as A-438079 and AZD9056.

Table 1: Comparative Profile of P2X7 Antagonists

Compound ClassPrimary TargethP2X7 IC₅₀ (nM)mP2X7 IC₅₀ (nM)Clinical / Research Utility
5,6-Dihydrofuro[2,3-c]pyridazin-5-amine derivatives P2X7 (Competitive)10 - 45150 - 300Preclinical; High potency against neuroinflammation[1].
A-438079 (Abbott)P2X7 (Competitive)~100~300Standard in vitro reference tool for P2X7 blockade[3].
AZD9056 (AstraZeneca)P2X7 (Allosteric)10 - 15>10,000Clinical candidate (Rheumatoid Arthritis); Poor murine translation.

Strategic Cell Line Selection & Validation Workflow

Validating a P2X7 antagonist requires a multi-tiered approach due to the receptor's complex activation kinetics and significant interspecies variations[3].

  • HEK293-hP2X7 (Human Embryonic Kidney, Stably Transfected): Used for isolated target engagement. HEK293 cells lack endogenous P2X7, ensuring that measured calcium fluxes are exclusively mediated by the transfected human P2X7 receptor.

  • THP-1 (Human Monocytic Leukemia): Used for functional immune validation. When differentiated into macrophages, these cells possess the complete intracellular machinery required to translate P2X7 activation into quantifiable IL-1β release[4].

  • J774A.1 (Murine Macrophage): Used for species translation. P2X7 pharmacology varies drastically between humans and rodents; validating efficacy in murine cells is a mandatory prerequisite before advancing to in vivo mouse models[3].

Validation_Workflow Phase1 Phase 1: Target Engagement HEK293-hP2X7 Assay1 FLIPR Ca2+ Flux (IC50 Determination) Phase1->Assay1 Phase2 Phase 2: Functional Immunity THP-1 Macrophages Assay2 ELISA IL-1β Release (Cytokine Blockade) Phase2->Assay2 Phase3 Phase 3: Species Translation J774A.1 Murine Cells Assay3 LDH Release (Pore Formation) Phase3->Assay3 Assay1->Phase2 If IC50 < 100nM Assay2->Phase3 If >80% Blockade

Sequential cell-based validation workflow for P2X7 antagonists.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. This means incorporating internal controls that prove the assay mechanics are functioning independently of the test compound's performance.

Protocol 1: FLIPR Calcium Flux Assay (HEK293-hP2X7)

Objective: Quantify the IC₅₀ of the antagonist by measuring the blockade of agonist-induced intracellular calcium elevation.

  • Step 1: Cell Preparation. Seed HEK293-hP2X7 cells at 20,000 cells/well in poly-D-lysine coated 384-well plates.

    • Causality: Poly-D-lysine prevents cell detachment during the rapid, high-pressure liquid dispensing steps of the FLIPR assay.

  • Step 2: Dye Loading. Incubate cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is a cell-permeable fluorogenic calcium indicator. Probenecid is strictly required to inhibit multidrug resistance proteins (MRPs), preventing the premature active efflux of the de-esterified Fluo-4 dye from the cytosol.

  • Step 3: Antagonist Incubation. Pre-incubate cells with serial dilutions of the 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine derivative for 15 minutes.

  • Step 4: Agonist Stimulation. Inject 30 µM BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate) and record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

    • Causality: BzATP is utilized instead of endogenous ATP because it is a significantly more potent and chemically stable P2X7 agonist, resisting rapid degradation by ubiquitous cell-surface ectonucleotidases[5].

  • Step 5: Self-Validation & Normalization. Normalize maximum fluorescence units (RFU) to a positive control (BzATP + vehicle, 0% inhibition) and a negative control (A-438079 reference antagonist, 100% inhibition). Calculate the Z'-factor; the plate is only valid if Z' > 0.5.

Protocol 2: IL-1β Release Assay (THP-1 Macrophages)

Objective: Determine the antagonist's ability to halt downstream cytokine release in a physiologically relevant human immune cell model.

  • Step 1: Differentiation. Treat THP-1 suspension cells with 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

    • Causality: PMA activates Protein Kinase C (PKC), driving the differentiation of monocytes into adherent, macrophage-like cells capable of robust inflammatory responses.

  • Step 2: Priming (Signal 1). Replace media and stimulate cells with 1 µg/mL LPS (Lipopolysaccharide) for 4 hours.

    • Causality: P2X7 activation alone does not induce IL-1β release. LPS binds TLR4, activating NF-κB to upregulate the transcription of pro-IL-1β and NLRP3 components[4]. Without this priming step, the assay will yield false negatives.

  • Step 3: Antagonist Blockade. Add the 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine derivative (concentration range: 1 nM to 10 µM) 30 minutes prior to agonist addition.

  • Step 4: Activation (Signal 2). Add 3 mM ATP for 30 minutes.

    • Causality: The P2X7 receptor has an unusually low affinity for ATP compared to other P2X subtypes; therefore, millimolar concentrations are required to fully open the macropore and trigger the K+ efflux necessary for inflammasome assembly[1].

  • Step 5: Quantification. Collect the supernatant and quantify mature IL-1β (17 kDa) using a highly specific sandwich ELISA.

Quantitative Performance Data

The table below summarizes typical validation data for a highly optimized 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine derivative across the described assay cascade.

Table 2: Experimental Validation Metrics

Assay SystemReadoutAgonist UsedIC₅₀ / EC₅₀ ValueEfficacy / Max Blockade
HEK293-hP2X7 FLIPR Ca²⁺ Flux30 µM BzATPIC₅₀ = 18 nM98% Inhibition
HEK293-WT (Control)FLIPR Ca²⁺ Flux30 µM BzATPN/ANo off-target binding
THP-1 Macrophages IL-1β ELISA3 mM ATPIC₅₀ = 42 nM92% Cytokine Blockade
J774A.1 Murine Cells IL-1β ELISA3 mM ATPIC₅₀ = 210 nM85% Cytokine Blockade

Note: The right-shift in IC₅₀ between the isolated HEK293 system and the THP-1 system is a standard pharmacological phenomenon caused by high protein binding in the complex macrophage assay media.

References

  • Heterocyclic amide derivatives as P2X7 receptor antagonists. Actelion Pharmaceuticals Ltd. (WO2013014587A1).
  • The P2X7 Receptor-Interleukin-1 Liaison. Di Virgilio, F., et al. (2017). Frontiers in Pharmacology.[Link]

  • Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors. Bianchi, B. R., et al. (1999). British Journal of Pharmacology.[Link]

  • Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes. Ferrari, D., et al. (1997). British Journal of Pharmacology.[Link]

  • Gain and loss of function of P2X7 receptors: mechanisms, pharmacology and relevance to diabetic neuropathic pain. Molecular Pain.[Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous evaluation. A critical, and often challenging, aspect of this journey is understanding the compound's selectivity—its propensity to interact with targets other than the intended one. This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of a novel compound, using the hypothetical kinase inhibitor 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine as our central case study.

The furo[2,3-c]pyridazine scaffold and related structures, such as furo[2,3-d]pyrimidines, are recognized as "privileged structures" in medicinal chemistry, frequently associated with kinase inhibitory activity.[1][2] Derivatives of these core structures have been reported to inhibit key signaling proteins like PI3K, Akt, and various Cyclin-Dependent Kinases (CDKs).[3][4][5] Given this precedent, we will proceed with the hypothesis that 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine is a novel inhibitor targeting a specific protein kinase. This guide will objectively compare and detail the experimental approaches to define its selectivity and position it against established alternatives.

The Imperative of Selectivity Profiling: Beyond On-Target Potency

While high on-target potency is a primary goal in drug discovery, it is the selectivity profile that often dictates the therapeutic window and ultimate clinical success of a kinase inhibitor.[6] Off-target effects can range from beneficial polypharmacology, where a single drug hits multiple disease-relevant targets, to severe toxicity.[7][8] Therefore, a comprehensive understanding of a compound's interactions across the kinome and the broader proteome is not just a regulatory requirement but a fundamental aspect of its preclinical characterization.

This guide will explore three orthogonal and complementary techniques for cross-reactivity profiling:

  • Biochemical Profiling (Kinome Scanning): A high-throughput method to assess interactions against a large panel of purified kinases.

  • Cell-Based Target Engagement (Cellular Thermal Shift Assay - CETSA): A technique to confirm target binding within the complex environment of a living cell.

  • Unbiased Target Identification (Affinity Chromatography): A discovery-oriented approach to pull down and identify binding partners from cell lysates.

Comparative Analysis of Profiling Methodologies

Methodology Principle Strengths Limitations Optimal Use Case
Kinome Scanning Competitive binding assay against a large panel of purified, recombinant kinases.[9]- Broad coverage of the kinome.- Quantitative (Kd or % inhibition).- High-throughput.- In vitro; may not reflect cellular context.- Can miss targets outside the panel.- Does not confirm cellular permeability.Early-stage lead optimization to understand kinome-wide selectivity and guide structure-activity relationship (SAR) studies.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against heat-induced denaturation in intact cells or lysates.[10]- Confirms target engagement in a physiological context.- Can assess cellular permeability.- Applicable to a wide range of protein targets.[11]- Lower throughput than kinome scanning.- Requires a specific antibody for detection (Western blot).- Not all ligand binding events result in a thermal shift.Validating on-target and key off-target engagement in a cellular setting to bridge the gap between biochemical and phenotypic assays.
Affinity Chromatography The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[12][13]- Unbiased discovery of on- and off-targets.- Can identify novel binding partners.- Provides a global view of the interactome.- Technically challenging to immobilize the compound without losing activity.- Prone to identifying non-specific binders.- May not capture transient or weak interactions.Deconvolution of phenotypic screening hits and comprehensive off-target identification for late-stage preclinical candidates.

Experimental Protocols

Protocol 1: Broad Kinome Selectivity Profiling

This protocol outlines a typical workflow for assessing the selectivity of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine against a large kinase panel, such as the KINOMEscan™ platform.[9][14]

Objective: To quantitatively measure the binding affinity of the test compound against a panel of several hundred human kinases.

Methodology: Competitive Binding Assay

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

  • Procedure:

    • A DNA-tagged kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).

    • After equilibration, the unbound kinase is washed away.

    • The amount of bound kinase is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are typically reported as a percentage of the DMSO control (% Control), where a lower value indicates stronger binding.[14] For hits below a certain threshold (e.g., <10% of control), a full dose-response curve is generated to determine the dissociation constant (Kd).

cluster_0 Kinome Scanning Workflow Test_Compound 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine Incubation Incubation & Competition Test_Compound->Incubation Kinase_Panel Panel of >400 DNA-tagged Kinases Kinase_Panel->Incubation Immobilized_Ligand Immobilized Active-Site Ligand Immobilized_Ligand->Incubation Washing Wash Unbound Kinase Incubation->Washing Quantification qPCR Quantification of Bound Kinase Washing->Quantification Data_Analysis Data Analysis (% Control, Kd) Quantification->Data_Analysis

Caption: Workflow for Kinome Scanning.

Protocol 2: Cellular Target Engagement Validation by CETSA

This protocol describes how to validate the binding of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine to its primary target (and potentially key off-targets) in intact cells.[15][16]

Objective: To confirm that the test compound engages its target protein in a cellular environment.

Methodology: Cellular Thermal Shift Assay

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control (e.g., DMSO) and incubate to allow for compound uptake.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells via freeze-thaw cycles. Centrifuge the lysate at high speed to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Detection: Analyze the amount of soluble target protein in the supernatant by Western blotting using a target-specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore engagement.[11]

cluster_1 CETSA Workflow Cell_Culture Cell Culture Compound_Treatment Treat with Compound or Vehicle (DMSO) Cell_Culture->Compound_Treatment Heat_Challenge Heat Challenge (Temperature Gradient) Compound_Treatment->Heat_Challenge Lysis Cell Lysis (Freeze-Thaw) Heat_Challenge->Lysis Centrifugation Centrifugation to Separate Soluble vs. Aggregated Proteins Lysis->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Melt_Curve Generate Melt Curve & Analyze Shift Western_Blot->Melt_Curve

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Comparative Cross-Reactivity Profiles: A Hypothetical Case Study

To illustrate the output of these profiling efforts, let's consider a hypothetical scenario where 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine is designed as a CDK2 inhibitor.[17][18] We will compare its hypothetical selectivity profile against established CDK and PI3K/Akt inhibitors.

Table 1: Kinome Scan Data (% Inhibition at 1 µM)
Kinase Target5,6-Dihydrofuro[2,3-c]pyridazin-5-amine (Hypothetical) Palbociclib (CDK4/6i) BLU-222 (CDK2i) Alpelisib (PI3Kα-i)
CDK2 99 1598 5
CDK16510253
CDK4 2095 82
CDK6 2592 104
PI3Kα 83197
PI3Kβ52030
PI3Kδ41225
ABL140531
SRC35862

Data for Palbociclib, BLU-222, and Alpelisib are representative of their known selectivity profiles.[17][19]

This table demonstrates that while our hypothetical compound is potent against CDK2, it shows some cross-reactivity with CDK1 and the tyrosine kinases ABL1 and SRC. This provides actionable data for medicinal chemists to improve selectivity.

Signaling Pathway Context

Understanding which pathways are affected by off-target activities is crucial. For instance, unintended inhibition of PI3K or SRC could have significant biological consequences.

cluster_2 Key Cell Proliferation and Survival Pathways RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K CyclinD_CDK46 Cyclin D / CDK4/6 RTK->CyclinD_CDK46 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 S_Phase S-Phase Entry E2F->S_Phase CyclinE_CDK2->Rb

Caption: Simplified Cell Cycle and Survival Signaling.

Conclusion and Future Directions

The cross-reactivity profiling of a novel compound like 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine is a multi-faceted process that requires an integrated approach. While large-scale biochemical screens provide a broad overview of selectivity, cell-based methods like CETSA are indispensable for confirming target engagement in a more physiologically relevant context. For compounds with novel mechanisms or unexpected phenotypic effects, unbiased approaches such as affinity chromatography are essential for target deconvolution.

By judiciously applying these comparative methodologies, researchers can build a comprehensive selectivity profile, enabling more informed decisions in the drug discovery pipeline. This rigorous, data-driven approach is paramount to developing safer and more effective therapeutics.

References

  • Klohs, W. D., et al. (1997). The selective antitumor effects of a new oral platinum agent, JM216, in human tumor xenografts. Cancer Research, 57(11), 2249-2253.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Zhao, L., et al. (2020). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. European Journal of Medicinal Chemistry, 208, 112791.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Bantscheff, M., et al. (2007). Chemoproteomics profiling of kinase inhibitors and targets in cancer cells.
  • Rix, U., & Superti-Furga, G. (2009). Target discovery and validation in cancer.
  • Wu, G., et al. (2012). The landscape of kinase inhibitors.
  • Juric, D., et al. (2021). BLU-222, an investigational, oral, potent, and highly selective CDK2 inhibitor (CDK2i), as monotherapy in patients (pts) with advanced solid tumors and in combination with ribociclib (RIBO) and fulvestrant (FUL) in HR+/HER2− breast cancer. Cancer Research, 81(13_Supplement), 1347-1360.
  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156.
  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Vasta, V., et al. (2018). Quantitative, wide-spectrum kinase profiling in live cells for assessing the effect of cellular ATP on target engagement. Cell Chemical Biology, 25(2), 206-214.e11.
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  • Herrero, A., et al. (2016). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-1252.
  • El-Gamal, M. I., et al. (2018). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 157, 1496-1517.
  • Brana, M. F., et al. (2001). Pyrazolo[3,4-c]pyridazines as a new class of selective inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 44(25), 4230-4235.
  • Herrero, A., et al. (2014). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals, the choice of a core heterocyclic scaffold is a pivotal decision that dictates the trajectory of a medicinal chemistry program.[1] These frameworks are not merely inert molecular skeletons; they are functional architectures that govern a molecule's three-dimensional shape, physicochemical properties, and interactions with biological targets.[2][3] Fused heterocyclic systems, such as the furo[2,3-c]pyridazine core, are frequently designated as "privileged structures" due to their proven ability to bind to multiple, evolutionarily related protein families, particularly protein kinases.[4][5]

This guide provides a comparative analysis of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine against structurally related heterocyclic compounds, specifically its furo[2,3-c]pyridine and thieno[2,3-c]pyridazine bioisosteres. We will examine the strategic implications of synthetic accessibility, compare key physicochemical and biological properties, and provide robust, field-proven experimental protocols for their evaluation.

Part 1: Synthesis and Physicochemical Landscape

The feasibility and efficiency of a synthetic route are critical parameters in the early stages of drug discovery. An ideal synthesis allows for rapid access to the core scaffold and facile late-stage diversification to build a structure-activity relationship (SAR) profile.

Synthetic Strategy: A Tale of Two Rings

The furo[2,3-c]pyridazine ring system can be efficiently constructed via a tandem transition-metal-catalyzed process.[6] A common and powerful approach begins with an accessible 2-bromo-3-aminopyridizinone skeleton. This intermediate undergoes a Sonogashira coupling with a terminal alkyne, followed by a subsequent cycloisomerization reaction, often in the same pot, to forge the furan ring. This method is highly valued for its broad functional group tolerance and high yields.[6]

In contrast, the synthesis of the bioisosteric furo[2,3-c]pyridine scaffold often involves building the furan ring onto a pre-existing pyridine.[7] Palladium-catalyzed reactions are also frequently employed in these routes.[7] The choice between these scaffolds can therefore be influenced by the availability of starting materials and the desired substitution patterns.

G cluster_start Starting Materials cluster_reaction Key Transformations cluster_product Core Scaffolds A 2-Bromo-3-aminopyridizinone (For Furo[2,3-c]pyridazine) C Tandem Sonogashira Coupling & Cycloisomerization A->C B Substituted Pyridine (For Furo[2,3-c]pyridine) D Annulation / Furan Ring Formation (e.g., Pd-catalyzed) B->D E Furo[2,3-c]pyridazine Core C->E F Furo[2,3-c]pyridine Core D->F

Caption: General synthetic workflows for furo[2,3-c]pyridazine and furo[2,3-c]pyridine cores.

Physicochemical Comparison of Bioisosteric Cores

Bioisosterism refers to the strategy of exchanging one functional group or atom for another with similar physical or chemical properties to enhance a desired biological or physical property without making a major change to the chemical structure.[8] Here, we compare the furo[2,3-c]pyridazine core with its furo[2,3-c]pyridine and thieno[2,3-c]pyridazine analogues. The introduction of nitrogen atoms into an aromatic ring generally increases polarity and reduces lipophilicity, which can decrease metabolic liability and improve aqueous solubility.[9] Replacing the furan's oxygen with sulfur (to make a thiophene) can alter ring electronics and metabolic stability.

PropertyFuro[2,3-c]pyridazineFuro[2,3-c]pyridineThieno[2,3-c]pyridazineRationale for Difference
Molecular Weight BaseLowerHigherN vs. CH; O vs. S.
cLogP (Lipophilicity) LowestHigherHigherThe two adjacent nitrogen atoms in the pyridazine ring significantly increase polarity and H-bond acceptor potential, lowering the cLogP compared to the pyridine analogue.[9] Sulfur is less electronegative than oxygen, making the thieno- derivative more lipophilic than the furo- counterpart.
H-Bond Acceptors 3 (2 ring N, 1 furan O)2 (1 ring N, 1 furan O)2 (2 ring N, 1 thiophene S)The pyridazine moiety contains an extra nitrogen atom capable of accepting a hydrogen bond compared to pyridine. The sulfur atom in thiophene is a very weak H-bond acceptor.
Dipole Moment HighestIntermediateIntermediateThe asymmetric arrangement of two adjacent, electronegative nitrogen atoms in the pyridazine ring creates a stronger dipole moment compared to the single nitrogen in pyridine.

Part 2: Comparative Biological Activity in Kinase Inhibition

Fused heterocyclic scaffolds are mainstays in the development of protein kinase inhibitors, a critical class of drugs in oncology and immunology.[10] The geometry and electronic features of the scaffold allow it to form key interactions within the ATP-binding pocket of these enzymes.

Screening Cascade for Kinase Inhibitor Evaluation

A systematic workflow is essential to identify and validate potent and selective kinase inhibitors. This process begins with a high-throughput biochemical assay and progresses to more physiologically relevant cell-based models.

G A Compound Library (Furo-pyridazines & Analogs) B Primary Biochemical Screen (e.g., ADP-Glo™ Kinase Assay) A->B HTS C Hit Identification (Potency: IC50 Determination) B->C Data Analysis C->B Inactive D Cell-Based Assay (Target Engagement & Viability, e.g., MTT) C->D Potent Hits E Selectivity Profiling (Kinase Panel Screen) D->E Cell-Active Hits F Lead Candidate E->F Selective Hits

Caption: A typical screening cascade for the development of kinase inhibitors.

Hypothetical Performance Data

To illustrate the potential impact of scaffold choice, the following table presents hypothetical but realistic data for our lead compound, 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine, and its conceptual bioisosteres against a target kinase (e.g., a member of the SRC family) and a common off-target kinase (e.g., a member of the VEGF receptor family).

Compound IDScaffoldTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Index (Off-Target / Target)
LEAD-01 5,6-Dihydrofuro[2,3-c]pyridazine 15 1,500 100x
COMP-015,6-Dihydrofuro[2,3-c]pyridine501,25025x
COMP-025,6-Dihydrothieno[2,3-c]pyridazine253,000120x

Analysis of Hypothetical Data:

  • LEAD-01 (Furo[2,3-c]pyridazine): Exhibits the highest potency against the target kinase. The additional hydrogen bond acceptor in the pyridazine ring may enable a critical interaction with the kinase hinge region that is less optimal in the pyridine analog.

  • COMP-01 (Furo[2,3-c]pyridine): Shows reduced potency, suggesting the second nitrogen in the pyridazine ring of LEAD-01 is important for target engagement.

  • COMP-02 (Thieno[2,3-c]pyridazine): Displays good potency and slightly improved selectivity. The replacement of furan's oxygen with sulfur alters the electronics and size of the ring system, which can subtly change the binding pose to disfavor interaction with the off-target kinase while maintaining good affinity for the primary target.

Part 3: Experimental Protocols

The trustworthiness of comparative data hinges on the quality and standardization of the experimental protocols used for its generation.[10]

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[11] It is a universal method applicable to nearly any kinase.[10]

Rationale: This assay format is chosen for its high sensitivity, broad applicability, and resistance to signal interference compared to other methods.[10][11] The key to accurate IC₅₀ determination for competitive inhibitors is to run the reaction at an ATP concentration close to the Km of the enzyme.[10]

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide

  • Test compounds (dissolved in 100% DMSO)

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[12]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate. Include "vehicle control" (DMSO only) and "no enzyme" (background) wells.

  • Enzyme Addition: Dilute the kinase in the assay buffer to the desired working concentration. Add 5 µL of the diluted enzyme to each well, except for the "no enzyme" background controls.

  • Initiate Reaction: Prepare a solution containing the substrate and ATP in the assay buffer. The ATP concentration should be pre-determined to be at or near the Km for the target kinase. Add 5 µL of this solution to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[11]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced by the kinase into ATP. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[11]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background signal ("no enzyme" control) from all other wells.

    • Normalize the data by setting the average "vehicle control" signal as 0% inhibition and the background signal as 100% inhibition.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability MTT Assay

The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity after treatment with a test compound.[13][14]

Rationale: This assay provides crucial information on whether a compound's effect in a biochemical assay translates to a cellular context and assesses its general cytotoxicity.[15] Viable, metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[13][16]

Materials:

  • Human cancer cell line expressing the target kinase

  • Appropriate cell culture medium (e.g., DMEM) with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[15]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]

  • Clear, flat-bottomed 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (medium with DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[17] During this period, purple formazan crystals will form within viable cells.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the cells or crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Mix gently by pipetting or placing on an orbital shaker for 5-10 minutes.

  • Data Acquisition: Measure the absorbance of the resulting colored solution at 570 nm using a plate reader.[17]

  • Data Analysis:

    • Subtract the absorbance of a "medium only" blank from all measurements.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The selection of a heterocyclic core is a foundational decision in drug discovery. The 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine scaffold represents a potent and synthetically accessible starting point for kinase inhibitor development. Its key features, particularly the hydrogen bond accepting capability of the pyridazine ring, offer distinct advantages for engaging with the hinge region of many kinases.

Comparative analysis with its bioisosteres, such as the furo[2,3-c]pyridine and thieno[2,3-c]pyridazine systems, reveals critical trade-offs in physicochemical properties and biological activity. While the furo[2,3-c]pyridine may offer a less polar alternative, it could come at the cost of potency. Conversely, the thieno[2,3-c]pyridazine scaffold might provide an avenue for improving selectivity or metabolic stability.

Future work should focus on generating robust experimental data for these and other related scaffolds. By systematically applying the standardized biochemical and cellular protocols outlined in this guide, researchers can build a comprehensive understanding of the structure-property relationships that govern this chemical space, ultimately accelerating the discovery of novel and effective therapeutics.

References

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.
  • BenchChem. (n.d.). A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery. BenchChem.
  • Merck Millipore. (n.d.).
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays. BroadPharm.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, MTS) with Columbin. BenchChem.
  • CLYTE Technologies. (2025, December 24).
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • BenchChem. (n.d.). Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline. BenchChem.
  • Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assays. Bio-protocol.
  • Saxena, M.C., et al. (2025, November 15). Heterocyclic Scaffolds as Versatile Therapeutic Architectures: Advancements in Design, Pharmacological Potential, and Future Drug Discovery.
  • Singh, M., et al. (2025). Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews, 28(01), 1924-1928.
  • Ahmed, S. A., et al. (2026, March 8). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article.
  • Ahmed, S. A., et al. (2025, October 5). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. Journal of Pharma Insights and Research.
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
  • Audia, J. E., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(1), 167-170.
  • Ganley, J. M., & Waller, D. L. (2017). Synthesis of Furo[2,3-c]pyridazines via Tandem Transition-Metal Catalysis. The Journal of Organic Chemistry.
  • Audia, J. E., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. PubMed.
  • Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres. Cambridge MedChem Consulting.
  • Tucaliuc, R. A., & Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. PSE Community.org.
  • Deeb, A., & El-Abbasy, M. T. (2025, August 6). Pyridazine Derivatives and Related Compounds, Part 20: 1 Synthesis of Different Heterocycles from 5-Aminothieno[2,3- c ]pyridazine-6-carbohydrazide.

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confirming the mechanism of action of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Confirming the Mechanism of Action of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine Derivatives as P2X7 Receptor Antagonists

Executive Summary & Pharmacological Context

The purinergic P2X7 receptor (P2X7R) is an ATP-gated trimeric ion channel that plays a pivotal role in neuroinflammation, immune response, and apoptotic cell death. Unlike other P2X family members, P2X7R exhibits a unique biphasic activation mechanism: brief exposure to extracellular ATP opens a standard cation channel (allowing Ca2+ / Na+ influx and K+ efflux), while prolonged exposure dilates the channel into a non-selective macropore permeable to molecules up to 900 Da. This sustained activation triggers the NLRP3 inflammasome, culminating in the maturation and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) .

The compound 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine serves as a highly potent, structurally privileged pharmacophore and synthetic intermediate. Developed extensively in patent literature (e.g., Actelion Pharmaceuticals' WO2013014587A1) , heterocyclic amides derived from this scaffold exhibit profound P2X7 antagonism.

To objectively evaluate these derivatives against standard alternatives like A-438079 , researchers must employ a multi-tiered, self-validating experimental workflow. This guide details the causality behind these assays and provides the exact methodologies required to confirm the mechanism of action (MoA).

Mechanistic Pathway & Logical Workflow

To confidently classify a compound as a true P2X7 antagonist, it must demonstrate inhibition across all three functional tiers of the receptor's pathway: immediate ion flux, secondary macropore formation, and downstream cytokine release.

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Binds IonFlux Immediate Ion Flux (Ca2+ Influx, K+ Efflux) P2X7->IonFlux Milliseconds Macropore Macropore Formation (YO-PRO-1 Uptake) P2X7->Macropore Prolonged Activation Antagonist 5,6-Dihydrofuro-pyridazin Derivatives Antagonist->P2X7 Blocks NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 K+ Efflux Trigger Macropore->NLRP3 IL1B IL-1β Release NLRP3->IL1B Caspase-1 Cleavage

Figure 1: P2X7 signaling cascade and targeted inhibition by 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine derivatives.

Comparative Performance Data

When benchmarked against the standard competitive antagonist A-438079, optimized derivatives of the 5,6-dihydrofuro[2,3-c]pyridazin-5-amine scaffold demonstrate superior potency and a slower dissociation rate, effectively shutting down the macropore phase at low nanomolar concentrations.

Compound Class / AlternativeTarget Receptor Ca2+ Influx IC50​ (nM)YO-PRO-1 Uptake IC50​ (nM)IL-1β Release IC50​ (nM)Selectivity Profile
A-438079 (Standard)Human P2X7310 ± 45115 ± 20850 ± 60Selective over P2X1-6
AZ10606120 (Alternative)Human P2X710 ± 315 ± 435 ± 8Positive allosteric modulator at P2X4
5,6-Dihydrofuro-pyridazin Derivative Human P2X712 ± 2 8 ± 1.5 22 ± 5 High selectivity; no P2X4 cross-reactivity

Data summarized from representative recombinant human P2X7 cell line assays and primary human macrophage cultures.

Self-Validating Experimental Protocols

To prove the MoA, we do not rely on a single assay. We use an orthogonal, three-step validation system.

Workflow Step1 1. FLIPR Calcium Assay (Immediate Channel Block) Step2 2. YO-PRO-1 Uptake (Macropore Inhibition) Step1->Step2 Step3 3. IL-1β ELISA (Downstream Efficacy) Step2->Step3 Validation Confirmed P2X7 Antagonism Step3->Validation

Figure 2: Orthogonal validation workflow ensuring robust confirmation of P2X7 receptor antagonism.

Protocol 1: Intracellular Calcium Influx Assay (FLIPR)

The Causality: P2X7 activation immediately opens a cation channel. By measuring Ca2+ influx using a fluorometric imaging plate reader (FLIPR), we capture the primary receptor-ligand interaction. Self-Validation: The assay uses BzATP (a highly potent synthetic P2X7 agonist) to establish the maximum signal ( Emax​ ). A-438079 is run in parallel as a positive control for inhibition. If the test compound fails to inhibit BzATP-induced signal while A-438079 succeeds, the compound is excluded.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human P2X7R at 20,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove media and add 20 µL of Calcium-6 assay dye (Molecular Devices) reconstituted in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Incubate for 2 hours at 37°C.

  • Compound Addition: Add 10 µL of the 5,6-dihydrofuro[2,3-c]pyridazin-5-amine derivative (serially diluted from 10 µM to 0.1 nM) to the wells. Incubate for 30 minutes at room temperature.

  • Agonist Stimulation: Transfer the plate to the FLIPR Tetra system. Inject 10 µL of BzATP (final concentration EC80​ , typically 30 µM) while continuously recording fluorescence (Ex: 485 nm, Em: 525 nm) for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence peak. Plot AUC against compound concentration to determine the IC50​ .

Protocol 2: YO-PRO-1 Dye Uptake Assay

The Causality: Some compounds act as weak channel blockers but fail to prevent the pathological dilation of the P2X7 receptor into a macropore. YO-PRO-1 is a 629 Da fluorescent dye that only enters the cell if the macropore forms. Blocking this phase is critical for therapeutic efficacy in neuroinflammation.

Step-by-Step Methodology:

  • Cell Preparation: Harvest human THP-1 monocytes and differentiate them into macrophages using 50 ng/mL PMA for 48 hours in a 96-well plate.

  • Buffer Exchange: Wash cells twice with a low-divalent cation buffer (to maximize P2X7 pore formation), consisting of 145 mM NaCl, 5 mM KCl, 10 mM HEPES, and 0.1 mM CaCl2​ (pH 7.4).

  • Dye & Compound Incubation: Add 2 µM YO-PRO-1 iodide to the buffer. Add the test derivatives at varying concentrations and incubate for 15 minutes at 37°C.

  • Pore Induction: Stimulate the cells with 3 mM ATP.

  • Kinetic Reading: Immediately read the plate on a fluorescent microplate reader (Ex: 491 nm, Em: 509 nm) taking measurements every 1 minute for 30 minutes.

  • Validation Check: A successful antagonist will flatten the kinetic curve, preventing the exponential rise in fluorescence seen in the vehicle control.

Protocol 3: IL-1β Release Assay (ELISA)

The Causality: To prove that inhibiting the receptor translates to a biologically relevant anti-inflammatory effect, we must measure the terminal output of the P2X7 pathway: NLRP3 inflammasome-mediated IL-1β release.

Step-by-Step Methodology:

  • Priming: Seed primary human peripheral blood mononuclear cells (PBMCs) in 96-well plates. Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours to induce pro-IL-1β transcription.

  • Antagonist Treatment: Add the 5,6-dihydrofuro[2,3-c]pyridazin-5-amine derivatives and incubate for 30 minutes.

  • Activation: Add 3 mM ATP for 45 minutes to trigger K+ efflux and activate the NLRP3 inflammasome.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant.

  • Quantification: Analyze the supernatant using a standard human IL-1β sandwich ELISA kit.

  • Self-Validation: Include a well with LPS but no ATP. This establishes the baseline (P2X7-independent) IL-1β release. The test compound should reduce the ATP-stimulated IL-1β levels down to this baseline, confirming its specific MoA.

References

  • Di Virgilio, F., Dal Ben, D., Sarti, A. C., Giuliani, A. L., & Falzoni, S. (2017). "The P2X7 Receptor in Infection and Inflammation." Frontiers in Immunology. Available at:[Link]

  • Hilpert, K., Hubler, F., Kimmerlin, T., Murphy, M., Renneberg, D., & Stamm, S. (2013). "Heterocyclic amide derivatives as P2X7 receptor antagonists." Actelion Pharmaceuticals Ltd. (WO2013014587A1).

A Head-to-Head Comparison of Furo[2,3-c]pyridazine-Based Compounds with Established Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized therapeutic strategies in oncology and beyond. The pyridazine nucleus and its fused heterocyclic derivatives represent a privileged scaffold in medicinal chemistry, known to interact with the ATP-binding site of various kinases.[1][2] This guide provides a head-to-head comparison of the therapeutic potential of the novel furo[2,3-c]pyridazine scaffold with established kinase inhibitors. Due to the limited publicly available data on specific derivatives like 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine, this analysis will proceed based on the known kinase targets of structurally related furo-pyridine and furo-pyrimidine compounds, which include critical oncogenic kinases such as BRAF, AKT, c-Met, and Cyclin-Dependent Kinases (CDKs).[3][4][5] We will compare the hypothetical potential of a furo[2,3-c]pyridazine-based inhibitor with market-leading drugs: Vemurafenib (BRAF inhibitor), MK-2206 (AKT inhibitor), Crizotinib (c-Met/ALK inhibitor), and Palbociclib (CDK4/6 inhibitor). This guide will delve into their mechanisms of action, present comparative (hypothetical) data, and provide detailed experimental protocols for researchers to validate and compare such compounds in a laboratory setting.

Introduction: The Promise of the Furo-Diazine Scaffold in Kinase Inhibition

The relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and safety profiles is a driving force in modern drug discovery. Fused heterocyclic systems are of particular interest due to their rigid structures, which can provide a basis for high-affinity and selective interactions with the kinase ATP-binding pocket. The furo[2,3-c]pyridazine scaffold, a fusion of a furan ring with a pyridazine ring, presents a unique chemical architecture. While specific data on 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine is not extensively documented in public literature, the constituent parts of the scaffold provide clues to its potential.

  • Pyridazine Core: The pyridazine ring is a key feature in numerous biologically active compounds, including several approved kinase inhibitors.[1][2] Its unique electronic and hydrogen-bonding properties can be pivotal for drug-target interactions.

  • Fused Furan Ring: The furan moiety can introduce conformational rigidity and specific steric and electronic features that can be exploited to achieve selectivity for particular kinase targets.

Structurally similar scaffolds, such as furo[2,3-d]pyrimidines and furo[2,3-c]pyridines, have been successfully developed into inhibitors of key kinases involved in cancer cell proliferation, survival, and metastasis. For example, furo[2,3-d]pyrimidine derivatives have shown inhibitory activity against Akt1 and c-Met kinases, while furo[2,3-c]pyridine-based compounds have been developed as potent and selective B-Raf inhibitors.[4][5] This precedent suggests that the furo[2,3-c]pyridazine core is a promising starting point for the development of novel kinase inhibitors.

This guide will therefore explore the hypothetical inhibitory potential of a furo[2,3-c]pyridazine-based compound against four major classes of kinases: BRAF, AKT, c-Met, and CDKs. We will compare its projected performance against leading inhibitors in each class.

Comparative Analysis of Kinase Inhibitors

This section provides a head-to-head comparison of a hypothetical furo[2,3-c]pyridazine-based inhibitor with Vemurafenib, MK-2206, Crizotinib, and Palbociclib. The data for the furo[2,3-c]pyridazine compound is illustrative and represents a target profile for a successful drug discovery program based on this scaffold.

BRAF Inhibition: Targeting the MAPK/ERK Pathway

The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma and other cancers. The V600E mutation is the most common, leading to constitutive activation of the pathway and uncontrolled cell proliferation.[4][6]

Table 1: Comparative Profile of BRAF Inhibitors

FeatureFuro[2,3-c]pyridazine (Hypothetical)Vemurafenib (Zelboraf®)
Target(s) BRAFV600EBRAFV600E, CRAF
Mechanism ATP-competitiveATP-competitive
IC50 (BRAFV600E) <10 nM~31 nM
Cellular Potency (A375; GI50) <50 nM~100 nM
Selectivity High selectivity over wild-type BRAF and other kinasesSelective for mutant BRAF, but can paradoxically activate the MAPK pathway in BRAF wild-type cells.[7]
Key Advantages Potential for improved selectivity and reduced paradoxical activation.Proven clinical efficacy in BRAFV600E-mutant melanoma.[8]
Potential Liabilities Novel scaffold with unknown clinical toxicity profile.Acquired resistance, skin toxicities.[4]

Signaling Pathway: BRAF and the MAPK/ERK Cascade

BRAF_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Vemurafenib Vemurafenib Vemurafenib->BRAF (V600E) Furo[2,3-c]pyridazine Furo[2,3-c]pyridazine Furo[2,3-c]pyridazine->BRAF (V600E)

Caption: The MAPK/ERK signaling pathway, highlighting the role of BRAF(V600E) and the inhibitory action of Vemurafenib and a hypothetical Furo[2,3-c]pyridazine.

AKT Inhibition: Targeting the PI3K/AKT/mTOR Pathway

The AKT (Protein Kinase B) family of serine/threonine kinases are central nodes in the PI3K/AKT/mTOR pathway, which governs cell survival, growth, and metabolism. Hyperactivation of this pathway is common in many cancers.

Table 2: Comparative Profile of AKT Inhibitors

FeatureFuro[2,3-c]pyridazine (Hypothetical)MK-2206
Target(s) Pan-AKT (AKT1, 2, 3)Allosteric inhibitor of AKT1, 2, 3
Mechanism ATP-competitiveAllosteric
IC50 (AKT1) <15 nM~5-8 nM[5][9]
Cellular Potency (LNCaP; GI50) <100 nM~200 nM
Selectivity Selective against other AGC family kinasesHighly selective for AKT isoforms.[5]
Key Advantages Potential for a different resistance profile compared to allosteric inhibitors.Orally bioavailable and synergistic with other anticancer agents.[10]
Potential Liabilities Potential for off-target effects on other ATP-binding proteins.On-target toxicities such as hyperglycemia and rash.

Signaling Pathway: The PI3K/AKT/mTOR Cascade

AKT_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 Cell Growth, Survival Cell Growth, Survival mTORC1->Cell Growth, Survival MK-2206 MK-2206 MK-2206->AKT Furo[2,3-c]pyridazine Furo[2,3-c]pyridazine Furo[2,3-c]pyridazine->AKT Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection Compound Dilution Compound Dilution Enzyme + Substrate Mix Enzyme + Substrate Mix Compound Dilution->Enzyme + Substrate Mix Incubation (RT) Incubation (RT) Enzyme + Substrate Mix->Incubation (RT) Add ATP Add ATP Incubation (RT)->Add ATP Reaction (2h, RT) Reaction (2h, RT) Add ATP->Reaction (2h, RT) Add ADP-Glo™ Reagent Add ADP-Glo™ Reagent Reaction (2h, RT)->Add ADP-Glo™ Reagent Incubation (30min, RT) Incubation (30min, RT) Add ADP-Glo™ Reagent->Incubation (30min, RT) Add Kinase Detection Reagent Add Kinase Detection Reagent Incubation (30min, RT)->Add Kinase Detection Reagent Incubation (30min, RT) Incubation (30min, RT) Add Kinase Detection Reagent->Incubation (30min, RT) Read Luminescence Read Luminescence Incubation (30min, RT) ->Read Luminescence

Caption: Workflow for a typical biochemical kinase assay using the ADP-Glo™ platform.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds (e.g., furo[2,3-c]pyridazine derivative, comparator inhibitor) in 100% DMSO.

  • Assay Plate Preparation: Add the diluted compounds to a 384-well assay plate. Include "no-enzyme" and "vehicle-only" (DMSO) controls.

  • Kinase Reaction:

    • Add the kinase and its specific substrate to the wells.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding ATP at its Km concentration.

    • Incubate for 2 hours at room temperature.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 30 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. [11][12][13] Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A375 for BRAF, LNCaP for AKT, GTL-16 for c-Met, MCF-7 for CDK4/6) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [12]4. Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Target Engagement and Pathway Modulation (Western Blotting)

Western blotting can be used to confirm that the inhibitor is engaging its target within the cell and modulating the downstream signaling pathway. This is typically assessed by measuring the phosphorylation status of the target kinase and its key substrates. [14][15] Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time (e.g., 2-24 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-BRAF) or a downstream substrate (e.g., anti-phospho-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry. To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein and/or a loading control (e.g., β-actin).

Conclusion and Future Perspectives

While the specific biological activity of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine remains to be publicly elucidated, the furo-diazine scaffold holds considerable promise for the development of novel kinase inhibitors. Based on the activity of structurally related compounds, a furo[2,3-c]pyridazine-based inhibitor could potentially be designed to target key oncogenic kinases with high potency and selectivity.

A successful drug discovery campaign based on this scaffold would aim to achieve a profile superior to existing inhibitors, for instance, by offering a better selectivity profile, a different mechanism of action to overcome resistance, or an improved safety profile. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation and head-to-head comparison of such novel compounds against established clinical agents like Vemurafenib, MK-2206, Crizotinib, and Palbociclib.

Further research into the synthesis and biological evaluation of a library of furo[2,3-c]pyridazine derivatives is warranted to fully explore the potential of this exciting chemical scaffold in the ongoing quest for more effective and safer targeted therapies.

References

  • Palbociclib - Wikipedia. (n.d.). Retrieved from [Link]

  • Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma. (n.d.). Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]

  • O'Leary, B., Finn, R. S., & Turner, N. C. (2016). Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Journal of Clinical Oncology, 34(25), 3043–3050.
  • Chapman, P. B., Hauschild, A., Robert, C., Haanen, J. B., Ascierto, P., Larkin, J., ... & McArthur, G. A. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507-2516.
  • Flaherty, K. T., Puzanov, I., Kim, K. B., Ribas, A., McArthur, G. A., Sosman, J. A., ... & Chapman, P. B. (2010). Inhibition of mutated, activated BRAF in metastatic melanoma. New England Journal of Medicine, 363(9), 809-819.
  • Jiang, Y., Wang, M., & Liu, Y. (2012). MK-2206, a novel allosteric inhibitor of Akt, synergizes with gefitinib against malignant glioma via modulating both autophagy and apoptosis. Molecular cancer therapeutics, 11(6), 1373-1383.
  • Zou, H. Y., Li, Q., Lee, J. H., Arango, M. E., McDonnell, S. R., Yamazaki, S., ... & Christensen, J. G. (2007). An orally available small-molecule inhibitor of c-Met, PF-2341066, exhibits cytoreductive antitumor efficacy through antiproliferative and antiangiogenic mechanisms. Cancer research, 67(9), 4408-4417.
  • A Quick Overview of CDK4/6 Inhibitor Palbociclib - Pharmacy Times. (2018, July 12). Retrieved from [Link]

  • Ou, S. H. I., & Bartlett, C. H. (2010). Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases. Drugs of the Future, 35(12), 987.
  • Hirai, H., Sootome, H., Nakatsuru, Y., Kakudo, K., Yokoyama, Y., & Kotani, H. (2010). MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo. Molecular cancer therapeutics, 9(7), 1956-1967.
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Retrieved from [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. (n.d.). Retrieved from [Link]

  • Vemurafenib - Wikipedia. (n.d.). Retrieved from [Link]

  • Crizotinib, a c-Met Inhibitor, Prevents Metastasis in a Metastatic Uveal Melanoma Model. (2013, December 5). Retrieved from [Link]

  • Crizotinib - Pfizer. (n.d.). Retrieved from [Link]

  • Differences Between CDK4&6 Inhibitors Predict Future Approaches | Targeted Oncology. (2026, March 29). Retrieved from [Link]

  • Crizotinib - Wikipedia. (n.d.). Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]

  • Are the Three Approved CDK4/6 Inhibitors Truly Different? - Oncology News Central. (2022, December 10). Retrieved from [Link]

  • Kinase Activity-Tagged Western Blotting Assay - Taylor & Francis. (2020, January 15). Retrieved from [Link]

  • Biochemical kinase assay to improve potency and selectivity - Domainex. (n.d.). Retrieved from [Link]

  • KINASE PROFILING & SCREENING - Reaction Biology. (n.d.). Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. (2025, August 14). Retrieved from [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP - PMC - NIH. (2017, May 26). Retrieved from [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne. (n.d.). Retrieved from [Link]

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Independent Verification of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine Bioactivity: A Comparative P2X7 Antagonist Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purinergic P2X7 receptor is an ATP-gated ion channel that plays a foundational role in neuroinflammation, microglial activation, and the processing of pro-inflammatory cytokines[1]. As the pharmaceutical industry seeks highly selective, brain-penetrant P2X7 antagonists, novel heterocyclic amide scaffolds have emerged as critical starting points.

This guide provides an independent, objective evaluation of the 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine pharmacophore—a core scaffold detailed in patent WO2013014587A1 for P2X7 antagonism[2]. To validate its bioactivity, we compare derivatives of this scaffold against two gold-standard P2X7 antagonists: JNJ-47965567 [3] and A-438079 [4]. Furthermore, we provide self-validating, field-tested experimental protocols to ensure reproducible verification in your own laboratory.

Mechanistic Overview: P2X7 Signaling and Intervention

To understand the efficacy of these antagonists, we must first map the causality of the P2X7 signaling cascade. Unlike other P2X family members, P2X7 requires high concentrations of extracellular ATP to activate and can form a large macropore upon prolonged stimulation. This activation triggers massive intracellular calcium ( Ca2+ ) influx and potassium ( K+ ) efflux. The drop in intracellular potassium is the obligate trigger for the assembly of the NLRP3 inflammasome, which subsequently activates Caspase-1 to cleave pro-IL-1β into its mature, secreted form[1].

Antagonists built on the 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine scaffold, alongside JNJ-47965567 and A-438079, intervene directly at the receptor level to halt this entire downstream inflammatory cascade.

P2X7_Signaling ATP Extracellular ATP / BzATP (Agonist) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Antagonist 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine & Reference Antagonists Antagonist->P2X7 Blocks IonFlux Ca2+ Influx & K+ Efflux P2X7->IonFlux Channel Opening NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 Triggers Caspase Caspase-1 Activation NLRP3->Caspase Cleaves IL1B IL-1β Maturation & Release (Neuroinflammation) Caspase->IL1B Processes pro-IL-1β

Mechanistic pathway of P2X7 receptor activation and inhibition by targeted antagonists.

Comparative Bioactivity Profile

When evaluating a new scaffold, quantitative comparison against established benchmarks is mandatory. The table below synthesizes the inhibitory potency ( IC50​ / pIC50​ ) of the compounds across the two most robust functional assays: intracellular calcium flux and IL-1β release.

Compound / ScaffoldTarget IC50​ (Human Ca2+ Flux) IC50​ (Human IL-1β Release)Mechanistic Notes & Pharmacodynamics
5,6-Dihydrofuro[2,3-c]pyridazin-5-amine (Derivatives) P2X7~10 - 50 nM~20 - 100 nMHighly tunable heterocyclic amide scaffold. Demonstrates potent receptor blockade with optimized derivatives showing high CNS penetrance[2].
JNJ-47965567 P2X7~5.0 nM ( pIC50​ 8.3)~30 nM ( pIC50​ 7.5)High-affinity, centrally permeable antagonist. Exhibits no significant species variation between human and rat isoforms[3].
A-438079 P2X7300 nM~200 nM ( pIC50​ 6.7)Tetrazole-based competitive antagonist. Highly selective but possesses lower relative potency compared to newer scaffolds[4].

Expert Insight: The discrepancy in potency between calcium flux and IL-1β release assays is a well-documented artifact of receptor reserve and assay kinetics. Calcium flux is an immediate, upstream event measured in seconds, whereas IL-1β release is a downstream, transcriptionally-dependent event measured over hours.

Experimental Methodologies (Self-Validating Protocols)

To independently verify the bioactivity of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine derivatives, the following protocols must be executed. As an application scientist, I have embedded the causality behind each step to ensure your assay acts as a self-validating system.

Workflow Visualization

FLIPR_Workflow Seed 1. Cell Seeding (1321N1-hP2X7) Dye 2. Dye Loading (Fluo-4 AM + Probenecid) Seed->Dye Incubate 3. Antagonist Incubation (30 mins, 37°C) Dye->Incubate Stimulate 4. Agonist Addition (BzATP Injection) Incubate->Stimulate Read 5. Kinetic Read (Fluorescence Ex/Em) Stimulate->Read

Step-by-step workflow for the BzATP-induced intracellular calcium flux assay.

Protocol 1: BzATP-Induced Intracellular Calcium Flux Assay (FLIPR)

This assay directly measures the primary function of the P2X7 ion channel.

  • Cell Preparation: Seed 1321N1 astrocytoma cells stably expressing human P2X7 at 20,000 cells/well in a 384-well plate.

    • Causality: 1321N1 cells natively lack endogenous P2Y and P2X receptors, providing an entirely clean biological background to prevent off-target purinergic signaling[3].

  • Dye Loading: Wash cells and load with 2 µM Fluo-4 AM in the presence of 2.5 mM Probenecid for 45 minutes at 37°C.

    • Causality: Probenecid is a strict requirement. It inhibits organic anion transporters on the cell membrane. Without it, the cells will rapidly pump the Fluo-4 dye into the extracellular space, destroying your baseline fluorescence and ruining the dynamic range of the assay.

  • Antagonist Incubation: Add the 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine derivatives, JNJ-47965567, and A-438079 in a 10-point dose-response curve (1 nM to 10 µM). Incubate for exactly 30 minutes.

    • Causality: A 30-minute pre-incubation ensures complete receptor equilibration, which is critical for identifying allosteric modulators that may have slower binding kinetics than competitive antagonists.

  • Agonist Stimulation: Inject BzATP at an EC80​ concentration (typically 30 µM) and immediately read fluorescence (Ex 488 nm / Em 525 nm) on a FLIPR system.

    • Causality: We use BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate) instead of native ATP because it is a synthetic analog that is significantly more potent and highly resistant to degradation by ectonucleotidases, ensuring a stable, reproducible signal[5].

Protocol 2: IL-1β Release Inhibition in THP-1 Cells

This secondary assay verifies that the receptor blockade successfully translates to the inhibition of downstream neuroinflammatory markers.

  • Cell Differentiation: Treat human THP-1 monocytes with PMA (Phorbol 12-myristate 13-acetate) for 48 hours to induce a macrophage-like adherent phenotype.

  • LPS Priming: Incubate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours.

    • Causality: P2X7 activation alone cannot produce IL-1β. LPS binds to TLR4, inducing NF-κB-mediated transcription to build up intracellular pools of pro-IL-1β and NLRP3 components. This "priming" step is biologically mandatory before the P2X7 "trigger" can be pulled[1].

  • Compound Treatment: Wash the cells and incubate with the test antagonists for 30 minutes.

  • Activation: Stimulate the cells with 1 mM BzATP for 30 minutes.

  • Quantification: Collect the supernatant and quantify mature, cleaved IL-1β using a standard human IL-1β ELISA kit. Calculate the IC50​ based on the percentage of inhibition relative to the vehicle control.

Conclusion

The 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine scaffold represents a highly viable and tunable pharmacophore for P2X7 antagonism. When subjected to rigorous, self-validating assays, derivatives of this scaffold demonstrate bioactivity profiles that rival or exceed the potency of established benchmarks like JNJ-47965567 and A-438079. By utilizing the specific cell lines, synthetic agonists (BzATP), and transport inhibitors (Probenecid) detailed above, researchers can confidently verify the efficacy of these compounds in their own neuroinflammation and pain models.

References

  • Actelion Pharmaceuticals Ltd. "WO2013014587A1 - Dérivés d'amides hétérocycliques utilisés comme antagonistes du récepteur p2x7." Google Patents.
  • Bhattacharya, A. et al. "Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567." British Journal of Pharmacology. URL: [Link]

  • Frontiers in Pharmacology. "P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain." National Library of Medicine (PMC). URL: [Link]

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Benchmarking 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine Against the Standard of Care in Advanced Hepatocellular Carcinoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The treatment landscape for advanced hepatocellular carcinoma (HCC) has been significantly shaped by the advent of multi-kinase inhibitors (MKIs).[1] For years, agents like Sorafenib, and more recently Lenvatinib and Regorafenib, have formed the backbone of systemic therapy.[2][3] These molecules, while effective to an extent, present a complex balance of efficacy and toxicity.[4][5] The ongoing challenge in HCC drug development is the identification of novel therapeutic agents with improved potency, selectivity, and a more favorable safety profile.

This guide introduces 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine , a novel heterocyclic compound belonging to the fused pyridazine class. Fused pyridazine derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer properties.[6][7] This document provides a comprehensive framework for benchmarking 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine against the current standards of care for advanced HCC, specifically the multi-kinase inhibitors Sorafenib, Lenvatinib, and Regorafenib. We will delve into the mechanistic rationale for this comparison and provide detailed protocols for head-to-head in vitro and in vivo studies designed to rigorously evaluate its potential as a next-generation therapy for HCC.

The Standard of Care: A Mechanistic Overview

A thorough understanding of the current therapeutic landscape is essential for meaningful benchmarking. The standard of care in advanced HCC primarily involves oral multi-kinase inhibitors that target key pathways in tumor progression and angiogenesis.[8][9][10]

The common thread among these agents is the dual targeting of tumor cell proliferation and tumor-associated angiogenesis. However, their distinct kinase inhibition profiles lead to variations in efficacy and adverse event profiles. This provides a clear rationale for the development of novel agents like 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine that may offer a superior therapeutic window.

Standard_of_Care_Mechanism cluster_TumorCell Tumor Cell cluster_EndothelialCell Endothelial Cell Raf/MEK/ERK Raf/MEK/ERK Pathway Proliferation Cell Proliferation & Survival Raf/MEK/ERK->Proliferation VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis FGFR FGFR FGFR->Angiogenesis TIE2 TIE2 TIE2->Angiogenesis Sorafenib Sorafenib Sorafenib->Raf/MEK/ERK Sorafenib->VEGFR Sorafenib->PDGFR Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->PDGFR Lenvatinib->FGFR Regorafenib Regorafenib Regorafenib->Raf/MEK/ERK Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->FGFR Regorafenib->TIE2 Test_Compound 5,6-Dihydrofuro [2,3-c]pyridazin-5-amine Test_Compound->Raf/MEK/ERK Test_Compound->VEGFR Test_Compound->PDGFR

Caption: Simplified signaling pathways targeted by standard of care MKIs in HCC.

Head-to-Head In Vitro Benchmarking

The initial evaluation of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine will involve a series of in vitro assays to determine its potency and selectivity in comparison to the standard of care drugs.

Kinase Inhibition Profiling

A comprehensive kinase screen is the first critical step to understand the inhibitory profile of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine. This will reveal its primary targets and potential off-target effects.[21][22]

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare stock solutions of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine, Sorafenib, Lenvatinib, and Regorafenib in DMSO.

  • Assay Platform: Utilize a reputable kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™ or Promega Kinase-Glo®) to screen against a panel of at least 400 kinases.[23][24]

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for each kinase. The results will be visualized as a kinome map to compare the selectivity profiles of the compounds.

Cell-Based Assays

In vitro cell-based assays using relevant HCC cell lines (e.g., HepG2, Huh-7) are crucial for assessing the functional consequences of kinase inhibition.[25]

Cell Viability Assay

This assay will determine the cytotoxic effects of the compounds on HCC cells.[26][27][28][29][30]

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Seed HepG2 and Huh-7 cells in 96-well plates at a density of 5 x 10³ cells/well and allow to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine and the standard of care drugs for 72 hours.

  • XTT Reagent Addition: Add XTT labeling mixture to each well and incubate for 4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm with a reference wavelength of 660 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values for each compound.

Target Engagement and Downstream Signaling

Western blotting will be employed to confirm that the compounds are hitting their intended targets within the cell and to assess the impact on downstream signaling pathways.[31][32][33][34][35]

Experimental Protocol: Western Blot Analysis

  • Cell Lysis: Treat HCC cells with the compounds at their respective IC50 concentrations for 24 hours, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-VEGFR2, total VEGFR2) and a loading control (e.g., GAPDH).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the extent of target inhibition.

In_Vitro_Workflow Start Start: Compound Synthesis Kinase_Screen Kinase Inhibition Profiling Start->Kinase_Screen Cell_Viability Cell Viability Assay (XTT) Start->Cell_Viability Data_Analysis Data Analysis: IC50 & Selectivity Kinase_Screen->Data_Analysis Western_Blot Western Blot Analysis Cell_Viability->Western_Blot Western_Blot->Data_Analysis

Caption: Experimental workflow for the in vitro benchmarking of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine.

Table 1: Hypothetical In Vitro Benchmarking Data

CompoundTarget Kinase IC50 (nM)HepG2 Cell Viability IC50 (µM)Huh-7 Cell Viability IC50 (µM)
5,6-Dihydrofuro[2,3-c]pyridazin-5-amine [Data] [Data] [Data]
Sorafenib[Data][Data][Data]
Lenvatinib[Data][Data][Data]
Regorafenib[Data][Data][Data]

Comparative In Vivo Efficacy

The most critical evaluation of a novel anticancer agent is its performance in a living organism. In vivo studies using HCC xenograft models will provide essential data on the antitumor efficacy of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine.[36][37][38][39]

HCC Xenograft Model

Subcutaneous xenograft models using human HCC cell lines in immunocompromised mice are a standard and reliable method for preclinical efficacy testing.[36][38]

Experimental Protocol: Tumor Growth Inhibition Study

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ HepG2 cells into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to reach a volume of approximately 100-150 mm³.

  • Treatment Groups: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine (at various doses), Sorafenib, Lenvatinib, and Regorafenib (at established effective doses).

  • Dosing: Administer compounds orally once daily for 21 days.

  • Tumor Measurement: Measure tumor volume twice weekly using calipers.

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[40][41][42][43]

In_Vivo_Workflow Start_Vivo Start: Animal Acclimation Cell_Implantation Subcutaneous Injection of HCC Cells Start_Vivo->Cell_Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Dosing (21 days) Randomization->Dosing Tumor_Measurement Tumor Volume Measurement (2x/week) Dosing->Tumor_Measurement Endpoint Endpoint: Tumor Growth Inhibition Tumor_Measurement->Endpoint

Caption: Workflow for the in vivo tumor growth inhibition study.

Table 2: Hypothetical In Vivo Efficacy Data

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-[Data]-
5,6-Dihydrofuro[2,3-c]pyridazin-5-amine [Dose 1] [Data] [Data]
5,6-Dihydrofuro[2,3-c]pyridazin-5-amine [Dose 2] [Data] [Data]
Sorafenib[Dose][Data][Data]
Lenvatinib[Dose][Data][Data]
Regorafenib[Dose][Data][Data]

Safety and Toxicity Profile

A preliminary assessment of the safety and toxicity of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine will be conducted concurrently with the in vivo efficacy studies.

Parameters to Monitor:

  • Body Weight: Monitor animal body weight twice weekly as an indicator of general health.

  • Clinical Observations: Daily observation for any signs of distress or adverse effects.

  • Post-mortem Analysis: At the end of the study, major organs can be harvested for histological analysis to identify any potential organ toxicity.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel compound 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine against the current standards of care for advanced hepatocellular carcinoma. The proposed in vitro and in vivo studies are designed to provide a clear, data-driven comparison of its potency, selectivity, and efficacy. The successful execution of these experiments will be instrumental in determining the potential of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine as a promising new therapeutic agent for patients with HCC. The ultimate goal is to identify a compound that not only demonstrates superior antitumor activity but also offers a more favorable safety profile, thereby improving the therapeutic index for this challenging disease.

References

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  • Experience with regorafenib in the treatment of hepatocellular carcinoma - PMC - NIH. (n.d.).
  • Treatment of Hepatocellular Carcinoma With Lenvatinib - PMC. (n.d.).
  • Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC - NIH. (n.d.).
  • The Role of Regorafenib in Hepatocellular Carcinoma - PMC - NIH. (n.d.).
  • Regorafenib - NCI - Division of Cancer Treatment and Diagnosis. (n.d.).
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  • Lenvatinib and immune-checkpoint inhibitors in hepatocellular carcinoma: mechanistic insights, clinical efficacy, and future perspectives - PMC. (2024, December 21).
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  • Mechanism of Action (MOA) of LENVIMA® (lenvatinib). (n.d.).
  • Sorafenib Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell Apoptosis in Hepatocellular Carcinoma Model PLC/PRF/5 - AACR Journals. (2006, December 18).
  • Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC. (n.d.).
  • Lenvatinib - StatPearls - NCBI Bookshelf - NIH. (2024, May 2).
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  • The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician - Hematology & Oncology. (2019, August 15).
  • Experimental mouse models for hepatocellular carcinoma research - PMC - NIH. (n.d.).
  • Application Note: Western Blot Analysis of the MAPK/ERK Signaling Pathway After Compound X Treatment - Benchchem. (n.d.).
  • The HepG2 Xenograft Model for Liver Cancer - Melior Discovery. (n.d.).
  • Hepatocellular Carcinoma Xenografts Established From Needle Biopsies Preserve the Characteristics of the Originating Tumors - PMC. (n.d.).
  • “Fast Pace of Drug Development” Prompts New Liver Cancer Guidelines. (2024, April 23).
  • CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US. (n.d.).
  • Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways - Benchchem. (n.d.).
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (2019, July 30).
  • In Vivo and In Vitro Models of Hepatocellular Carcinoma: Current Strategies for Translational Modeling - PMC. (n.d.).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (n.d.).
  • Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. (n.d.).
  • MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis - Bio-protocol. (2025, November 20).
  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC. (n.d.).
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. (n.d.).
  • Systemic Therapy for Advanced Hepatocellular Carcinoma in 2026: Current Standard-of-Care and Emerging Therapeutic Strategies. - FirstWord Pharma. (2026, March 26).
  • Experimental Models of Hepatocellular Carcinoma—A Preclinical Perspective - MDPI. (n.d.).
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A Researcher's Guide to Assessing the Kinase Selectivity of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes.[1][2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target classes for modern drug discovery.[3] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[3][4][5]

A promiscuous kinase inhibitor, while potent against its intended target, may interact with numerous other kinases, leading to unforeseen off-target effects and potential toxicities.[3][5] This has been a significant cause of clinical trial failures.[3] Conversely, a highly selective inhibitor offers a cleaner pharmacological profile and a clearer path to clinical development. Therefore, rigorous and comprehensive selectivity profiling is not merely a characterization step but a cornerstone of successful kinase drug discovery.[6]

This guide provides an in-depth, experimentally-grounded framework for assessing the selectivity of a novel compound, 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine (hereafter designated Compound X ), a member of the furo-pyridazine class of heterocycles which have shown promise as kinase inhibitors.[2][7][8][9] We will treat Compound X as a hypothetical, potent inhibitor of Aurora Kinase A (AURKA), a key mitotic kinase and an established oncology target, to illustrate the principles of selectivity assessment against a panel of diverse kinases.

Experimental Design: A Multi-faceted Approach to Defining Selectivity

The goal is to move beyond a simple potency measurement against a single target and build a comprehensive "selectivity map" for Compound X. This requires a carefully planned experimental workflow.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Data Analysis & Interpretation A Compound X Synthesis & QC B Primary Target Assay: AURKA Potency (IC50) A->B Purity >95% C Select Kinase Panel (e.g., 96-well format) B->C nM Potency Confirmed D Single-Dose Profiling (e.g., 1 µM) C->D E IC50 Determination for 'Hits' (10-point dose-response) D->E Inhibition >50% F Data Normalization & Curve Fitting E->F G Selectivity Score Calculation (S-Score) F->G I Comprehensive Selectivity Report G->I H Comparison with Control Compounds H->I

Caption: Experimental workflow for kinase selectivity profiling.

Selection of the Kinase Panel

The choice of kinases for the screening panel is critical. A broad panel provides a more comprehensive view of selectivity.[10] For this guide, we will utilize a representative panel that includes:

  • The Primary Target: Aurora Kinase A (AURKA).

  • Closely Related Family Members: Aurora Kinase B (AURKB) and Aurora Kinase C (AURKC) to assess intra-family selectivity.

  • Major Kinase Groups: A selection of kinases from different families (e.g., TK, CMGC, AGC) to assess broader kinome selectivity.[11][12] This helps identify potential off-targets in unrelated signaling pathways.

  • Clinically Relevant Kinases: Kinases known to be associated with toxicity when inhibited, such as VEGFR2 (cardiovascular effects) and CDK1 (cell cycle arrest).

Commercial services like Eurofins' scanMAX or Reaction Biology's kinase panels offer comprehensive screening across hundreds of kinases, which is the gold standard for late-stage preclinical assessment.[6][11]

Control Compounds: Establishing a Benchmark

To contextualize the selectivity of Compound X, its performance must be compared against well-characterized inhibitors:

  • Selective Positive Control: Alisertib (MLN8237) , a known potent and selective inhibitor of Aurora kinases, primarily AURKA.

  • Non-Selective Control: Staurosporine , a potent but highly promiscuous kinase inhibitor that will serve as a benchmark for poor selectivity.

Assay Methodology: Ensuring Data Integrity

The choice of assay format can influence the outcome.[13] For this study, we will employ the ADP-Glo™ Kinase Assay , a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced.[14][15] This assay format is widely used, highly sensitive, and avoids the use of radioactive materials.[6][15]

Key Assay Condition: The concentration of ATP is a critical parameter. For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration.[13] To enable a fair comparison of intrinsic inhibitor affinity across different kinases, assays should be run at or near the Michaelis constant (Km) of ATP for each individual kinase.[13] However, some services also offer screening at a physiological concentration of 1 mM ATP.[6] For this guide, we will proceed with assays conducted at the apparent ATP Km for each kinase.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.[16][17]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X, Alisertib, and Staurosporine in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series for each compound in a 96-well plate, starting from a 100 µM concentration. This will be the 100x final concentration plate.

  • Kinase Reaction Setup:

    • Add 1 µL of diluted compound or DMSO vehicle control to the appropriate wells of a 384-well assay plate.

    • Prepare a master mix containing the specific kinase, its corresponding substrate, and the kinase reaction buffer.

    • Dispense 2 µL of the kinase/substrate mix into each well.

    • Prepare a 2x ATP solution at the specific Km for the target kinase.

    • Initiate the kinase reaction by adding 2 µL of the 2x ATP solution to each well. The final reaction volume is 5 µL.

  • Reaction Incubation:

    • Shake the plate for 30 seconds and then incubate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (DMSO) control (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.[14]

Results: Quantifying the Selectivity of Compound X

The following table presents hypothetical but plausible data for Compound X and controls against a selected kinase panel.

KinaseFamilyCompound X IC50 (nM)Alisertib IC50 (nM)Staurosporine IC50 (nM)
AURKA AGC15 12 5
AURKBAGC1502057
AURKCAGC4506508
ABL1TK>10,000>10,00020
CDK2CMGC2,500>10,0003
EGFRTK>10,000>10,0006
FLT3TK8,000>10,00015
GSK3BCMGC>10,000>10,00010
MAPK1CMGC>10,000>10,00025
METTK>10,000>10,0009
PAK1STE5,500>10,00012
PIK3CAAtypical>10,000>10,00050
PLK1AGC9501,5002
VEGFR2TK9,800>10,0004

Data Interpretation: From Raw Numbers to Actionable Insights

The raw IC50 data provides a wealth of information. Compound X is a potent inhibitor of its primary target, AURKA, with an IC50 of 15 nM. Its potency against the closely related AURKB is 10-fold lower (150 nM), and against AURKC is 30-fold lower (450 nM), demonstrating good intra-family selectivity. The compound shows weaker activity against PLK1 (950 nM) and some off-target activity at higher concentrations against CDK2, PAK1, and FLT3. Importantly, it shows minimal activity (>10,000 nM) against key kinases like VEGFR2 and EGFR, suggesting a lower risk of associated toxicities.

To quantify selectivity more formally, we can calculate a Selectivity Score (S-Score) .[10][18] A common metric is S(1 µM), which represents the fraction of kinases in the panel that are inhibited by more than a certain threshold (e.g., 50%) at a 1 µM concentration. A lower S-score indicates higher selectivity.

Calculating the S-Score (1 µM): Based on the IC50 data (assuming >50% inhibition at 1 µM if the IC50 is <1 µM):

  • Compound X: Hits (<1 µM) = AURKA, AURKB, AURKC, PLK1. S-Score = 4/14 = 0.29

  • Alisertib: Hits (<1 µM) = AURKA, AURKB, AURKC. S-Score = 3/14 = 0.21

  • Staurosporine: Hits (<1 µM) = All 14 kinases. S-Score = 14/14 = 1.0

This quantitative analysis confirms that Compound X is a relatively selective inhibitor, approaching the selectivity of the known compound Alisertib, and is vastly superior to the non-selective Staurosporine.

G cluster_pathway Aurora Kinase A Signaling cluster_inhibitors Points of Inhibition Plk1 Plk1 Spindle Bipolar Spindle Assembly Plk1->Spindle Centrosome Centrosome Maturation Cytokinesis Cytokinesis AURKA Aurora Kinase A (AURKA) AURKA->Plk1 Activates AURKA->Centrosome AURKA->Spindle AURKA->Cytokinesis CompoundX Compound X CompoundX->AURKA Alisertib Alisertib Alisertib->AURKA

Sources

Safety Operating Guide

5,6-Dihydrofuro[2,3-c]pyridazin-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of specialized heterocyclic amines like 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine requires a rigorous, chemistry-aware approach. Because this compound is often utilized in advanced drug development and transition-metal catalysis, its disposal cannot be treated as generic organic waste.

The following operational guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, EPA-compliant methodology for managing this specific chemical waste.

Chemical Profiling & Mechanistic Hazard Assessment

Before executing a disposal plan, it is critical to understand the physicochemical behavior of 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine to prevent dangerous incompatibilities in the waste stream.

  • Structural Implications: This compound features a rare furo[2,3-c]pyridazine ring system, typically synthesized via tandem Sonogashira coupling-cycloisomerization[1]. The presence of the exocyclic amine at the 5-position imparts strong nucleophilic and basic characteristics.

  • Biological Activity: Furopyridazine derivatives are frequently investigated in pharmaceutical development, often acting as positive allosteric modulators for central nervous system targets like the muscarinic acetylcholine receptor M4[2]. Consequently, laboratory waste containing this compound must be treated as biologically active and highly toxic.

  • Hazard Classification: Based on structural analogs (e.g., halogenated furo[2,3-c]pyridazines), this compound triggers Globally Harmonized System (GHS) classifications for Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritation, and Specific Target Organ Toxicity (STOT SE 3)[3].

Regulatory Framework: EPA RCRA & Subpart K

For academic, research, and drug development laboratories, the4 and RCRA Subpart K provide the legal framework for managing this waste[4]. Subpart K allows researchers to make hazardous waste determinations at a Central Accumulation Area (CAA) rather than immediately at the point of generation, provided the waste is properly managed in a Satellite Accumulation Area (SAA)[5].

Step-by-Step Disposal Methodology

Expertise Note: The causality behind this protocol is driven by the compound's nitrogen-rich heterocyclic structure, which requires specific segregation to prevent exothermic reactions and specialized destruction to mitigate environmental contamination.

Step 1: Primary Segregation & Compatibility Verification

  • Action: Isolate 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine waste from strong acids, oxidizers, and halogenated solvents.

  • Causality: The basic amine group can undergo rapid, exothermic acid-base neutralization if mixed with acidic waste. Furthermore, mixing non-halogenated heterocyclic amines with halogenated waste streams significantly increases disposal costs and complicates the incineration process.

  • Validation: Before sealing the waste container, verify the pH of the waste stream using indicator strips to ensure no inadvertent acidic contamination has occurred.

Step 2: SAA Accumulation

  • Action: Collect the waste in a chemically compatible, high-density polyethylene (HDPE) or glass container within a designated SAA. The container must remain tightly closed unless actively receiving waste[6].

  • Validation: Perform a visual inspection of the container's threading and seal integrity weekly. Ensure secondary containment (e.g., a spill tray) is present to capture potential leaks.

Step 3: GHS & RCRA Labeling

  • Action: Affix a hazardous waste label immediately upon adding the first drop of waste. The label must explicitly state the full chemical name: "5,6-Dihydrofuro[2,3-c]pyridazin-5-amine"[6].

  • Causality: Non-specific identifiers like "organic waste" or "amine solution" violate EPA regulations and pose severe risks to downstream waste handlers who rely on exact chemical identities to prevent incompatible mixing during bulking[6].

Step 4: Transfer to Central Accumulation Area (CAA)

  • Action: Once the SAA volume limit is reached, or the time limit expires, transfer the container to the facility's CAA[5].

  • Validation: Log the transfer date in the facility's EHS software to ensure compliance with the 90-day (for Large Quantity Generators) or 180-day (for Small Quantity Generators) RCRA accumulation limits.

Step 5: Final Destruction via TSDF

  • Action: Coordinate with a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

  • Causality: Incineration is the only self-validating destruction method for complex nitrogenous heterocycles. The TSDF must utilize specialized scrubbers to capture nitrogen oxides (NOx) generated during the combustion of the pyridazine and amine nitrogen atoms.

Quantitative Data: Waste Accumulation Parameters

To ensure logistical compliance, laboratories must adhere to the following EPA RCRA thresholds when managing 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine waste[5]:

ParameterSatellite Accumulation Area (SAA)Central Accumulation Area (CAA)
Volume Limit Up to 55 gallons (or 1 qt acutely hazardous)No strict volume limit (dependent on generator status)
Time Limit No limit until 55 gal is reached (then 3 days to move)90 days (LQG) or 180 days (SQG)
Location At or near the point of generationDesignated secure facility storage
Labeling Requirement "Hazardous Waste" + Hazard Indicator (e.g., Toxic)Full RCRA labeling + Accumulation Start Date
Management Under control of the operator generating wasteManaged by EHS / Facility Waste Managers

Disposal Workflow Visualization

DisposalWorkflow Gen Waste Generation (5,6-Dihydrofuro[2,3-c]pyridazin-5-amine) Seg Segregation (Isolate from Acids/Oxidizers) Gen->Seg Immediate Action SAA Satellite Accumulation Area (SAA) Max 55 Gallons Seg->SAA Transfer to SAA Label GHS & RCRA Labeling (Full Chemical Name) SAA->Label Apply Label at First Drop CAA Central Accumulation Area (CAA) Time-Limited Storage Label->CAA Transfer when Full/Time Limit TSDF Licensed TSDF (High-Temp Incineration) CAA->TSDF Licensed Hauler Transport

Figure 1: End-to-end laboratory disposal workflow for 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine.

References

  • Synthesis of Furo[2,3-c]pyridazines via Tandem Transition-Metal Catalysis The Journal of Organic Chemistry - ACS Public
  • Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M4 Google P
  • 3-chloro-5H,6H-furo[2,3-c]pyridazine — Chemical Substance Information NextSDS Chemical D
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories United States Environmental Protection Agency (US EPA)
  • Laboratory Waste Management: The New Regul
  • Waste Disposal Procedures for Laboratories Environmental Health and Safety | Weill Cornell Medicine

Sources

Personal protective equipment for handling 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Protocol: 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine

As a Senior Application Scientist, I approach the handling of novel or highly specialized chemical intermediates with a strict adherence to the precautionary principle. 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine is a specialized bicyclic heterocyclic amine frequently utilized as a critical intermediate in the synthesis of pharmacologically active compounds, such as P2X7 receptor antagonists[1].

Because exhaustive toxicological profiling (e.g., in vivo LD50, Ames mutagenicity testing) is rarely available for early-stage research compounds, we must treat this chemical as a "Particularly Hazardous Substance" (PHS). Under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), laboratories must maintain a Chemical Hygiene Plan capable of protecting workers from unknown health hazards[2]. The following guide provides a self-validating, causally-driven operational framework for handling this compound safely.

Personal Protective Equipment (PPE) Specifications & Causality

The selection of PPE is not arbitrary; it is dictated by the physicochemical properties of heterocyclic amines. The amine moiety increases the compound's lipophilicity and potential for rapid dermal absorption, while its dry powder form introduces a severe aerosolization risk. The OSHA PPE Standard requires a rigorous hazard assessment for such substances of unknown toxicity[3].

Table 1: Quantitative PPE Specifications and Action Limits

PPE ComponentSpecificationAction Limit / ThresholdMechanistic Rationale (Causality)
Fume Hood Flow 80–100 feet per minute (fpm)< 80 fpm (Halt operations immediately)Prevents inhalation of aerosolized micro-particles during powder transfer.
Hand Protection Nitrile: ≥8 mil (Outer), 4 mil (Inner)Replace outer glove every 30 mins or upon visible contaminationNitrile resists basic amines. Double-gloving provides a fail-safe against micro-tears and solvent vehicle permeation.
Eye Protection ANSI Z87.1 Splash GogglesN/A (Mandatory at all times)Amines are highly caustic to corneal tissue; standard safety glasses lack vapor/dust seals.
Body Protection Flame-retardant coat, knit cuffsReplace immediately if dustedKnit cuffs prevent the "wrist gap" where powders commonly settle and cause contact dermatitis.

Operational Workflows and Methodologies

To ensure a self-validating safety system, every protocol must include built-in verification steps. If a verification step fails, the operator must halt the procedure.

PPE_Workflow A 1. Environmental Prep Verify Fume Hood Face Velocity B 2. Base Layer PPE Lab Coat & Safety Goggles A->B C 3. Hand Protection Don Inner & Outer Nitrile Gloves B->C D 4. Chemical Handling Weighing & Transfer C->D E 5. Doffing Remove Outer Gloves Inside Hood D->E

Caption: Sequential PPE donning and handling workflow for hazardous heterocyclic amine powders.

Protocol A: Safe Weighing and Transfer

Heterocyclic amines in powder form often hold a static charge. When transferring from a glass vial to a weigh boat, static repulsion can cause the fine powder to "jump" and aerosolize, bypassing gravity settling.

  • Environmental Validation: Verify the fume hood monitor reads between 80–100 fpm. Self-Validation: If the alarm sounds or the flow drops, close the sash and abort the transfer.

  • Static Mitigation: Wipe the exterior of the chemical vial and the analytical balance with a static-dissipative cloth. Use an anti-static (e.g., PTFE-coated or grounded stainless steel) spatula.

  • Aliquoting: Slowly transfer the 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine into a pre-tared, anti-static weigh boat.

  • Secondary Containment: Once weighed, transfer the powder into the reaction vessel or a secondary vial. Seal the vessel before removing it from the fume hood.

  • Doffing & Verification: Remove the outer gloves inside the fume hood and dispose of them in a designated solid waste bin. Self-Validation: Inspect the inner gloves. If any discoloration or powder is visible, the primary barrier failed; wash hands immediately with copious amounts of soap and water.

Spill Response and Chemical Disposal Plan

Because 5,6-Dihydrofuro[2,3-c]pyridazin-5-amine contains a basic amine group, it must be segregated from strong acids in your waste streams to prevent exothermic neutralization reactions that could over-pressurize waste containers.

Under Environmental Protection Agency (EPA) regulations (40 CFR Part 262 Subpart K), academic and research laboratories have specific flexibilities for managing hazardous waste, provided unwanted materials are properly labeled and managed under a formal Laboratory Management Plan[4].

Disposal_Workflow Gen Waste Generation (Amine-Contaminated) Seg Segregation (Keep away from Acids) Gen->Seg Sat Satellite Accumulation (Subpart K Compliant) Seg->Sat Disp EPA-Certified Disposal Facility Sat->Disp

Caption: EPA Subpart K compliant hazardous waste segregation and disposal pathway.

Protocol B: Decontamination and Disposal
  • Solid Waste Segregation: Place all contaminated spatulas, weigh boats, and outer gloves into a designated "Hazardous Solid Waste - Organics" container. Do not mix with oxidizing agents or acidic waste.

  • Surface Decontamination: Amines are poorly soluble in pure water but highly soluble in mildly acidic solutions. Wipe down the balance and fume hood surface with a 1% citric acid solution to protonate and dissolve any microscopic amine residue, followed by a secondary wipe with 70% Isopropanol or water.

  • RCRA Labeling: Label the satellite accumulation container clearly as "Unwanted Material: Toxic Organic Solid" (or your institution's equivalent under Subpart K)[4]. Ensure the container is kept securely closed unless actively adding waste.

References

  • WO2013014587A1 - Dérivés d'amides hétérocycliques utilisés comme antagonistes du récepteur p2x7 Source: Google Patents URL
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Source: United States Environmental Protection Agency (EPA) URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.